2-Methacryloxyethyl D-glucopyranoside
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O8/c1-6(2)11(17)18-3-4-19-12-10(16)9(15)8(14)7(5-13)20-12/h7-10,12-16H,1,3-5H2,2H3/t7-,8-,9+,10-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQRLZZWFINMDP-BGNLRFAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)OCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927559 | |
| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132153-84-5 | |
| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methacryloxyethyl D-glucopyranoside chemical structure and properties
An In-depth Technical Guide to 2-Methacryloxyethyl D-glucopyranoside: Structure, Properties, and Advanced Biomedical Applications
Authored by: Gemini, Senior Application Scientist
Introduction: Bridging Synthetic Polymers with Natural Bioactivity
In the quest for advanced biomaterials, the convergence of synthetic polymer chemistry with the inherent biocompatibility of natural molecules has led to the development of innovative functional monomers. Among these, This compound (GME) stands out as a pivotal carbohydrate-based methacrylate monomer.[1] This molecule uniquely combines a polymerizable methacrylate group with a hydrophilic and bioactive D-glucose pendant group.[1] This dual nature allows for the creation of "glycopolymers" with properties tailored for sophisticated biomedical applications where interaction with biological systems is paramount.
The significance of GME lies in the advantageous properties imparted by each of its components. The glucose moiety, a fundamental biological building block, confers exceptional biocompatibility, hydrophilicity, and potential for specific biological recognition.[1][2] The methacrylate portion provides a versatile handle for polymerization, enabling the construction of well-defined polymer architectures with robust mechanical and structural integrity.[1] Consequently, polymers derived from GME are at the forefront of research in fields such as controlled drug delivery, tissue engineering, and biosensing.[1][3] This guide provides a comprehensive technical overview of GME, from its fundamental chemical properties and synthesis to the functional applications of its resulting polymers.
Part 1: The Monomer - Chemical Identity and Physicochemical Profile
A thorough understanding of the monomer is critical before exploring its polymerization and applications. The chemical structure of GME is the foundation of its functionality.
Chemical Structure
GME consists of a D-glucopyranose ring linked via an ethyl spacer to a methacrylate functional group. This structure is key to its utility, providing both a biologically recognizable unit and a polymerizable moiety.
-
Chemical Name: this compound
-
Synonyms: 2-methacryloxyethyl glucoside, 2-glucosyloxyethyl methacrylate[4][5]
Physicochemical Properties
The properties of the GME monomer dictate its handling, purification, and polymerization conditions. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₈ | [4][6][7] |
| Molecular Weight | 292.28 g/mol | [1][6] |
| Density | 0.808 g/mL at 25°C | [4] |
| Flash Point | 57 °F (13.9 °C) | [4][5] |
| Index of Refraction | n20/D 1.366 | [4][5] |
The presence of multiple hydroxyl groups on the glucose ring makes GME highly hydrophilic, a property that is passed on to its corresponding polymers, enabling the formation of hydrogels.[1]
Part 2: Synthesis and Polymerization Strategies
The creation of well-defined glycopolymers from GME requires precise control over both the monomer synthesis and the subsequent polymerization process.
Monomer Synthesis
The synthesis of GME typically involves the glycosidic bond formation between a glucose donor and the hydroxyl group of 2-hydroxyethyl methacrylate (HEMA).[1] To ensure regioselectivity and prevent unwanted side reactions at the other hydroxyl groups of glucose, a protection-deprotection strategy is often employed.
A common approach involves using a protected glucose derivative, such as α-D-methylglucoside, as the starting material.[1] The hydroxyl groups on the sugar are often protected with acetyl groups, which enhances solubility in organic solvents used during the reaction and polymerization.[1]
Example Protocol: Synthesis of Tetra-O-acetyl-2-methacryloxyethyl D-glucopyranoside
This protocol is a representative example and should be adapted based on specific laboratory conditions and safety protocols.
-
Protection: Start with a suitable glucose precursor, such as 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose.
-
Glycosylation Reaction:
-
Dissolve the protected glucose in a dry, inert solvent like dichloromethane.
-
Add 2-hydroxyethyl methacrylate (HEMA), typically in a slight excess (1.5-2.0 equivalents), to drive the reaction.[1]
-
Introduce a Lewis acid catalyst (e.g., Boron trifluoride etherate) to facilitate the glycosylation at the anomeric center.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., Argon) for several hours until completion, monitoring via Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a base, such as saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the desired protected monomer.
-
-
Deprotection (Post-Polymerization): The acetyl protecting groups are typically removed after polymerization to yield the final glycopolymer with free hydroxyl groups.[1]
Controlled Radical Polymerization (CRP)
To create glycopolymers with predictable molecular weights and narrow size distributions—critical for high-performance biomedical applications—Controlled Radical Polymerization (CRP) techniques are preferred over conventional free-radical methods.[1]
Two prominent CRP techniques for GME are:
-
Atom Transfer Radical Polymerization (ATRP): Utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains.
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Employs a chain transfer agent (CTA) to mediate the polymerization in a controlled manner.
RAFT polymerization has been successfully used for the direct polymerization of GME in aqueous media without the need for protecting groups.[8] This is a significant advantage, as it simplifies the overall process and avoids the use of potentially toxic organic solvents and deprotection reagents.[8]
Example Protocol: Aqueous RAFT Polymerization of GME
-
Reaction Setup:
-
In a Schlenk tube, dissolve the GME monomer and a water-soluble RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) in deoxygenated water or buffer.
-
Add a water-soluble radical initiator (e.g., Azobisisobutyronitrile, AIBN).
-
The molar ratio of monomer:CTA:initiator is crucial for controlling the final molecular weight.
-
-
Deoxygenation: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: Place the sealed tube in a preheated oil bath (e.g., 70°C) to initiate the polymerization.
-
Monitoring and Termination: Monitor the reaction kinetics by taking aliquots at timed intervals and analyzing monomer conversion via ¹H-NMR. The polymerization typically exhibits pseudo-first-order kinetics.[8]
-
Purification: Once the desired conversion is reached, stop the reaction by cooling and exposing it to air. Purify the resulting polymer by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the pure glycopolymer.
Gene Delivery
Block copolymers incorporating a poly(GME) segment and a cationic polymer segment have been investigated as non-viral vectors for gene delivery. [9]
-
Functionality: The cationic block electrostatically binds to anionic nucleic acids (like plasmid DNA or siRNA) to form nanoscale complexes called polyplexes. [9]The hydrophilic, non-ionic poly(GME) block forms a protective outer shell.
-
Advantages: This "stealth" shell enhances the colloidal stability of the polyplexes in biological media and can reduce non-specific interactions with blood proteins, potentially prolonging circulation time and improving delivery efficiency. [9]
Conclusion and Future Outlook
This compound is a highly versatile monomer that serves as a powerful building block for a new generation of advanced biomaterials. Its unique combination of a polymerizable methacrylate group and a biocompatible glucose moiety allows for the synthesis of well-defined glycopolymers with properties ideally suited for drug and gene delivery, tissue engineering, and biosensing. The ability to polymerize GME directly in aqueous media via techniques like RAFT further enhances its appeal by aligning with the principles of green chemistry.
Future research will likely focus on exploiting the specific biological recognition capabilities of the glucose pendant group to create highly targeted therapeutic systems. By functionalizing the hydroxyl groups, researchers can develop multi-functional materials that not only deliver a therapeutic payload but also respond to the local disease environment, paving the way for more personalized and effective medical treatments.
References
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Title: Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC Source: PubMed Central (PMC) URL: [Link]
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Title: Synthesis, biodegradability, and biocompatibility of lysine diisocyanate-glucose polymers. Source: National Library of Medicine URL: [Link]
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Title: The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Source: The Aquila Digital Community, The University of Southern Mississippi URL: [Link]
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Title: Biocompatible Materials for Continuous Glucose Monitoring Devices - PMC Source: National Institutes of Health (NIH) URL: [Link]
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Title: Self-Assembled Nanoparticles Based on Block-Copolymers of Poly(2-Deoxy-2-methacrylamido-d-glucose)/Poly(N-Vinyl Succinamic Acid) with Poly(O-Cholesteryl Methacrylate) for Delivery of Hydrophobic Drugs Source: MDPI URL: [Link]
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Title: Conducting Polymers and Their Applications in Diabetes Management - PMC Source: National Institutes of Health (NIH) URL: [Link]
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Title: Well-Defined Glycopolymers from RAFT Polymerization: Poly(Methyl 6-O-Methacryloyl-α-D-Glucoside) and Its Block Copolymer with 2-Hydroxyethyl Methacrylate Source: ResearchGate URL: [Link]
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Title: Biocompatible Materials for Continuous Glucose Monitoring Devices | Request PDF Source: ResearchGate URL: [Link]
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Title: Synthesis, characterization of 2-(methacryloyloxy)ethyl-(di-) l-lactate and their application in dextran-based hydrogels Source: Sci-Hub URL: [Link]
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Title: HYDROGELS IN BIOMEDICINE: GRANULAR CONTROLLED RELEASE SYSTEMS BASED ON 2-HYDROXYETHYL METHACRYLATE COPOLYMERS. A REVIEW Source: Lviv Polytechnic National University URL: [Link]
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Title: Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC Source: National Institutes of Health (NIH) URL: [Link]
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Title: Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel Source: DergiPark URL: [Link]
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Title: Poly(2-methacryloyloxyethyl phosphorylcholine)-Based Biodegradable Nanogels for Controlled Drug Release | Request PDF Source: ResearchGate URL: [Link]
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Title: Swelling response of radiation synthesized 2-hydroxyethylmethacrylate-co-[2-(methacryloyloxy)ethyl] trimethylammonium chloride hydrogels under various in vitro conditions Source: PubMed URL: [Link]
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Synthesis of 2-Methacryloxyethyl D-glucopyranoside for beginners
An In-depth Technical Guide to the Synthesis of 2-Methacryloxyethyl D-glucopyranoside
Abstract
This compound is a key monomer in the development of advanced biomaterials. Its structure, combining a polymerizable methacrylate group with a biocompatible glucose moiety, makes it highly valuable for creating hydrogels, drug delivery systems, and biocompatible coatings.[1] However, for researchers new to carbohydrate chemistry, its synthesis can appear daunting due to the poly-functional nature of glucose. This guide provides a detailed, first-principles approach to the synthesis of this compound, designed for scientists and researchers who may be beginners in this specific area. We will explore a robust chemical synthesis pathway involving protection, glycosylation, and deprotection, explaining the rationale behind each step. Additionally, we will discuss a modern enzymatic approach, offering a greener alternative. This document is structured to provide not just a protocol, but a foundational understanding of the strategic decisions involved in carbohydrate functionalization.
Guiding Principles: The Challenge of Selective Carbohydrate Functionalization
Carbohydrates like D-glucose are nature's densely functionalized molecules, featuring multiple hydroxyl (-OH) groups.[2] The primary challenge in carbohydrate synthesis is achieving selectivity—that is, ensuring a reaction occurs only at the desired -OH group while leaving the others untouched. Direct reaction of D-glucose with a methacrylating agent would result in a complex, inseparable mixture of products.
To overcome this, synthetic carbohydrate chemistry relies heavily on the strategic use of protecting groups .[3][4][5] These are chemical moieties that temporarily "mask" or "block" a functional group from reacting.[4] The ideal protecting group strategy involves:
-
Protection: Selectively masking all but the desired reactive site. For our purpose, we will first mask all hydroxyl groups.
-
Functionalization: Performing the desired chemical transformation (in this case, glycosylation).
-
Deprotection: Removing the protecting groups under mild conditions that do not harm the newly formed molecule.[2]
This guide will focus on the widely-used acetyl (-OAc) protecting group, which is stable under the acidic conditions required for glycosylation and can be cleanly removed under basic conditions.
Overview of Synthesis Strategies
Two primary pathways for the synthesis of this compound will be detailed: a classical chemical route and a modern enzymatic route.
Strategy A: Multi-Step Chemical Synthesis
This robust and well-established method involves three key stages. It offers high yields and purity, though it requires multiple steps and purification procedures.
Caption: The three-stage chemical synthesis pathway.
Strategy B: Single-Step Enzymatic Synthesis
This approach leverages the high selectivity of enzymes, such as lipases, to catalyze the reaction under mild conditions.[6][7] It can circumvent the need for extensive protection-deprotection steps, representing a more environmentally friendly "green chemistry" approach.[8]
Caption: The streamlined enzymatic synthesis pathway.
Detailed Protocol: Chemical Synthesis
This protocol is broken down into three distinct experimental stages.
Part A: Synthesis of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose
Principle: The first step is to protect all five hydroxyl groups of D-glucose using acetic anhydride. Sodium acetate is used as a catalyst to facilitate the reaction. This process, known as per-acetylation, makes the glucose soluble in organic solvents and activates the anomeric position for the subsequent glycosylation step.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| D-Glucose | 180.16 | 10.0 g | 0.055 | 1.0 |
| Sodium Acetate (Anhydrous) | 82.03 | 5.0 g | 0.061 | 1.1 |
| Acetic Anhydride | 102.09 | 50 mL | 0.530 | 9.5 |
| Ice-cold Water | 18.02 | ~500 mL | - | - |
| Ethanol | 46.07 | As needed | - | - |
Procedure:
-
Combine D-glucose and anhydrous sodium acetate in a 250 mL round-bottom flask.
-
Add 50 mL of acetic anhydride to the flask.
-
Fit the flask with a reflux condenser and heat the mixture in a water bath at 100°C for 2 hours with constant stirring. The solution should become clear.
-
After 2 hours, carefully pour the hot reaction mixture into ~500 mL of ice-cold water in a beaker while stirring vigorously.
-
A white solid, the per-acetylated glucose, will precipitate. Continue stirring until the excess acetic anhydride has hydrolyzed (about 30 minutes).
-
Collect the solid product by suction filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose as a white crystalline solid.
-
Dry the product under vacuum. The expected yield is typically 80-90%.
Part B: Glycosylation with 2-Hydroxyethyl Methacrylate (HEMA)
Principle: This is the crucial bond-forming step. The per-acetylated glucose (the glycosyl donor) reacts with HEMA (the glycosyl acceptor) in the presence of a Lewis acid catalyst, such as Boron Trifluoride Etherate (BF₃·OEt₂). The catalyst activates the anomeric carbon (C-1), allowing the hydroxyl group of HEMA to attack and form the desired glycosidic bond.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| Per-acetylated Glucose | 390.34 | 10.0 g | 0.026 | 1.0 |
| 2-Hydroxyethyl Methacrylate (HEMA) | 130.14 | 4.0 g (3.6 mL) | 0.031 | 1.2 |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 141.93 | 4.4 g (3.9 mL) | 0.031 | 1.2 |
| Dichloromethane (DCM, Anhydrous) | 84.93 | 100 mL | - | - |
Procedure:
-
Dissolve the per-acetylated glucose and HEMA in 100 mL of anhydrous dichloromethane in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add the Boron Trifluoride Etherate (BF₃·OEt₂) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, wash with brine (saturated NaCl solution), dry the organic layer over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, tetra-O-acetyl-2-methacryloxyethyl D-glucopyranoside.
-
Purify the crude oil using silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure protected product.
Part C: Deprotection to Yield Final Product
Principle: The final step is the removal of the acetyl protecting groups to reveal the free hydroxyls on the glucose ring. This is achieved via a transesterification reaction catalyzed by a base, a method known as Zemplén deacetylation. A catalytic amount of sodium methoxide in methanol is highly effective for this purpose.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| Protected Product from Part B | ~490.46 | 5.0 g | ~0.010 | 1.0 |
| Methanol (Anhydrous) | 32.04 | 50 mL | - | - |
| Sodium Methoxide (NaOMe) | 54.02 | ~50 mg | ~0.001 | Catalytic |
| Amberlite® IR120 H⁺ resin | - | As needed | - | - |
Procedure:
-
Dissolve the purified, protected product from Part B in 50 mL of anhydrous methanol in a flask.
-
Add a catalytic amount of sodium methoxide.
-
Stir the solution at room temperature for 4-6 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Neutralize the reaction by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral (~7).
-
Filter off the resin and wash it with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting solid can be further purified by recrystallization or column chromatography to yield the final product, this compound, as a white solid.
Alternative Protocol: Enzymatic Synthesis
Principle: This method utilizes a lipase, such as the immobilized Candida antarctica Lipase B (commonly known as Novozym-435), to catalyze the transesterification between a glucose source and an activated methacrylate donor like vinyl methacrylate.[7] The enzyme's active site provides exquisite regioselectivity, often favoring reaction at the primary hydroxyl group (C-6) of glucose, thus avoiding the need for protection-deprotection steps.[8]
| Reagent/Material | Amount | Purpose |
| D-Glucose | 1.0 g | Glycosyl Donor |
| Vinyl Methacrylate | 1.5-2.0 molar equivalents | Acyl Donor |
| Novozym-435 (Immobilized Lipase) | 10-20% by weight of substrates | Biocatalyst |
| Anhydrous Solvent (e.g., Acetone, Pyridine) | 50 mL | Reaction Medium |
| Molecular Sieves | ~1 g | To maintain anhydrous conditions |
Procedure:
-
Suspend D-glucose and Novozym-435 in the chosen anhydrous solvent in a flask containing molecular sieves.
-
Add the vinyl methacrylate to the suspension.
-
Seal the flask and place it in an orbital shaker incubator at a controlled temperature (typically 40-60°C) for 48-96 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them with TLC or HPLC.
-
Once sufficient conversion is achieved, stop the reaction by filtering off the immobilized enzyme (which can often be washed and reused).
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting product mixture using silica gel column chromatography to isolate the desired this compound.
Purification and Characterization
Purification: Column chromatography is the most common method for purifying the products at each stage.[9] For the final, highly polar product, a polar stationary phase (like silica gel) with a polar mobile phase (like a dichloromethane/methanol or ethyl acetate/methanol mixture) is typically required.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure. Key signals to look for in the final product include:
-
The two vinyl protons of the methacrylate group (~5.6 and ~6.1 ppm).
-
The anomeric proton of the glucose ring (~4.5-5.0 ppm).
-
Protons of the ethyl spacer (~3.5-4.3 ppm).
-
Protons of the glucose ring (~3.2-3.9 ppm).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key peaks include a broad -OH stretch (~3400 cm⁻¹), a C=O stretch from the ester (~1720 cm⁻¹), and a C=C stretch from the vinyl group (~1640 cm⁻¹).
Conclusion
The synthesis of this compound is an excellent entry point into the field of synthetic carbohydrate chemistry. While the multi-step chemical approach requires careful execution of protection, glycosylation, and deprotection steps, it is a reliable and well-documented method for producing high-purity material. The principles learned—especially the logic of protecting groups—are fundamental to virtually all synthetic glycoscience.[10] Concurrently, the emergence of enzymatic methods offers a more sustainable and often simpler alternative, highlighting the ongoing innovation in this field.[11] By understanding both approaches, researchers are well-equipped to synthesize this versatile monomer and unlock its potential in the development of next-generation biomaterials.
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The Versatile Glycomonomer: A Technical Guide to 2-Methacryloxyethyl D-glucopyranoside in Research
This guide provides an in-depth exploration of 2-Methacryloxyethyl D-glucopyranoside, a pivotal monomer in the synthesis of advanced glycopolymers for a myriad of research applications. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles, synthesis protocols, and diverse applications of this unique glycomonomer, bridging the gap between polymer chemistry and biomedical science.
Introduction: The Molecular Architecture and its Significance
This compound (MGEG), also known as 2-(glucosyloxy)ethyl methacrylate, is a carbohydrate-based methacrylate monomer that uniquely combines the biological recognition capabilities of glucose with the polymerizability of a methacrylate group. This dual functionality is the cornerstone of its utility in creating "smart" or functional polymers, known as glycopolymers, with properties that can be finely tuned for specific biomedical applications.[1]
The glucose moiety, a natural and abundant monosaccharide, imparts several key characteristics to the resulting polymers:
-
Biocompatibility: The glucose surface mimics the natural cell surface carbohydrates, which can reduce adverse immune reactions when these materials are used in biomedical contexts such as drug delivery systems or as coatings for medical devices.
-
Hydrophilicity: The abundance of hydroxyl groups on the glucose ring makes polymers derived from MGEG highly water-soluble. This property is crucial for the formation of hydrogels, which can absorb and retain large volumes of water, making them ideal for applications like tissue engineering scaffolds and matrices for controlled drug release.[1]
-
Specific Recognition: The glucose unit can engage in specific biological interactions, most notably with carbohydrate-binding proteins called lectins.[2] This specific recognition is the basis for developing targeted drug delivery systems and biosensors.
The methacrylate group, on the other hand, provides a reactive handle for polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures using modern controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[3]
Caption: Chemical structure of this compound.
Synthesis of the Monomer and Subsequent Polymerization
The creation of high-quality glycopolymers begins with the synthesis of the this compound monomer, followed by a controlled polymerization process.
Monomer Synthesis: A Step-by-Step Protocol
The synthesis of MGEG typically involves the glycosylation of 2-hydroxyethyl methacrylate (HEMA) with a protected glucose derivative.[1] Protecting the hydroxyl groups of glucose is often necessary to prevent unwanted side reactions.[2]
Protocol: Synthesis of this compound
Materials:
-
α-D-methylglucoside (or another suitable protected glucose derivative)
-
2-hydroxyethyl methacrylate (HEMA)
-
1-chloro-2,4-dinitrobenzene (CDNB) (catalyst)
-
Phosphomolybdic acid (co-catalyst)
-
Chlorobenzene (solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α-D-methylglucoside in chlorobenzene.
-
Addition of Reagents: Add an excess of HEMA (typically 1.5 to 2.0 equivalents) to the solution.[1]
-
Catalyst Addition: Add the catalytic system, consisting of CDNB and phosphomolybdic acid.[1]
-
Reaction: Heat the mixture to reflux and maintain the temperature for the duration of the reaction (monitor by TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Filter the solution to remove any solids.
-
Purification: Wash the organic phase with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized monomer using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Polymerization: Crafting Well-Defined Glycopolymers via RAFT
Controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in synthesizing glycopolymers with predetermined molecular weights and narrow molecular weight distributions.[3] This level of control is crucial for tailoring the polymer's properties for specific applications.
Protocol: RAFT Polymerization of this compound
Materials:
-
This compound (MGEG) monomer
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., 1,4-dioxane or water, depending on the RAFT agent)[3]
-
Degassing equipment (e.g., Schlenk line)
Procedure:
-
Reaction Mixture Preparation: In a Schlenk flask, dissolve the MGEG monomer, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and polymerization rate.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.[4]
-
Monitoring: Monitor the progress of the polymerization by taking aliquots at different time points and analyzing the monomer conversion using techniques like ¹H NMR or gas chromatography.
-
Termination: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane). Redissolve the polymer in a minimal amount of a good solvent and re-precipitate to remove unreacted monomer and initiator fragments.
-
Drying and Characterization: Dry the purified polymer under vacuum. Characterize the resulting poly(this compound) for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and confirm its structure with ¹H NMR.
Caption: Workflow for RAFT polymerization of MGEG.
Applications in Biomedical Research
The unique properties of poly(this compound) have led to its exploration in a wide range of biomedical research areas.
Targeted Drug Delivery
The glucose moieties on the surface of glycopolymers can be recognized by specific glucose transporters (GLUTs) or lectins that are overexpressed on the surface of certain cells, such as cancer cells.[5] This allows for the targeted delivery of therapeutic agents, potentially increasing their efficacy while reducing side effects.
Glucose-Responsive Insulin Delivery: A particularly exciting application is in the development of "closed-loop" insulin delivery systems for diabetes management.[6] Hydrogels fabricated from poly(MGEG) can be designed to release insulin in response to changes in blood glucose levels.[7][8] This is often achieved by incorporating glucose oxidase, an enzyme that converts glucose to gluconic acid, leading to a local pH drop that triggers the swelling or degradation of the hydrogel and subsequent insulin release.[9]
Protocol: Preparation of a Glucose-Responsive Hydrogel for Insulin Delivery
Materials:
-
Poly(this compound)
-
Cross-linking agent (e.g., N,N'-methylenebisacrylamide)
-
Glucose oxidase
-
Catalase (to decompose hydrogen peroxide, a byproduct of the glucose oxidase reaction)
-
Insulin
-
Phosphate-buffered saline (PBS)
Procedure:
-
Polymer Solution: Prepare a solution of poly(MGEG) and the cross-linking agent in PBS.
-
Enzyme and Drug Loading: Add glucose oxidase, catalase, and insulin to the polymer solution and mix gently to ensure uniform distribution.
-
Hydrogel Formation: Initiate the cross-linking reaction, for example, by adding a radical initiator and heating, or by UV irradiation if a photoinitiator is used.
-
Washing: Once the hydrogel is formed, wash it extensively with PBS to remove any unreacted components.
-
In Vitro Release Study:
-
Place the insulin-loaded hydrogel in PBS solutions containing different concentrations of glucose (e.g., corresponding to normal and hyperglycemic conditions).
-
At specific time intervals, take aliquots of the surrounding solution and measure the concentration of released insulin using an appropriate assay (e.g., ELISA or HPLC).[10][11]
-
Plot the cumulative insulin release as a function of time for each glucose concentration.
-
Caption: Workflow for fabricating and using glycopolymer scaffolds.
Understanding Cellular Uptake and Signaling
Glycopolymer-based nanoparticles can be used as tools to investigate the mechanisms of cellular uptake and subsequent intracellular trafficking. The glucose moieties can mediate uptake through specific endocytic pathways, such as clathrin-mediated or caveolae-mediated endocytosis. [12]Understanding these pathways is crucial for designing effective drug delivery systems that can deliver their cargo to the desired subcellular location. [13]
Conclusion and Future Perspectives
This compound is a remarkably versatile monomer that has opened up new avenues in the design of advanced biomaterials. The ability to create well-defined glycopolymers with precise control over their structure and properties has enabled significant progress in targeted drug delivery, biosensing, and tissue engineering. Future research will likely focus on the development of more complex glycopolymer architectures, the elucidation of their interactions with biological systems at a molecular level, and their translation into clinical applications. The continued exploration of this fascinating class of materials holds immense promise for addressing some of the most pressing challenges in medicine and biotechnology.
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An In-depth Technical Guide to 2-Methacryloxyethyl D-glucopyranoside (CAS 132153-62-9): Properties, Applications, and Supplier Information
This guide provides a comprehensive technical overview of 2-Methacryloxyethyl D-glucopyranoside (CAS 132153-62-9), a versatile monomer at the forefront of advanced biomaterial development. Intended for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, biological interactions, and key applications of this carbohydrate-based methacrylate, with a focus on the scientific principles that underpin its utility.
Core Properties of this compound
This compound, also known by synonyms such as GEMA and Glucosyloxyethyl Methacrylate, is a unique molecule that bridges the worlds of carbohydrate chemistry and polymer science.[1][2] Its structure incorporates a polymerizable methacrylate group attached to a glucose moiety, bestowing the resulting polymers with a valuable combination of biocompatibility, hydrophilicity, and specific biological recognition capabilities.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 132153-62-9 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C12H20O8 | [1][2][5][7] |
| Molecular Weight | 292.28 g/mol | [2][4][5][7] |
| Appearance | Typically supplied as a solution | [1][2][7] |
| Boiling Point | 490.3 ± 45.0 °C (Predicted) | [1][2][9] |
| Density | 0.808 g/mL at 25 °C | [1][2][9] |
| Refractive Index | n20/D 1.366 | [1][2][9] |
| Flash Point | 57 °F | [1][2][9] |
| pKa | 12.87 ± 0.70 (Predicted) | [1][2] |
Synthesis and Polymerization: Engineering Functional Glycopolymers
The synthesis of this compound typically involves the reaction of 2-hydroxyethyl methacrylate (HEMA) with a protected glucose derivative.[4] Controlling the regioselectivity of this reaction is crucial and is often achieved through the use of protecting groups on the glucose molecule to direct the reaction to a specific hydroxyl group.[4]
The true potential of this monomer is realized through polymerization, which yields glycopolymers with tailored properties for biomedical applications.[3] Conventional free radical polymerization can be employed; however, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are preferred for synthesizing polymers with well-defined structures and narrow molecular weight distributions.[4]
Experimental Protocol: RAFT Polymerization of this compound
This protocol describes a typical aqueous RAFT polymerization of this compound to synthesize a well-defined glycopolymer.
Materials:
-
This compound (GEMA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent
-
4,4′-Azobis(4-cyanovaleric acid) (ACVA) as initiator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
-
Dialysis tubing (MWCO 3500 Da)
Procedure:
-
In a Schlenk flask, dissolve GEMA, CPADB, and ACVA in PBS. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes in an ice bath.
-
Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 4-24 hours).
-
To quench the polymerization, expose the reaction mixture to air and cool it in an ice bath.
-
Purify the resulting polymer by dialysis against deionized water for 48 hours, changing the water every 12 hours.
-
Lyophilize the purified polymer solution to obtain the solid glycopolymer.
-
Characterize the polymer's molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).
Biological Activity and Mechanism of Action: The Role of the Glucose Moiety
The pendant glucose units on polymers derived from this compound are not merely for hydrophilicity; they are biologically active. These sugar moieties can be recognized by lectins, a class of proteins that bind to specific carbohydrate structures.[10][11] This interaction is a cornerstone of many biological processes, including cell-cell recognition and adhesion.
This lectin-mediated recognition provides a powerful tool for targeted drug delivery.[1] Cells that overexpress certain lectin receptors, such as some cancer cells, can be specifically targeted by nanoparticles or hydrogels made from these glycopolymers.[12] Upon binding, the drug-loaded carrier can be internalized by the cell through receptor-mediated endocytosis, leading to a localized therapeutic effect.[12][13]
Applications in Drug Development and Research
The unique properties of poly(this compound) have led to its exploration in a variety of biomedical applications.
Stimuli-Responsive Drug Delivery
Hydrogels synthesized from this monomer can be designed to be stimuli-responsive. For instance, glucose-responsive hydrogels can be created for the controlled release of insulin.[4][14] These systems can swell or shrink in response to changes in glucose concentration, modulating the release of the encapsulated drug.[4] This "smart" delivery system holds promise for developing closed-loop insulin delivery systems for diabetes management.[15][16]
Targeted Cancer Therapy
As mentioned, the lectin-binding properties of these glycopolymers make them excellent candidates for targeted cancer therapy.[12] By encapsulating cytotoxic drugs within glycopolymer nanoparticles, it is possible to increase the drug concentration at the tumor site while minimizing off-target effects, thereby improving the therapeutic index of the drug.[13]
3D Cell Culture and Tissue Engineering
The biocompatibility and hydrophilicity of hydrogels derived from this compound make them suitable scaffolds for 3D cell culture and tissue engineering.[3][17][18] These hydrogels can mimic the natural extracellular matrix, providing a supportive environment for cell growth and differentiation.[19]
Safety and Handling
This compound is typically supplied as a solution and should be handled in accordance with its Safety Data Sheet (SDS). It is intended for research use only.[4][20] As with all chemicals, appropriate personal protective equipment, such as gloves and safety glasses, should be worn.[20] The material may be flammable and should be kept away from heat and open flames.[20]
Suppliers
This compound is available from a number of chemical suppliers specializing in materials for biomedical research. Some of these suppliers include:
-
North America: BOC Sciences, Santa Cruz Biotechnology, Synthose[5][7][21]
-
Europe: Merck KGaA (Sigma-Aldrich)[2]
-
Asia: ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD, Guangzhou Keda Heng New Technology Co., Ltd.[2][6][8]
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An In-depth Technical Guide to Understanding the Molecular Weight of 2-Methacryloxyethyl D-glucopyranoside
Introduction
2-Methacryloxyethyl D-glucopyranoside is a carbohydrate-based methacrylate monomer of significant interest in the fields of polymer chemistry and biomedical engineering. Its unique bifunctional nature, possessing a polymerizable methacrylate group and a biocompatible glucose moiety, makes it a valuable building block for the synthesis of glycopolymers. These polymers find applications in drug delivery systems, hydrogels, and biocompatible coatings. A fundamental and critical parameter for any chemical compound is its molecular weight. This guide provides a comprehensive overview of the theoretical calculation and experimental determination of the molecular weight of this compound, tailored for researchers, scientists, and drug development professionals.
The Significance of Molecular Weight
The molecular weight of a monomer like this compound is a cornerstone of its chemical identity. It is indispensable for:
-
Stoichiometric Calculations: Accurate molecular weight is crucial for precise control over reaction stoichiometry during polymerization and other chemical modifications.
-
Polymer Characterization: The molecular weight of the monomer is the basis for determining the degree of polymerization and the molecular weight distribution of the resulting polymers.
-
Physicochemical Properties: The molecular weight influences properties such as solubility, viscosity, and thermal stability of both the monomer and its corresponding polymers.
-
Regulatory Compliance: Precise molecular characterization is a prerequisite for the use of materials in biomedical and pharmaceutical applications.
Part 1: Theoretical Molecular Weight Calculation
The theoretical molecular weight of a compound is calculated from its molecular formula by summing the atomic weights of its constituent atoms.
Molecular Formula
The molecular formula for this compound is C₁₂H₂₀O₈ .[1][2]
Atomic Weights of Constituent Elements
To calculate the molecular weight, the standard atomic weights of carbon, hydrogen, and oxygen are required. These are based on the isotopic composition of the elements on Earth.[3][4][5]
| Element | Symbol | Standard Atomic Weight ( g/mol ) |
| Carbon | C | 12.011[6][7][8] |
| Hydrogen | H | 1.008[1][9][10] |
| Oxygen | O | 15.999[11][12][13][14] |
Calculation
The molecular weight (MW) is calculated as follows:
MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of O atoms × Atomic weight of O)
MW = (12 × 12.011) + (20 × 1.008) + (8 × 15.999) MW = 144.132 + 20.160 + 127.992 MW = 292.284 g/mol
This calculated value is in excellent agreement with the commonly cited molecular weight of 292.28 g/mol or 292.3 g/mol .[1][2][11]
Caption: Molecular structure of this compound.
Part 2: Experimental Determination of Molecular Weight
While theoretical calculation provides a precise molecular weight, experimental verification is essential for confirming the identity and purity of a synthesized or purchased compound. Several analytical techniques can be employed for this purpose.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15][16] For a fragile molecule like a glycoside, "soft" ionization techniques are preferred to prevent fragmentation and ensure the detection of the molecular ion.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique particularly well-suited for polar and thermally labile molecules like carbohydrates.[17][18][19] It involves the formation of highly charged droplets from a solution, which then evaporate to produce gas-phase ions.
Causality of Experimental Choices:
-
Soft Ionization: ESI is chosen to minimize fragmentation of the glycosidic bond and the ester linkage in the methacrylate group, allowing for the observation of the intact molecular ion.
-
High Sensitivity: ESI-MS is highly sensitive, requiring only small amounts of sample.
-
Coupling with Liquid Chromatography (LC): ESI sources can be readily coupled with liquid chromatography (LC-MS), enabling the separation of the target compound from impurities prior to mass analysis, thus providing a purity assessment alongside molecular weight verification.[20]
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Dissolve a small amount (e.g., 1 mg) of this compound in a suitable solvent (e.g., 1 mL of methanol or acetonitrile/water mixture). The final concentration is typically in the low µg/mL to ng/mL range.
-
Instrument Setup:
-
Ionization Mode: Positive ion mode is typically used, as the molecule can readily form adducts with cations like H⁺, Na⁺, or K⁺.
-
Capillary Voltage: Set to an appropriate voltage (e.g., 3-5 kV) to generate a stable spray.
-
Nebulizing Gas: Nitrogen is commonly used to assist in droplet formation.
-
Drying Gas: Heated nitrogen is used to aid in solvent evaporation.
-
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 m/z).
-
Data Analysis: The resulting spectrum will show peaks corresponding to the molecular ion adducts. For example, one would expect to see:
-
[M+H]⁺ at m/z ≈ 293.29
-
[M+Na]⁺ at m/z ≈ 315.27
-
[M+K]⁺ at m/z ≈ 331.25
-
The presence of these peaks confirms the molecular weight of the compound.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
MALDI is another soft ionization technique, often used for larger molecules and polymers.[21][22] The analyte is co-crystallized with a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation.
Causality of Experimental Choices:
-
Analysis of Polymers: While ESI is excellent for the monomer, MALDI-TOF (Time-of-Flight) is particularly powerful for analyzing polymers made from this compound.[23] It can resolve individual polymer chains (oligomers) and provide information on the molecular weight distribution.
-
Tolerance to Salts: MALDI is generally more tolerant of salts and buffers in the sample compared to ESI.
Experimental Protocol: MALDI-TOF MS for Monomer Analysis
-
Matrix Selection: Choose a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA).
-
Sample Preparation:
-
Prepare a saturated solution of the matrix in a suitable solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
-
Prepare a solution of the analyte at approximately 1 mg/mL.
-
Mix the analyte and matrix solutions in a 1:1 to 1:10 ratio.
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry.
-
-
Data Acquisition: Insert the target plate into the mass spectrometer. A pulsed laser is fired at the sample spot, and the resulting ions are accelerated down a flight tube to the detector.
-
Data Analysis: The time it takes for the ions to reach the detector is proportional to their m/z ratio. The resulting spectrum will show the molecular ion, typically as a sodium or potassium adduct.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily a tool for structural elucidation, NMR spectroscopy can also be used to determine the molecular weight of polymers, a technique that could be applied to oligomers or polymers of this compound.[24][25] This is typically achieved by end-group analysis.
Causality of Experimental Choices:
-
Absolute Molecular Weight: ¹H NMR can provide an absolute measure of the number-average molecular weight (Mn) without the need for calibration standards.[26]
-
Structural Information: Simultaneously, the NMR spectrum provides detailed structural information, confirming the monomeric repeat unit and the nature of the end groups.
Conceptual Workflow for Polymer Molecular Weight Determination by ¹H NMR:
-
Acquire Spectrum: Obtain a quantitative ¹H NMR spectrum of the polymer sample in a suitable deuterated solvent.
-
Identify Signals: Identify and assign the proton signals corresponding to the repeating monomer units and the distinct signals from the polymer end-groups (initiator and terminator fragments).
-
Integrate Peaks: Carefully integrate the area under the peaks for both the repeating units and the end-groups.
-
Calculate Degree of Polymerization (DP): The ratio of the integral of the repeating units to the integral of the end-group (normalized by the number of protons each signal represents) gives the average number of monomer units per chain (DP).
-
Calculate Mn: The number-average molecular weight (Mn) is then calculated by: Mn = (DP × MW_monomer) + MW_end_groups
Caption: Workflow for determining the molecular weight of this compound.
Conclusion
Understanding the molecular weight of this compound is fundamental to its application in research and development. The theoretical molecular weight, calculated from its molecular formula C₁₂H₂₀O₈, is 292.28 g/mol . This value should be confirmed experimentally, with mass spectrometry, particularly ESI-MS, being the most direct and accurate method for the monomer. For polymers derived from this monomer, techniques like MALDI-TOF MS and NMR spectroscopy provide invaluable information on molecular weight and its distribution. By combining theoretical calculations with robust experimental verification, researchers can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.
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The Emergence of Glycopolymers: A Technical Guide to 2-Methacryloxyethyl D-glucopyranoside (MAGE)
Abstract
In the landscape of advanced biomaterials, glycopolymers—synthetic polymers adorned with carbohydrate moieties—are rapidly gaining prominence. Their inherent biocompatibility, molecular recognition capabilities, and tunable physical properties position them as ideal candidates for a spectrum of biomedical applications, from sophisticated drug delivery systems to tissue engineering scaffolds and biosensors. This guide provides an in-depth technical exploration of a cornerstone glycomonomer: 2-Methacryloxyethyl D-glucopyranoside (MAGE). We will dissect the fundamental principles of its synthesis, delve into the nuances of its polymerization, particularly through controlled radical polymerization techniques, and illuminate the structure-property relationships that govern the functionality of the resultant poly(MAGE) materials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of MAGE and its transformative potential in the biomedical field.
The MAGE Monomer: A Hybrid Architecture for Advanced Functionality
This compound (MAGE) is a carbohydrate-based methacrylate monomer that ingeniously combines the biological relevance of glucose with the versatile polymerizability of methacrylates.[1] This hybrid structure is the key to its utility. The D-glucopyranoside unit, a natural and ubiquitous monosaccharide, imparts hydrophilicity, biocompatibility, and specific biological recognition capabilities to the polymer.[1] Conversely, the methacryloxyethyl group provides a readily polymerizable vinyl function, allowing for the creation of well-defined macromolecular architectures using a variety of polymerization techniques.[1][2]
The molecular formula of MAGE is C12H20O8, with a molecular weight of 292.3 g/mol .[3] This unique combination of a bulky, hydrophilic carbohydrate head and a polymerizable hydrophobic tail gives rise to polymers with tunable amphiphilicity, a critical feature for self-assembly and interaction with biological membranes.[1]
Synthesis of this compound: Strategies and Considerations
The synthesis of MAGE involves the formation of a glycosidic bond between a glucose derivative and 2-hydroxyethyl methacrylate (HEMA). The choice of synthetic route often depends on the desired purity, yield, and scale of production. Two primary strategies are employed: those that utilize protecting groups for the hydroxyl functions of the glucose moiety, and those that proceed without them.
Synthesis with Protecting Groups
A common and historically significant approach involves the use of a protected glucose derivative, such as 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, to prevent unwanted side reactions at the numerous hydroxyl groups.[4][5] The synthesis typically proceeds in multiple steps:
-
Preparation of a Glycosyl Donor: A common starting material is 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, which can be converted to a more reactive glycosyl donor, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.[4]
-
Glycosylation: The glycosyl donor is then reacted with 2-hydroxyethyl methacrylate (HEMA) in the presence of a promoter, such as a Lewis acid, to form the protected MAGE monomer.
-
Deprotection: The acetyl protecting groups are subsequently removed, typically by transesterification with sodium methoxide in methanol, to yield the final MAGE monomer.[6]
While this method offers good control over the reaction and often results in high purity products, the multiple steps of protection and deprotection can be time-consuming and may lead to a lower overall yield.
Direct Synthesis Strategies
More recent and efficient methods focus on the direct reaction of unprotected or partially protected glucose derivatives with HEMA. One reported method involves the reaction of α-D-methylglucoside with an excess of HEMA.[1] The reaction is facilitated by a dual catalytic system, such as a combination of 1-chloro-2,4-dinitrobenzene (CDNB) as an acid catalyst and phosphomolybdic acid as a co-catalyst in a suitable solvent like chlorobenzene, under reflux conditions.[1]
Another approach involves the lipase-catalyzed transesterification of a vinyl methacrylate with a glucoside in an organic solvent.[7] This enzymatic route can offer high regioselectivity, favoring reaction at a specific hydroxyl group of the glucose molecule.
The choice between these synthetic strategies will depend on the specific requirements of the application, balancing the need for high purity with considerations of cost and efficiency.
Caption: Figure 1: Conceptual Overview of MAGE Synthesis Strategies.
Polymerization of MAGE: Crafting Well-Defined Glycopolymers
The methacrylate functionality of MAGE allows it to be readily polymerized. While conventional free radical polymerization can be employed, it offers limited control over the polymer's molecular weight, architecture, and dispersity.[2] For applications in drug delivery and biomedicine, where precise control over these parameters is crucial for predictable performance, controlled radical polymerization (CRP) techniques are the methods of choice.[2][8]
Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful CRP technique that has been successfully applied to the polymerization of MAGE.[1][2] It involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically a copper-based catalyst. This allows for the controlled growth of polymer chains, resulting in polymers with predetermined molecular weights and narrow molecular weight distributions.[2][9]
A key advantage of ATRP is its tolerance to a wide range of functional groups, including the hydroxyl groups of the glucose moiety in MAGE, which often allows for polymerization without the need for protecting groups.[2]
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is another versatile CRP method that has proven highly effective for the polymerization of MAGE, particularly in aqueous media.[1][10][11] This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for excellent control over the molecular weight and architecture of the resulting glycopolymer.[11]
A significant breakthrough was the direct polymerization of MAGE in water via RAFT, which circumvents the need for protecting group chemistry and organic solvents, making it a more environmentally friendly and biocompatible approach.[10][12] The use of a water-soluble CTA, such as 4-cyano-4-(phenylcarbonothioyl)thio)pentanoic acid, is crucial for this process.[11] RAFT polymerization of MAGE has been shown to exhibit characteristics of a living polymerization, including a linear increase in molecular weight with conversion and the ability to form block copolymers.[10]
Caption: Figure 2: Controlled Radical Polymerization of MAGE.
Properties and Characteristics of Poly(MAGE)
The unique chemical structure of MAGE translates into a range of desirable properties for the resulting homopolymers and copolymers.
| Property | Description | Relevance in Biomedical Applications |
| Biocompatibility | The glucose-presenting surface of poly(MAGE) mimics natural cell surface carbohydrates, leading to low toxicity and reduced adverse immune responses.[1][13] | Essential for in vivo applications such as drug delivery, implants, and tissue engineering to minimize inflammation and rejection. |
| Hydrophilicity | The abundance of hydroxyl groups on the glucose moieties renders the polymer highly water-soluble.[1] | Enables the formation of hydrogels, enhances drug solubility, and improves circulation time in the bloodstream. |
| Biodegradability | Polymers derived from glucose can exhibit biodegradability, breaking down into non-toxic byproducts.[4][14][15] | Important for temporary implants and drug delivery systems where the polymer carrier should be cleared from the body after its function is complete.[16] |
| Molecular Recognition | The glucose units can participate in specific biological interactions, such as binding to lectins (carbohydrate-binding proteins) that are often overexpressed on the surface of cancer cells.[1][17] | Forms the basis for targeted drug delivery, where the glycopolymer can selectively accumulate in diseased tissues.[17] |
| Stimuli-Responsiveness | Copolymers incorporating MAGE can be designed to respond to specific stimuli, such as changes in glucose concentration, pH, or temperature. | Enables the development of "smart" drug delivery systems that release their payload in response to a specific physiological cue. |
Applications in Research and Drug Development
The compelling properties of poly(MAGE) have led to its exploration in a variety of cutting-edge biomedical applications.
Targeted Drug Delivery
The ability of the glucose moieties on poly(MAGE) to interact with specific lectins makes it a promising candidate for targeted drug delivery, particularly in oncology.[17] By conjugating anti-cancer drugs to the glycopolymer backbone, it is possible to create nanocarriers that selectively bind to and are internalized by cancer cells that overexpress glucose transporters or specific lectins. This targeted approach can enhance the therapeutic efficacy of the drug while minimizing off-target side effects.
Glucose-Responsive Systems for Diabetes Management
The inherent glucose sensitivity of some poly(MAGE)-based systems is being harnessed for the development of self-regulated insulin delivery systems.[18] Phenylboronic acid-containing polymers can be copolymerized with MAGE to create hydrogels or nanoparticles that swell or disassemble in the presence of high glucose concentrations, triggering the release of encapsulated insulin.[18]
Tissue Engineering and Regenerative Medicine
The high water content, biocompatibility, and biodegradability of poly(MAGE) hydrogels make them excellent scaffolds for tissue engineering.[1] These hydrogels can provide a supportive three-dimensional environment for cell growth and proliferation, mimicking the natural extracellular matrix. Furthermore, the glucose units can promote cell adhesion and signaling.
Biocompatible Coatings for Medical Devices
Poly(MAGE) can be used to create biocompatible coatings for medical implants and devices to reduce protein fouling, prevent bacterial adhesion, and improve overall biocompatibility.[19] The hydrophilic and bio-inert nature of the glycopolymer surface can significantly enhance the in vivo performance and longevity of these devices.
Experimental Protocols: A Practical Guide
General Protocol for RAFT Polymerization of MAGE in Aqueous Media
This protocol provides a general framework for the synthesis of poly(MAGE) via aqueous RAFT polymerization. Specific conditions may need to be optimized based on the desired molecular weight and experimental setup.
-
Reagent Preparation:
-
Dissolve the desired amount of MAGE monomer in deionized water.
-
Prepare a stock solution of a water-soluble RAFT chain transfer agent (CTA), such as 4-cyano-4-(phenylcarbonothioyl)thio)pentanoic acid (CPADB), in a suitable solvent (e.g., a small amount of base may be needed to dissolve the CTA in water).[11]
-
Prepare a stock solution of a water-soluble initiator, such as 2,2'-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044).
-
-
Polymerization Setup:
-
Combine the MAGE solution, CTA solution, and initiator solution in a Schlenk flask or a similar reaction vessel.
-
Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
-
Polymerization Reaction:
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor conversion and molecular weight evolution by techniques such as ¹H NMR spectroscopy and size-exclusion chromatography (SEC).
-
-
Purification:
-
Quench the polymerization by exposing the reaction mixture to air and cooling it to room temperature.
-
Purify the polymer by dialysis against deionized water using an appropriate molecular weight cut-off membrane to remove unreacted monomer, initiator fragments, and CTA.
-
Isolate the purified poly(MAGE) by lyophilization.
-
Conclusion and Future Outlook
This compound stands as a testament to the power of molecular design in creating advanced functional materials. Its unique combination of a biologically relevant carbohydrate and a versatile polymerizable group has paved the way for the development of a new generation of glycopolymers with unprecedented control over their structure and properties. As research in this field continues to advance, we can anticipate the emergence of even more sophisticated poly(MAGE)-based materials with enhanced functionalities for a wide array of applications, from personalized nanomedicines to regenerative therapies. The fundamental principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the immense potential of this remarkable glycomonomer.
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ResearchGate. (n.d.). (A) Chemical structure of 2-methacryloyloxyethyl phosphorylcholine.... Retrieved from [Link]
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Barrias, C. C., & Sarmento, B. (2018). Glycopolymeric Materials for Advanced Applications. Polymers, 10(11), 1243. [Link]
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Coca, S., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate. Macromolecules, 32(16), 5423-5425. [Link]
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Demchenko, A. V., & Stine, K. J. (2010). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 6, 104. [Link]
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Luo, Y., Dalton, P. D., & Shoichet, M. S. (2001). Investigating the Properties of Novel Poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) Hydrogel Hollow Fiber Membranes. Chemistry of Materials, 13(11), 4087-4093. [Link]
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Properties of poly[N‐2‐(methyacryloyloxy)ethyl‐N,N‐dimethyl‐N‐3‐sulfopropylammonium betaine] in dilute solution. (1984). Die Makromolekulare Chemie, 185(12), 2535-2549. [Link]
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Chemsrc. (n.d.). This compound | CAS#:132153-62-9. Retrieved from [Link]
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Spectroscopic Data for 2-Methacryloxyethyl D-glucopyranoside: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methacryloxyethyl D-glucopyranoside, a key monomer in the synthesis of biocompatible polymers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of this molecule, offering insights into its structural confirmation and purity assessment.
Introduction
This compound is a functionalized carbohydrate monomer that uniquely combines the biocompatibility and hydrophilicity of glucose with the polymerizable nature of a methacrylate group. This dual functionality makes it an invaluable building block for creating a diverse range of glycopolymers with applications in drug delivery systems, hydrogels, and biomaterials. Accurate spectroscopic characterization is paramount to ensure the monomer's purity and structural integrity, which are critical for the predictable performance of the resulting polymers. This guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, and IR spectra of this compound, explains the rationale behind the spectral features, and outlines the experimental protocols for data acquisition.
Predicted Spectroscopic Data and Interpretation
Due to the limited availability of complete, published experimental spectra for this compound, this section presents predicted spectra based on the well-established spectroscopic characteristics of its constituent parts: the D-glucopyranose ring and the 2-methacryloxyethyl group.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the protons of the glucose unit and the methacrylate side chain. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (anomeric) | 4.8 - 5.2 | d | ~3.5 (α) / ~8.0 (β) |
| H-2, H-3, H-4, H-5, H-6a, H-6b | 3.2 - 4.0 | m | - |
| -O-CH ₂-CH ₂-O- | 3.6 - 4.3 | m | - |
| =CH ₂ (vinyl) | 6.1 | s | - |
| =CH ₂ (vinyl) | 5.6 | s | - |
| -CH ₃ | 1.9 | s | - |
Interpretation of the ¹H NMR Spectrum:
-
Anomeric Proton (H-1): The proton on the anomeric carbon (C-1) is the most deshielded proton of the glucose ring and is expected to appear as a doublet in the region of 4.8-5.2 ppm. The coupling constant (J) of this doublet is diagnostic of the anomeric configuration: a smaller J value (~3.5 Hz) indicates an α-anomer, while a larger J value (~8.0 Hz) suggests a β-anomer.
-
Glucopyranose Ring Protons (H-2 to H-6): The remaining protons on the glucose ring (H-2, H-3, H-4, H-5, and the two diastereotopic protons at H-6) will resonate in the more shielded region of 3.2-4.0 ppm. Due to complex spin-spin coupling, this region will likely appear as a series of overlapping multiplets.
-
Methacryloxyethyl Protons: The two methylene groups of the ethyl linker (-O-CH₂-CH₂-O-) are expected to show complex multiplets in the range of 3.6-4.3 ppm, potentially overlapping with the signals from the glucose ring. The two vinyl protons of the methacrylate group are highly deshielded and are predicted to appear as two distinct singlets around 6.1 and 5.6 ppm. The methyl group protons will give rise to a characteristic singlet at approximately 1.9 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (carbonyl) | 167 |
| C =CH₂ (vinyl) | 136 |
| C=C H₂ (vinyl) | 126 |
| C-1 (anomeric) | 98 - 104 |
| C-2, C-3, C-4, C-5 | 70 - 78 |
| C-6 | ~61 |
| -O-C H₂-C H₂-O- | 60 - 70 |
| -C H₃ | 18 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbonyl carbon of the methacrylate group is the most deshielded carbon and is expected to resonate at approximately 167 ppm.
-
Vinylic Carbons: The two carbons of the double bond will appear in the range of 126-136 ppm.
-
Anomeric Carbon (C-1): The anomeric carbon signal is typically found between 98 and 104 ppm, with the exact shift depending on the anomeric configuration.
-
Glucopyranose Ring Carbons (C-2 to C-5): The carbons of the glucose ring will resonate in the 70-78 ppm region.
-
C-6 Carbon: The C-6 carbon, being a primary alcohol, is expected to be the most shielded of the ring carbons, appearing around 61 ppm.
-
Methacryloxyethyl Carbons: The methylene carbons of the ethyl linker will have signals in the 60-70 ppm range.
-
Methyl Carbon: The methyl carbon of the methacrylate group will be the most shielded carbon, with a predicted chemical shift of about 18 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3200 (broad) | O-H stretching | Hydroxyl groups (glucose) |
| 3000 - 2850 | C-H stretching | Aliphatic C-H |
| 1720 | C=O stretching | Ester carbonyl (methacrylate) |
| 1638 | C=C stretching | Alkene (methacrylate) |
| 1150 | C-O stretching | Ester and ether linkages |
| 1050 | C-O stretching | Alcohol C-O (glucose) |
Interpretation of the IR Spectrum:
-
O-H Stretching: A broad and intense absorption band is expected in the 3500-3200 cm⁻¹ region, which is characteristic of the stretching vibrations of the multiple hydroxyl groups of the glucose moiety.[1]
-
C-H Stretching: Aliphatic C-H stretching vibrations from both the glucose ring and the methacrylate side chain will appear in the 3000-2850 cm⁻¹ region.[2]
-
C=O Stretching: A strong, sharp absorption peak around 1720 cm⁻¹ is a key indicator of the carbonyl group in the methacrylate ester.[3][4]
-
C=C Stretching: The carbon-carbon double bond of the methacrylate group will give rise to a medium intensity band at approximately 1638 cm⁻¹.[5]
-
C-O Stretching: A complex region of strong absorptions between 1200 and 1000 cm⁻¹ will be present, corresponding to the C-O stretching vibrations of the ester, ether, and alcohol functional groups within the molecule.[1]
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of any particulate matter.
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Standard pulse programs available on the spectrometer software should be used for all experiments.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
As this compound is likely to be a viscous liquid or a solid, the ATR technique is highly suitable.
-
Place a small amount of the sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Visualization of Key Structural Features and Spectroscopic Correlations
The following diagrams illustrate the molecular structure of this compound and the key correlations that can be determined from 2D NMR experiments.
Caption: Molecular structure of this compound.
Caption: Key ¹H-¹H COSY and ¹H-¹³C HMBC correlations for structural elucidation.
Conclusion
The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, and IR spectra, provide a robust framework for the characterization of this compound. By understanding the expected chemical shifts, coupling constants, and absorption bands, researchers can confidently verify the identity and purity of this important glycomonomer. The detailed experimental protocols offer a practical approach to obtaining high-quality data, ensuring the reliability of subsequent polymer synthesis and material development. This comprehensive guide serves as a valuable resource for scientists and professionals working at the interface of carbohydrate chemistry, polymer science, and drug development.
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An In-depth Technical Guide to the Solubility of 2-Methacryloxyethyl D-glucopyranoside
Abstract
2-Methacryloxyethyl D-glucopyranoside (GMA-Glc) is a carbohydrate-based methacrylate monomer increasingly recognized for its utility in the synthesis of biocompatible and biodegradable polymers known as glycopolymers.[1] The dual chemical nature of GMA-Glc, featuring a hydrophilic D-glucose head and a polymerizable methacrylate tail, governs its interaction with various solvents—a critical parameter for its polymerization, processing, and application in fields ranging from drug delivery to tissue engineering.[1][2] This technical guide provides a comprehensive overview of the solubility of GMA-Glc, detailing its molecular characteristics, a qualitative and quantitative solubility profile, and a standardized protocol for solubility determination.
Introduction: The Significance of a Versatile Glycomonomer
Carbohydrates, as abundant and stereochemically diverse renewable resources, are attractive building blocks for the development of "green monomers".[3] this compound (GMA-Glc), also known as 2-glucosyloxyethyl methacrylate, is a prime example of such a monomer.[4] Its structure allows it to undergo polymerization, typically through free-radical methods like Reversible Addition-Fragmentation Chain Transfer (RAFT), to form well-defined glycopolymers.[1][5]
The solubility of this monomer is a foundational property that dictates:
-
Reaction Conditions: The choice of solvent is paramount for achieving homogeneous polymerization and controlling reaction kinetics.
-
Purification: Post-synthesis, selective precipitation in a non-solvent is a common method for purifying the resulting polymer.
-
Material Processing: For applications like hydrogel formation or film casting, the ability to dissolve the monomer in an appropriate solvent is essential.
-
Biomedical Applications: In drug delivery systems, the solubility profile influences formulation strategies and interactions with biological media.[2]
This guide serves as a central resource for researchers, chemists, and drug development professionals by consolidating available data and providing practical methodologies for evaluating the solubility of GMA-Glc.
Molecular Structure and its Influence on Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[6][7][8] GMA-Glc (Molecular Formula: C₁₂H₂₀O₈, Molecular Weight: 292.28 g/mol ) is an amphiphilic molecule, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.[4][9]
-
Hydrophilic Region: The D-glucopyranoside ring, with its multiple hydroxyl (-OH) groups, is highly polar and capable of forming strong hydrogen bonds with polar solvents like water.[10]
-
Hydrophobic Region: The methacryloxyethyl group [-O-CH₂-CH₂-O-C(O)C(CH₃)=CH₂] is significantly less polar and contributes to interactions with nonpolar or moderately polar organic solvents.
This dual nature means that the overall solubility of GMA-Glc in a given solvent depends on the delicate balance of these interactions. Solvents that can effectively solvate both the polar sugar moiety and the less polar methacrylate tail will be the most effective.
Qualitative Solubility Profile
While extensive quantitative data is not centrally available in the literature, a qualitative profile can be constructed based on the molecular structure and mentions in related research.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): GMA-Glc is expected to have high solubility in these solvents. Water, in particular, is an excellent solvent due to its ability to form extensive hydrogen bond networks with the glucose unit's hydroxyl groups.[10] Aqueous media are frequently used for the polymerization of GMA-Glc, underscoring its high water solubility.[5]
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are also effective at dissolving polar molecules. DMF, for instance, has been used as a solvent in the synthesis of related glucose-derivative monomers.[11] GMA-Glc is anticipated to be soluble in these solvents.
-
Moderately Polar Solvents (e.g., Tetrahydrofuran (THF), Ethyl Acetate): Solubility in these solvents may be limited. While they can interact with the methacrylate portion, they are less effective at solvating the highly polar glucose ring.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): GMA-Glc is expected to be poorly soluble or insoluble in nonpolar solvents.[8] The energy required to break the strong intermolecular hydrogen bonds of the glucose units cannot be compensated by the weak van der Waals forces offered by these solvents.[6]
Factors Influencing Solubility
The solubility of GMA-Glc is not a fixed value but is influenced by several environmental factors:
-
Temperature: For most solid solutes, including GMA-Glc, solubility in liquid solvents increases with temperature.[12] Heating a solution provides the energy needed to overcome the intermolecular forces in the solid crystal lattice, allowing more solute to dissolve.
-
pH: While the GMA-Glc molecule itself does not have readily ionizable groups, extreme pH values could potentially catalyze the hydrolysis of the ester linkage over time, affecting the integrity of the molecule and thus its apparent solubility.
-
Purity of the Monomer: Impurities from the synthesis process can significantly alter the observed solubility. It is crucial to use a highly purified monomer for reproducible results.
-
Anomeric Form (α vs. β): Glucose-based monomers can exist as different anomers (α or β isomers).[11] While subtle, these stereochemical differences can affect the crystal packing of the solid monomer and its interaction with solvents, potentially leading to slight variations in solubility.
Experimental Protocol for Solubility Determination
To provide researchers with a reliable method for assessing the solubility of GMA-Glc in novel solvents, the following gravimetric shake-flask method is described. This protocol is based on established laboratory procedures for determining the solubility of solids.[13][14][15]
Materials and Equipment
-
This compound (GMA-Glc), high purity
-
Solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Drying oven or vacuum oven
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid GMA-Glc to a pre-weighed glass vial. An amount that is visibly in excess of what might dissolve is required to ensure a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial (e.g., 2.00 mL). Record the exact amount.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24 to 48 hours).[14] This ensures the solvent is fully saturated with the solute.
-
Phase Separation: After equilibration, let the vial stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to allow excess solid to settle. For finely dispersed solids, centrifugation (e.g., 5000 x g for 15 minutes) is recommended to pellet the undissolved solid.[13]
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a micropipette. To ensure no solid particulates are transferred, pass the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial.
-
Solvent Evaporation: Place the vial with the filtered supernatant in a drying oven (temperature should be well below the decomposition point of GMA-Glc) or a vacuum oven until the solvent has completely evaporated and a constant weight of the dried solute is achieved.
-
Calculation: Weigh the vial containing the dried GMA-Glc. The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried GMA-Glc (g)) / (Volume of supernatant collected (L))
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solubility determination protocol.
Caption: Workflow for determining the solubility of GMA-Glc.
Conclusion
The solubility of this compound is a critical parameter derived from its amphiphilic molecular structure. It exhibits high solubility in polar protic solvents like water and is largely insoluble in nonpolar organic solvents. This behavior is fundamental to its use in the synthesis of advanced glycopolymers for biomedical and materials science applications. While a comprehensive database of quantitative solubility values is still emerging, the standardized protocol provided herein offers a robust framework for researchers to determine this essential property in any solvent system, facilitating more precise control over polymerization processes and material formulation.
References
-
Modified α,α′-trehalose and d-glucose: green monomers for the synthesis of vinyl copolymers. (2018-05-23). The Royal Society. [Link]
-
Synthesis and Characterization of Biodegradable Polymers Based on Glucose Derivatives. (n.d.). MDPI. [Link]
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Glucose-stabilized polyvinyl acetate homopolymer-based wood adhesive: synthesis and characterization. (n.d.). Taylor & Francis Online. [Link]
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Procedure for solubility testing of NM suspension. (2016-05-28). [Link]
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This compound | CAS#:132153-62-9. (2025-08-20). Chemsrc. [Link]
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Synthesis and characterization of thermally and glucose-sensitive poly N-vinylcaprolactam-Based microgels. (n.d.). PubMed. [Link]
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Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023-05-04). DTIC. [Link]
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How can I get the solubility of an unknown polymer in a given solvent?. (2014-12-25). ResearchGate. [Link]
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2.2: Solubility Lab. (2021-09-11). Chemistry LibreTexts. [Link]
-
Sugar Based Polymers: Overviews and Recent Advances of Vinyl Sugars. (2025-08-10). ResearchGate. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). [Link]
-
Enhancement of drug solubility and absorption by copolymers of 2-methacryloyloxyethyl phosphorylcholine and n-butyl methacrylate. (n.d.). PubMed. [Link]
-
How Does Solvent Polarity Impact Compound Solubility?. (2025-12-17). YouTube. [Link]
-
ELI5 the polarity of solvents and how it affects solubility. (2022-12-27). Reddit. [Link]
-
How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. (2021-04-26). Quora. [Link]
-
Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers. (n.d.). PMC - NIH. [Link]
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Solvent effects on polysaccharide conformation | Request PDF. (n.d.). ResearchGate. [Link]
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Solubility data of glibenclamide in various solvents | Download Table. (n.d.). ResearchGate. [Link]
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The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. (2003-10-01). The Aquila Digital Community. [Link]
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A Technical Guide to the Purity Analysis of 2-Methacryloxyethyl D-glucopyranoside
Abstract: 2-Methacryloxyethyl D-glucopyranoside (MEG) is a pivotal glycomonomer utilized in the synthesis of biocompatible hydrogels and polymers for applications ranging from drug delivery to tissue engineering. The purity of MEG is a critical quality attribute that directly influences the physicochemical properties, performance, and safety of the final polymeric material. This guide provides a comprehensive framework for the robust purity analysis of MEG, detailing the underlying principles and practical execution of essential analytical techniques. It is intended for researchers, scientists, and quality control professionals in the fields of polymer chemistry, materials science, and drug development.
Introduction: The Criticality of Monomer Purity
This compound (MEG) is a functional monomer featuring a polymerizable methacrylate group and a hydrophilic D-glucopyranoside moiety.[1][2] This unique structure allows for the creation of "smart" polymers that can exhibit stimuli-responsive behavior and specific biological interactions. The performance of these advanced materials is contingent upon the purity of the starting monomer. Impurities can act as chain-transfer agents, inhibitors, or initiators, leading to uncontrolled polymerization, altered molecular weights, and undesirable mechanical properties.[1] Furthermore, in biomedical applications, residual reactants or by-products can leach from the final product, posing significant toxicological risks.
Therefore, a multi-faceted analytical approach is required to establish a comprehensive purity profile, ensuring lot-to-lot consistency and fitness for purpose. This guide outlines an integrated strategy employing chromatographic and spectroscopic techniques to identify and quantify potential impurities.
Profiling Potential Impurities
An effective purity analysis strategy begins with understanding the potential impurities that may be present. These can be broadly categorized based on the synthesis route, which typically involves the reaction of 2-hydroxyethyl methacrylate (HEMA) with a protected glucose derivative.[1]
Potential Impurity Classes:
-
Synthesis-Related Impurities:
-
Residual starting materials (e.g., HEMA, protected glucose).
-
By-products of the glycosidic bond formation.
-
Reagents from deprotection steps (e.g., sodium methoxide).[1]
-
-
Degradation Products:
-
Hydrolysis products (e.g., methacrylic acid and the corresponding glucosyl alcohol).
-
Polymers formed by premature polymerization.
-
-
Residual Solvents:
-
Solvents used during synthesis and purification (e.g., methanol, chlorobenzene).[1]
-
-
Water Content:
-
Absorbed moisture, which can affect reaction stoichiometry and polymer properties.[3]
-
The following diagram illustrates the relationship between the target analyte and its potential impurities.
Caption: Potential impurity profile for this compound.
Integrated Analytical Workflow
A single analytical technique is insufficient to provide a complete purity assessment. An integrated workflow, leveraging the strengths of orthogonal methods, is essential. The following diagram outlines a logical sequence of analysis.
Caption: Integrated workflow for comprehensive MEG purity analysis.
Core Analytical Techniques & Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is an unparalleled tool for the primary structural confirmation of MEG. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a detailed fingerprint of the molecule. The anomeric protons (δ 4.5–5.5 ppm) confirm the glucose configuration, while the vinyl protons of the methacrylate group (δ 5.6–6.1 ppm) verify the presence of the polymerizable moiety.[1] Crucially, NMR can detect and identify structurally similar impurities that may co-elute in chromatography. Its quantitative capability (qNMR) can also be used for assay determination against a certified internal standard.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~10 mg of the MEG sample and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a known amount of an internal standard (e.g., maleic acid) if performing qNMR.
-
Instrument Setup: Utilize a ≥400 MHz NMR spectrometer.
-
Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the analyte signals.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate all signals corresponding to the MEG structure and any impurity signals. Compare chemical shifts and coupling constants to a reference spectrum or literature data to confirm identity.[1] Calculate the mole percent of impurities based on relative integrations.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the workhorse technique for quantifying the purity of MEG and its organic, non-volatile impurities. Given the polar nature of the glycoside and the non-polar character of potential impurities like HEMA or unreacted protected intermediates, a reverse-phase (RP-HPLC) method is most effective. A C18 column provides robust separation. Detection is typically performed using a UV detector, leveraging the chromophore in the methacrylate group (~210 nm).[4] Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification of unknown impurity peaks.[5]
Experimental Protocol: RP-HPLC for Purity and Impurities
-
System Preparation: Use an HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is recommended to separate compounds with a wide polarity range. For example, a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of a reference standard in the mobile phase. Create a calibration curve by diluting the stock to at least five concentration levels.
-
Prepare the sample for analysis by dissolving a known weight in the mobile phase to a concentration within the calibration range.
-
-
System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, as per general validation guidelines inspired by ICH Q2(R1).[6][7]
-
Analysis & Calculation: Inject the sample and integrate all peaks. Calculate the assay of MEG against the calibration curve. Determine the percentage of impurities using area percent normalization, assuming a relative response factor of 1.0 for unknown impurities.
| Parameter | Typical Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Good retention for polar analytes and separation from non-polar impurities.[5] |
| Mobile Phase | Water/Acetonitrile Gradient | Resolves compounds with a wide range of polarities. |
| Detector | UV at 210 nm | Good sensitivity for the methacrylate functional group.[4] |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, providing good efficiency. |
| Temperature | 30 °C | Ensures reproducible retention times and peak shapes. |
Table 1: Summary of Recommended HPLC Parameters.
Karl Fischer Titration
Expertise & Rationale: Water is a critical impurity that can significantly impact polymerization reactions and the stability of the monomer. Karl Fischer (KF) titration is the gold standard for water determination due to its high accuracy, precision, and selectivity for water.[8][9] Unlike loss-on-drying methods which measure any volatile component, KF is a specific chemical reaction.[8] For a hydrophilic solid like MEG, a volumetric KF method is typically suitable.
Experimental Protocol: Volumetric Karl Fischer
-
Instrument Preparation: Use an automated volumetric Karl Fischer titrator. Condition the titration vessel with the KF reagent to a dry, stable endpoint.
-
Titer Determination: Accurately add a known amount of a certified water standard (or pure water) to the vessel and titrate. Repeat at least three times to determine the precise titer (mg/mL) of the KF reagent.
-
Sample Analysis: Accurately weigh an appropriate amount of the MEG sample and add it directly to the conditioned titration vessel. The sample should dissolve readily in the methanol-based solvent.
-
Titration: Initiate the titration sequence. The instrument will automatically add the KF reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the percentage of water (% w/w) in the sample based on the sample weight, volume of titrant consumed, and the predetermined titer.
Data Interpretation and Reporting
The final purity value should be reported as a comprehensive statement integrating data from all techniques. The purity by HPLC assay should be corrected for water content and significant residual solvents if present.
Purity Calculation Example:
-
Assay by HPLC = 99.5%
-
Water Content by KF = 0.3%
-
Total Impurities by HPLC = 0.2%
Corrected Purity = Assay % x [(100 - % Water) / 100] = 99.5% x 0.997 = 99.2%
The final Certificate of Analysis should list the results for each test, including the methods used, specifications, and the measured values. All identified impurities should be reported with their respective levels.
Conclusion
The purity analysis of this compound is a multi-step, multi-technique process that is fundamental to ensuring its quality and performance in high-value applications. A robust analytical strategy, grounded in a scientific understanding of potential impurities, combines the structural confirmation power of NMR with the quantitative strength of HPLC and the specificity of Karl Fischer titration. By implementing the validated protocols described in this guide, researchers and developers can confidently assess the purity of their monomer, leading to more reproducible polymer synthesis and safer, more effective final products. All analytical procedures should be validated according to established guidelines, such as those from the ICH, to ensure they are suitable for their intended purpose.[6][10][11]
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: High Performance Liquid Chromatographic Determination of Methacrylate in Blood Serum Source: PubMed URL: [Link]
-
Title: Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials Source: American Laboratory URL: [Link]
-
Title: HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates Source: Waters Corporation URL: [Link]
-
Title: Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography Source: IOP Conference Series: Earth and Environmental Science URL: [Link]
-
Title: Moisture Content by Karl Fischer Titration Source: ARDL URL: [Link]
-
Title: Karl Fischer titration Source: Wikipedia URL: [Link]
-
Title: The Principle of Water-Content Determination by Karl Fischer Titration Source: ResearchGate URL: [Link]
-
Title: Karl Fischer Titration Guide to Water Determination Source: Mettler Toledo URL: [Link]
-
Title: HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates Source: Waters URL: [Link]
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An In-depth Technical Guide to the Thermal Properties of Poly(2-Methacryloxyethyl D-glucopyranoside)
Abstract
This technical guide provides a comprehensive overview of the thermal properties of poly(2-Methacryloxyethyl D-glucopyranoside) (pMGE), a prominent member of the glycopolymer family with significant potential in biomedical and pharmaceutical applications. This document explores the synthesis of pMGE, its key thermal characteristics, including glass transition temperature (Tg) and thermal stability, and the established methodologies for their determination. By synthesizing information from analogous polymer systems and established thermal analysis principles, this guide offers valuable insights for researchers, scientists, and drug development professionals working with this promising biomaterial.
Introduction: The Significance of Poly(this compound) (pMGE)
Poly(this compound), often abbreviated as pMGE, is a synthetic polymer that belongs to the growing class of materials known as glycopolymers. These polymers are characterized by the presence of pendant carbohydrate moieties, in this case, D-glucopyranoside, attached to a synthetic backbone, typically a polymethacrylate chain. This unique combination of a natural sugar unit with a synthetic polymer backbone imbues pMGE with a range of desirable properties, including biocompatibility, hydrophilicity, and specific biological recognition capabilities. These attributes make pMGE a highly attractive candidate for a variety of advanced applications, such as drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices.
The performance and processability of polymeric materials are intrinsically linked to their thermal properties. Understanding the response of pMGE to changes in temperature is therefore of paramount importance for its successful application. This guide will delve into the critical thermal transitions of pMGE, providing a foundational understanding for its manipulation and deployment in various scientific and industrial settings.
Synthesis of Poly(this compound)
The synthesis of pMGE is typically achieved through the polymerization of its corresponding monomer, this compound (MGE). The monomer itself can be synthesized through several routes, often involving the reaction of 2-hydroxyethyl methacrylate (HEMA) with a protected glucose derivative.[1]
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are frequently employed for the polymerization of MGE.[1] These methods offer precise control over the polymer's molecular weight and architecture, which in turn influences its physical and thermal properties.
Caption: Synthesis pathway for pMGE, from monomer synthesis to polymerization.
Glass Transition Temperature (Tg) of pMGE
The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline polymers. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is not a true phase transition but is a consequence of the onset of segmental motion of the polymer chains. The Tg has profound implications for the material's mechanical properties, such as its modulus and flexibility, and is a key parameter for determining its processing and application temperatures.
While specific, experimentally determined Tg values for pMGE homopolymers are not extensively reported in the literature, we can infer its behavior by examining structurally similar polymers. For instance, glycopolymers, in general, exhibit a range of glass transition temperatures, typically from 11°C to 46°C, depending on their specific composition and molecular weight.[2] Given the bulky and polar nature of the glucopyranoside side group, it is anticipated that pMGE would possess a relatively high Tg compared to conventional polymethacrylates like poly(methyl methacrylate) (PMMA), which has a Tg of approximately 105°C.[3] The large side groups can restrict the rotational freedom of the polymer backbone, thus requiring higher thermal energy to induce segmental motion.
Experimental Determination of Tg: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the most common technique for determining the glass transition temperature of polymers.[4][5] It measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.[5]
-
Sample Preparation: Accurately weigh 5-10 mg of the dry pMGE sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 150°C) at a constant heating rate (e.g., 10°C/min). This step is crucial to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg (e.g., 0°C).
-
Second Heating Scan: Heat the sample again at the same heating rate (10°C/min) to a temperature above the Tg. The Tg is determined from this second heating scan to ensure a consistent thermal history.
-
-
Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.
Caption: Experimental workflow for determining the Tg of pMGE using DSC.
Thermal Stability and Decomposition of pMGE
The thermal stability of a polymer refers to its ability to resist chemical and physical degradation at elevated temperatures. Understanding the thermal decomposition behavior of pMGE is crucial for defining its upper service temperature and for ensuring its stability during processing, sterilization, and storage.
The thermal degradation of polymethacrylates typically proceeds through mechanisms such as chain scission and depolymerization, where the polymer reverts to its monomer.[6][7] For poly(alkyl methacrylates), the decomposition often results in the formation of the corresponding methacrylate monomers as the major products.[6] It is expected that the thermal degradation of pMGE would also involve the scission of the polymer backbone and potentially the decomposition of the sugar moiety at higher temperatures. The presence of the bulky glucopyranoside side group might influence the degradation mechanism and the onset temperature of decomposition.
Experimental Determination of Thermal Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It provides quantitative information about the thermal stability and decomposition profile of a material.
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the pMGE sample into a TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. From this curve, key parameters such as the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate can be determined.
Summary of Expected Thermal Properties
The following table summarizes the anticipated thermal properties of pMGE based on the analysis of structurally related polymers. It is important to note that these are estimated values and experimental verification is necessary for specific pMGE samples.
| Thermal Property | Expected Range/Value | Analytical Technique | Significance |
| Glass Transition Temperature (Tg) | 40 - 120 °C | Differential Scanning Calorimetry (DSC) | Defines the transition from a glassy to a rubbery state, impacting mechanical properties. |
| Onset Decomposition Temperature (Tonset) | > 200 °C | Thermogravimetric Analysis (TGA) | Indicates the temperature at which significant thermal degradation begins. |
| Major Decomposition Products | This compound (monomer), CO, CO₂, H₂O | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Provides insight into the degradation mechanism. |
Conclusion
Poly(this compound) is a glycopolymer with immense potential in the biomedical field. A thorough understanding of its thermal properties is a prerequisite for its rational design and application in drug delivery and tissue engineering. While direct experimental data for pMGE is emerging, this guide provides a solid framework for its thermal characterization based on established principles and data from analogous polymer systems. The detailed protocols for DSC and TGA offer a practical starting point for researchers to elucidate the specific thermal behavior of their pMGE-based materials, thereby accelerating their translation from the laboratory to clinical and industrial applications.
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ResearchGate. (n.d.). a) DSC thermograms recorded at 10 °C min −1 (second heating cycle) and b) TGA decomposition profiles of the glycopolymers synthesized by the HRP/H 2 O 2 /ACAC system. Retrieved from [Link]
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ResearchGate. (n.d.). DSC thermograms of (a) 0.2 Gly/0.8 Cap and (b) 0.8 Gly/0.2 Cap. Numbers refer to the consecutive DSC scans: 1}heating, 2}cooling, 3}reheating, 4}second cooling. Retrieved from [Link]
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SpringerLink. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Retrieved from [Link]
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ResearchGate. (n.d.). The differential scanning calorimetry (DSC) diagram for the copolymerization process between the D-mannose oligomer and HPA, weight ratio 1:2. Retrieved from [Link]
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ResearchGate. (n.d.). The effect of end groups on the thermal degradation of poly (methyl methacrylate). Retrieved from [Link]
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ResearchGate. (n.d.). Thermal degradation of poly(methyl methacrylate) (PMMA): Modelling of DTG and TG curves. Retrieved from [Link]
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MDPI. (n.d.). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. Retrieved from [Link]
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ACS Publications. (n.d.). Thermal degradation of poly(methyl methacrylate). 4. Random side-group scission. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]
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ResearchGate. (n.d.). High Thermal Stability and Transmittance Polymethacrylates Synthesized via Lewis Pair Polymerization. Retrieved from [Link]
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ResearchGate. (n.d.). The thermal stability of poly(methyl methacrylate) prepared by RAFT polymerisation. Retrieved from [Link]
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ResearchGate. (n.d.). Improved Thermal Stability of Radiation Degradative Poly(methyl methacrylate) by Blending with Poly(ethylene glycol). Retrieved from [Link]
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PMC. (2021). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. Retrieved from [Link]
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Polymer Science Learning Center. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]
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Wiley Online Library. (2018). Thermogravimetric Analysis of Polymers. Retrieved from [Link]
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Marquette University. (n.d.). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. Retrieved from [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis (Part 2). Retrieved from [Link]
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PubMed. (1979). Increased thermal stability of proteins in the presence of sugars and polyols. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Glass-Transition Temperature and Characteristic Temperatures of α Transition in Amorphous Polymers Using the Example of Poly(methyl methacrylate). Retrieved from [Link]
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ResearchGate. (n.d.). Glass transition temperature and thermal degradation of N-2-acryloyloxyethyl phthalimide copolymers. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Glass transition and hydration properties of polyhydroxyethylmethacrylate filled with modified silica nanoparticles. Retrieved from [Link]
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Methodological & Application
RAFT polymerization of 2-Methacryloxyethyl D-glucopyranoside protocol
Topic: Synthesis of Well-Defined Poly(2-Methacryloxyethyl D-glucopyranoside) via Aqueous RAFT Polymerization
Introduction: Bridging Polymer Chemistry and Glycoscience
The convergence of controlled polymerization techniques with biologically relevant monomers has paved the way for a new generation of functional materials. Among these, glycopolymers—polymers bearing pendant carbohydrate moieties—have garnered significant attention for their biocompatibility, hydrophilicity, and specific biological interactions. Poly(this compound), or P(MEG), is a prominent example, mimicking natural polysaccharides and showing immense promise in fields such as drug delivery, tissue engineering, and bioconjugation.[1][2]
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a premier technique for synthesizing such materials.[3][4] It is a form of living radical polymerization renowned for its versatility, tolerance to a wide range of functional groups and solvents (including water), and its ability to produce polymers with predetermined molecular weights and exceptionally narrow molecular weight distributions (low polydispersity).[3]
This guide provides a comprehensive, field-proven protocol for the synthesis of well-defined P(MEG) via aqueous RAFT polymerization. We will delve into the causality behind the selection of reagents and conditions, present a detailed step-by-step methodology, and outline the necessary characterization techniques to validate the synthesis, empowering researchers to confidently produce high-quality glycopolymers. A significant advantage of the described protocol is the direct polymerization of the unprotected glycomonomer in aqueous media, circumventing the need for complex protection-deprotection chemistry.[5][6]
The RAFT Mechanism: A Foundation of Control
Understanding the mechanism of RAFT is fundamental to appreciating the control it affords over the polymerization process. Unlike conventional free-radical polymerization which is characterized by rapid, uncontrolled chain growth and termination, RAFT introduces a dynamic equilibrium that ensures all polymer chains grow at a similar rate. The process is governed by a thiocarbonylthio compound, known as the RAFT chain transfer agent (CTA).[3][7]
The generally accepted mechanism involves several key stages:
-
Initiation: A standard radical initiator (e.g., AIBN, ACVA) decomposes to generate primary radicals, which then react with monomer units to form short propagating chains (P•n).[3][8]
-
RAFT Pre-Equilibrium: The propagating radical (P•n) rapidly adds to the C=S bond of the RAFT agent (CTA). This forms a short-lived radical intermediate which then fragments. Fragmentation can release either the initial propagating radical (P•n) or the R-group of the CTA as a new radical (R•).
-
Re-initiation: The expelled R• radical reacts with the monomer to begin a new polymer chain.
-
Main Equilibrium: As the polymerization proceeds, a rapid equilibrium is established where propagating chains of various lengths (P•n and P•m) reversibly add to the polymeric RAFT agent (the dormant species), forming the intermediate radical. This rapid exchange, which is much faster than monomer addition, ensures that all chains have an equal opportunity to grow, leading to a linear increase in molecular weight with conversion and a narrow molecular weight distribution.[4][7]
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Synthesis of 2-Methacryloxyethyl D-glucopyranoside Hydrogels for Advanced Drug Delivery Systems
Introduction: The Convergence of Glycobiology and Polymer Chemistry
In the pursuit of sophisticated drug delivery platforms, the scientific community is increasingly turning towards biomimetic materials that offer enhanced biocompatibility and functionality. Hydrogels, three-dimensional polymeric networks capable of retaining large amounts of water, have emerged as leading candidates due to their structural similarity to the extracellular matrix.[1][2] Among the vast array of monomers utilized for hydrogel synthesis, 2-Methacryloxyethyl D-glucopyranoside (GEMA) stands out as a molecule of significant interest.
GEMA is a carbohydrate-based methacrylate monomer, a chemical chimera that elegantly combines the biocompatibility and hydrophilicity of glucose with the polymerizable nature of a methacrylate group. The pendant D-glucopyranoside moiety mimics the natural carbohydrate structures found on cell surfaces, which can lead to reduced immunogenicity and improved biocompatibility of the resulting hydrogel.[3] This unique combination of properties makes GEMA-based hydrogels exceptional candidates for a variety of biomedical applications, most notably in the realm of controlled and targeted drug delivery.[4][5]
This comprehensive guide provides a detailed exploration of the synthesis of GEMA-based hydrogels. We will delve into the mechanistic underpinnings of different polymerization strategies, offer step-by-step protocols for synthesis and characterization, and discuss the critical parameters that govern the final properties of the hydrogel. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these advanced biomaterials.
I. Foundational Principles: Understanding the Chemistry of GEMA Hydrogels
The synthesis of a GEMA hydrogel is fundamentally a polymerization reaction, where individual GEMA monomers are linked together to form a crosslinked, three-dimensional network. The choice of polymerization technique is a critical determinant of the hydrogel's final properties, including its mechanical strength, swelling behavior, and drug release kinetics.
Free Radical Polymerization: The Workhorse of Hydrogel Synthesis
Free radical polymerization is a widely employed and relatively straightforward method for hydrogel synthesis.[6] The process is initiated by a molecule that can generate free radicals, which then react with GEMA monomers to create a growing polymer chain. A crosslinking agent, a molecule with two or more polymerizable groups, is included in the reaction mixture to form covalent bonds between the polymer chains, resulting in the characteristic hydrogel network.[7]
Causality Behind Experimental Choices: The choice of initiator (e.g., thermal or photoinitiator) dictates the conditions under which polymerization will occur. The concentration of the crosslinker is a key parameter that allows for the tuning of the hydrogel's properties; a higher crosslinker concentration leads to a more tightly crosslinked network, resulting in a hydrogel with lower swelling capacity and slower drug release.[1]
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: Precision and Control
For applications requiring a high degree of control over the polymer architecture, Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a superior choice.[8] RAFT is a form of controlled/"living" radical polymerization that allows for the synthesis of polymers with a predetermined molecular weight and a narrow molecular weight distribution.[8] This is achieved through the use of a RAFT agent, which reversibly transfers the growing radical chain between active and dormant states.
Causality Behind Experimental Choices: The molar ratio of monomer to RAFT agent is the primary determinant of the resulting polymer's molecular weight. This level of control is particularly advantageous for creating well-defined block copolymers, where a GEMA-based block can be combined with other polymer blocks to impart specific functionalities, such as stimuli-responsiveness.[3]
II. Experimental Protocols: From Monomer to Functional Hydrogel
This section provides detailed, step-by-step methodologies for the synthesis and characterization of GEMA-based hydrogels.
Protocol 1: Synthesis of GEMA Hydrogel via Free Radical Polymerization
This protocol describes a typical procedure for the synthesis of a GEMA hydrogel using a thermal initiator.
Materials:
-
This compound (GEMA)
-
Ethylene glycol dimethacrylate (EGDMA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)[9]
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)[9]
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a glass vial, dissolve the desired amount of GEMA and EGDMA in deionized water to achieve the target monomer and crosslinker concentrations. A typical starting point is a 10-20% (w/v) total monomer concentration.
-
Initiator Addition: Add the APS initiator to the monomer solution and mix thoroughly until it is completely dissolved. The concentration of the initiator will influence the rate of polymerization.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.
-
Initiation of Polymerization: Add the TEMED accelerator to the solution and mix gently. Immediately transfer the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Curing: Allow the polymerization to proceed at room temperature or in a temperature-controlled oven. The curing time will vary depending on the specific formulation but is typically in the range of several hours to overnight.
-
Hydrogel Purification: Once the hydrogel is formed, carefully remove it from the mold and immerse it in a large volume of deionized water. The water should be changed periodically over 2-3 days to remove any unreacted monomers, initiator, and other impurities.
-
Drying (Optional): For certain characterization techniques, the hydrogel may need to be dried. This can be achieved by lyophilization (freeze-drying) or by drying in a vacuum oven at a moderate temperature.
Diagram of Free Radical Polymerization Workflow:
Caption: Workflow for GEMA hydrogel synthesis via free radical polymerization.
Protocol 2: Characterization of GEMA Hydrogels
The swelling ratio is a fundamental property of a hydrogel that quantifies its ability to absorb water.
Procedure:
-
Prepare a dried, pre-weighed sample of the GEMA hydrogel (Wd).
-
Immerse the dried hydrogel in deionized water or a buffer solution of interest at a specific temperature.
-
At predetermined time intervals, remove the hydrogel from the solution, gently blot the surface with a lint-free wipe to remove excess water, and weigh the swollen hydrogel (Ws).
-
Continue this process until the weight of the swollen hydrogel remains constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio (SR) using the following equation:
SR (%) = [(Ws - Wd) / Wd] x 100
Table 1: Representative Swelling Data for GEMA Hydrogels with Varying Crosslinker Concentrations
| Crosslinker (EGDMA) Conc. (mol%) | Equilibrium Swelling Ratio (%) in Water |
| 1 | 1200 |
| 2.5 | 850 |
| 5 | 500 |
This protocol outlines a method for assessing the release of a model drug from a GEMA hydrogel.
Procedure:
-
Drug Loading: Immerse a pre-weighed, dried GEMA hydrogel in a concentrated solution of the model drug for a specified period to allow for drug absorption. Alternatively, the drug can be incorporated into the monomer solution before polymerization.
-
Drying and Weighing: After loading, rinse the hydrogel briefly to remove surface-adhered drug, then dry it and weigh it to determine the amount of drug loaded.
-
Release Study: Place the drug-loaded hydrogel in a known volume of a release medium (e.g., phosphate-buffered saline, PBS) at a controlled temperature and with gentle agitation.
-
Sampling: At regular time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Diagram of Drug Loading and Release Workflow:
Caption: General workflow for drug loading and in vitro release studies from GEMA hydrogels.
Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for confirming the chemical structure of the GEMA monomer and the resulting hydrogel.
-
FTIR Spectroscopy: In the FTIR spectrum of a GEMA hydrogel, the characteristic peaks of the methacrylate group (C=C and C=O) will be significantly diminished or absent, indicating successful polymerization. The broad hydroxyl (-OH) peak from the glucose moiety will be a prominent feature.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the GEMA monomer will show distinct peaks corresponding to the vinyl protons of the methacrylate group. Upon polymerization to form the hydrogel, these vinyl proton peaks will disappear, and the spectrum will be dominated by the broad peaks of the polymer backbone and the glucose protons.[10]
III. Applications in Drug Development and Beyond
The unique properties of GEMA-based hydrogels make them highly attractive for a range of drug delivery applications:
-
Sustained Release: The porous, hydrophilic network of GEMA hydrogels can be tailored to provide sustained release of a wide variety of therapeutic agents, from small molecules to large proteins.[11]
-
Stimuli-Responsive Systems: By copolymerizing GEMA with stimuli-responsive monomers, "smart" hydrogels can be created that release their drug payload in response to specific triggers, such as changes in pH or temperature.[3]
-
Tissue Engineering: The biocompatibility and structural similarity of GEMA hydrogels to the native extracellular matrix make them promising scaffolds for tissue engineering and regenerative medicine applications.[1]
IV. Concluding Remarks
Hydrogels synthesized from this compound represent a versatile and promising class of biomaterials. Their inherent biocompatibility, tunable physical properties, and capacity for controlled drug release position them as a valuable tool in the development of next-generation therapeutics. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the full potential of these advanced materials. As our understanding of the interplay between material properties and biological response continues to grow, we can anticipate that GEMA-based hydrogels will play an increasingly important role in addressing a wide range of biomedical challenges.
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Synthesis and characterization of carbohydrate-based ionic hydrogels. (n.d.). ISGC. Retrieved from [Link]
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Application Notes and Protocols: 2-Methacryloxyethyl D-glucopyranoside in Drug Delivery Systems
Introduction: The Promise of Glycopolymers in Advanced Drug Delivery
In the landscape of advanced drug delivery, precision, biocompatibility, and controlled release are paramount. Glycopolymers, synthetic polymers adorned with carbohydrate moieties, have emerged as a highly promising class of materials to meet these demands. Their inherent biocompatibility, hydrophilicity, and potential for specific biological interactions make them ideal candidates for sophisticated drug delivery vehicles. At the forefront of this innovation is 2-Methacryloxyethyl D-glucopyranoside (GMA), a versatile monomer that combines the polymerizable functionality of a methacrylate group with the biological recognition of a glucose unit.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with GMA-based drug delivery systems. We will delve into the synthesis of GMA polymers, the formulation of drug-loaded nanoparticles and hydrogels, and the characterization of these systems. Furthermore, we will explore the exciting potential of GMA in creating "smart" glucose-responsive systems for diabetic therapies.
Part 1: Synthesis of Poly(this compound) (PGMA)
The synthesis of well-defined PGMA is the cornerstone of creating reproducible and effective drug delivery systems. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are preferred for their ability to control molecular weight and achieve narrow molecular weight distributions.[1]
RAFT Polymerization of GMA: A Step-by-Step Protocol
RAFT polymerization is a versatile technique that allows for the synthesis of polymers with complex architectures. The following protocol is adapted from a procedure for a similar glycomonomer, 2-methacryloxyethyl glucoside, and can be optimized for GMA.[2]
Materials:
-
This compound (GMA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Dioxane (Solvent)
-
Methanol (for precipitation)
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Nitrogen or Argon source
Protocol:
-
Reaction Setup: In a Schlenk flask, dissolve GMA and CPADB in dioxane. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight. A typical starting ratio is[3]:[4]:[0.2].
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Initiation: After the final thaw, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70°C to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 6-24 hours). The reaction time will influence the final conversion and molecular weight.
-
Termination and Precipitation: To quench the reaction, expose the mixture to air and cool to room temperature. Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash with fresh methanol to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified PGMA under vacuum at room temperature until a constant weight is achieved.
ATRP of GMA: A Procedural Outline
ATRP is another powerful method for synthesizing well-defined glycopolymers. The following is a general procedure that can be adapted for GMA, based on protocols for other methacrylate monomers.[5]
Materials:
-
GMA
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
-
Methanol (for precipitation)
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Nitrogen or Argon source
Protocol:
-
Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, add CuBr and anisole. Add PMDETA and stir until a homogeneous green-blue solution is formed.
-
Monomer and Initiator Addition: In a separate flask, dissolve GMA and EBiB in anisole.
-
Degassing: Deoxygenate the monomer/initiator solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Initiation: Transfer the deoxygenated monomer/initiator solution to the flask containing the catalyst complex via a cannula. Place the flask in a preheated oil bath at a controlled temperature (e.g., 60-90°C).
-
Polymerization: Monitor the reaction progress by taking samples periodically for conversion analysis (e.g., via ¹H NMR).
-
Termination and Purification: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation and Drying: Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Part 2: Formulation of GMA-Based Drug Delivery Systems
The versatility of PGMA allows for its formulation into various drug delivery platforms, most notably nanoparticles for systemic administration and hydrogels for localized or long-term delivery.
Preparation of PGMA Nanoparticles for Doxorubicin Delivery
This protocol describes the preparation of doxorubicin-loaded PGMA nanoparticles using a nanoprecipitation method.
Materials:
-
PGMA (synthesized as described in Part 1)
-
Doxorubicin hydrochloride (DOX)
-
Acetone (Solvent)
-
Deionized water (Anti-solvent)
-
Dialysis membrane (MWCO 3.5 kDa)
Protocol:
-
Polymer and Drug Dissolution: Dissolve a known amount of PGMA in acetone. In a separate container, dissolve DOX in a small amount of deionized water.
-
Nanoprecipitation: Add the PGMA solution dropwise to the deionized water under moderate stirring. The rapid solvent change will cause the polymer to precipitate, forming nanoparticles.
-
Drug Loading: Add the DOX solution to the nanoparticle suspension and stir for several hours at room temperature to allow for drug encapsulation.
-
Purification: Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 24-48 hours, with frequent water changes, to remove unloaded drug and organic solvent.
-
Characterization: Characterize the drug-loaded nanoparticles for size, zeta potential, drug loading content, and encapsulation efficiency.
Quantitative Analysis of Drug Loading:
-
Drug Loading Content (DLC %): DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
Drug Loading Efficiency (DLE %): DLE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
These values are typically determined by lysing the nanoparticles (e.g., with a suitable organic solvent) and quantifying the drug concentration using UV-Vis spectrophotometry or HPLC.[6][7]
| Parameter | Typical Range | Reference |
| Particle Size (DLS) | 100 - 300 nm | [7] |
| Zeta Potential | -10 to +10 mV | [7] |
| Doxorubicin DLC | 1 - 10% | [6] |
| Doxorubicin DLE | 50 - 90% | [6] |
In Vitro Drug Release Study
This protocol outlines a typical in vitro release study for doxorubicin-loaded PGMA nanoparticles.
Protocol:
-
Sample Preparation: Suspend a known amount of the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Incubation: Place the suspension in a dialysis bag and immerse it in a larger volume of the release medium. Maintain the setup at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of doxorubicin in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Part 3: Glucose-Responsive GMA-Based Hydrogels for Insulin Delivery
A key advantage of incorporating glucose moieties into a polymer backbone is the potential for creating glucose-responsive materials. This is particularly relevant for the development of "smart" insulin delivery systems that can release insulin in response to elevated blood glucose levels. One effective approach is the functionalization of the hydrogel with phenylboronic acid (PBA), which can reversibly bind with glucose.[4][8]
Synthesis of a Glucose-Responsive PGMA-PBA Hydrogel
This protocol describes the preparation of a glucose-responsive hydrogel by copolymerizing GMA with a phenylboronic acid-containing monomer.
Materials:
-
GMA
-
3-Acrylamidophenylboronic acid (APBA)
-
N,N'-Methylenebis(acrylamide) (MBA) (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized water
-
Insulin
Protocol:
-
Monomer Solution Preparation: Dissolve GMA, APBA, and MBA in deionized water. The ratio of these components will determine the hydrogel's properties, including its swelling behavior and glucose sensitivity.
-
Insulin Loading: Add a solution of insulin to the monomer mixture and stir gently to ensure homogeneous distribution.
-
Initiation of Polymerization: Add APS and TEMED to the solution to initiate the free-radical polymerization and crosslinking.
-
Hydrogel Formation: Pour the mixture into a mold and allow it to polymerize at room temperature for several hours.
-
Purification: After polymerization, immerse the hydrogel in a large volume of deionized water to wash out any unreacted monomers and initiator.
Mechanism of Glucose-Triggered Insulin Release:
The glucose-responsive behavior of the PGMA-PBA hydrogel is based on the reversible binding of glucose to the phenylboronic acid groups.[9]
Caption: Glucose-responsive mechanism of a PBA-functionalized hydrogel.
In Vitro Glucose-Responsive Insulin Release Study
This protocol details the procedure to evaluate the glucose-triggered release of insulin from the prepared hydrogel.
Protocol:
-
Hydrogel Preparation: Prepare small discs of the insulin-loaded PGMA-PBA hydrogel.
-
Release Media: Prepare two sets of release media (e.g., PBS at pH 7.4): one with a basal glucose concentration (e.g., 100 mg/dL) and another with a high glucose concentration (e.g., 400 mg/dL).
-
Release Study: Place the hydrogel discs in the basal glucose medium and incubate at 37°C. At specified time points, collect aliquots of the release medium. After a set period, transfer the hydrogels to the high glucose medium and continue collecting samples.
-
Insulin Quantification: Measure the concentration of insulin in the collected samples using an appropriate assay, such as an ELISA kit or HPLC.
-
Data Analysis: Plot the cumulative insulin release over time, observing the change in release rate upon switching to the high glucose medium.
Part 4: Characterization of GMA-Based Polymers and Drug Delivery Systems
Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of your GMA-based drug delivery systems.
Polymer Characterization
Workflow for PGMA Characterization:
Caption: Workflow for the characterization of synthesized PGMA.
-
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Sample Preparation: Dissolve a small amount of the polymer in the GPC eluent (e.g., DMF or THF with a salt like LiBr) at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.[10]
-
Typical Results: A narrow PDI (typically < 1.3) indicates a well-controlled polymerization.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer and assess its purity.
-
Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[11][12]
-
Key Signals in ¹H NMR of PGMA: Look for characteristic peaks corresponding to the methacrylate backbone and the glucose protons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the polymer.
-
Sample Preparation: The polymer can be analyzed as a thin film cast from a solution or as a KBr pellet.[6][13]
-
Key Bands in FTIR of PGMA: Expect to see strong absorptions for the hydroxyl (-OH) groups of the glucose unit, the ester carbonyl (C=O) group of the methacrylate, and C-O stretching vibrations.
-
Nanoparticle and Hydrogel Characterization
-
Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects. The sample should be free of dust and aggregates.[10]
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology and determine the size and shape of the nanoparticles.
-
Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid) and allow it to air-dry. Negative staining (e.g., with uranyl acetate) may be required for better contrast.
-
-
Scanning Electron Microscopy (SEM):
-
Purpose: To examine the surface morphology and porous structure of hydrogels.
-
Sample Preparation: The hydrogel is typically freeze-dried to remove water while preserving its structure, and then sputter-coated with a conductive material (e.g., gold) before imaging.
-
Conclusion and Future Perspectives
This compound is a highly promising monomer for the development of advanced drug delivery systems. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize and formulate GMA-based carriers. The ability to create well-defined polymers through controlled radical polymerization techniques, coupled with the inherent biocompatibility and stimuli-responsive potential of the glucose moiety, opens up a vast array of possibilities. Future research will likely focus on the development of more sophisticated GMA-based systems, including targeted drug delivery vehicles functionalized with specific ligands and multi-stimuli-responsive hydrogels for complex therapeutic scenarios. As our understanding of the interactions between these glycopolymers and biological systems deepens, we can expect to see even more innovative and effective drug delivery solutions emerging from this exciting field.
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Sivaram, A. J., et al. (2018). Novel Hydrophilic Copolymer-Based Nanoparticle Enhances the Therapeutic Efficiency of Doxorubicin in Cultured MCF-7 Cells. ACS Omega, 3(11), 15636-15644. [Link]
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Albertin, L., et al. (2005). Well-Defined Glycopolymers from RAFT Polymerization: Poly(Methyl 6-O-Methacryloyl-α-D-Glucoside) and Its Block Copolymer with 2-Hydroxyethyl Methacrylate. Macromolecules, 38(18), 7855-7862. [Link]
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Khatun, M. M., et al. (2021). FTIR spectrum of poly(NFM) (A) and poly(NFM-co-GMA)(B) with molar fraction of NFM 0.47. ResearchGate. [Link]
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Guerrero-Santos, R., et al. (2015). Microstructural analysis of poly(glycidyl methacrylate) by 1H and 13C NMR spectroscopy. Polymer Bulletin, 72(10), 2633-2647. [Link]
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Hua, X., et al. (2014). Preparation and in vitro evaluation of doxorubicin-loaded Fe3O4 magnetic nanoparticles modified with biocompatible copolymers. International Journal of Nanomedicine, 9, 2537-2545. [Link]
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Diaz-Duarte, A. D., et al. (2021). Loading of doxorubicin on poly(methyl methacrylate-co-methacrylic acid) nanoparticles and release study. Journal of Biomaterials Science, Polymer Edition, 32(9), 1107-1124. [Link]
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Li, Y., et al. (2017). Glucose-responsive insulin release: Analysis of mechanisms, formulations, and evaluation criteria. Advanced Drug Delivery Reviews, 117, 81-95. [Link]
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Zhao, Y., et al. (2015). Glucose Oxidase-Based Glucose-Sensitive Drug Delivery for Diabetes Treatment. Sensors, 15(11), 27727-27745. [Link]
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Jones, C. W., et al. (2015). RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers. Macromolecules, 48(19), 7112-7121. [Link]
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Biocompatible Polymers from 2-Methacryloyloxyethyl D-glucopyranoside: Application Notes and Protocols
Introduction: The Emergence of Glycopolymers in Advanced Biomaterials
In the pursuit of ideal biomaterials, the ability to seamlessly integrate with biological systems while avoiding adverse immune responses is paramount. For decades, poly(ethylene glycol) (PEG) has been the gold standard for creating "stealth" materials that can evade immune detection. However, the discovery of anti-PEG antibodies and concerns about its non-biodegradability have spurred the search for next-generation alternatives. Enter glycopolymers—synthetic polymers decorated with carbohydrate moieties. These materials mimic the natural glycocalyx on cell surfaces, offering a unique combination of hydrophilicity, biocompatibility, and specific biological recognition capabilities.
Among this promising class of materials, polymers derived from 2-Methacryloyloxyethyl D-glucopyranoside (MGEG) have garnered significant attention. Poly(MGEG) is a water-soluble, non-ionic polymer that presents glucose units along its backbone.[1] This structure creates a dense hydration layer, which is fundamental to its excellent biocompatibility and ability to resist non-specific protein adsorption—a critical first step in the foreign body response.[2][3] The versatility of the methacrylate group allows for the synthesis of well-defined polymer architectures using controlled radical polymerization techniques, opening up a vast design space for sophisticated biomedical applications.[1]
This comprehensive guide provides detailed protocols and expert insights into the synthesis, characterization, and application of MGEG-based polymers for researchers, scientists, and drug development professionals. We will delve into field-proven methodologies for creating advanced drug delivery nanocarriers and biocompatible hydrogel scaffolds, underscoring the causality behind key experimental choices to ensure reproducible and impactful results.
Part 1: Synthesis and Characterization of Poly(MGEG)
The foundation of any application lies in the precise synthesis of the polymer. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice for MGEG, as it affords exceptional control over molecular weight, architecture (e.g., linear, block copolymers), and results in a narrow molecular weight distribution (low polydispersity index, PDI).[4] This control is crucial for ensuring batch-to-batch consistency and predictable in vivo performance.
Protocol 1: RAFT Polymerization of MGEG
This protocol details the synthesis of a well-defined poly(MGEG) homopolymer in an aqueous medium, which avoids the need for protecting group chemistry.[4]
Rationale: The choice of a water-soluble RAFT agent, such as 4-Cyano-4-(thiobenzoylthio)pentanoic acid, and an aqueous solvent system simplifies the process, enhances its biocompatibility, and is environmentally benign. The initiator, 4,4'-Azobis(4-cyanopentanoic acid) (ACPA), is also water-soluble and thermally decomposes to generate radicals at a controlled rate.
Materials:
-
2-Methacryloyloxyethyl D-glucopyranoside (MGEG)
-
4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTA)
-
4,4'-Azobis(4-cyanopentanoic acid) (ACPA)
-
Deionized (DI) Water, degassed
-
Methanol
-
Dialysis Tubing (e.g., MWCO 3.5 kDa)
-
Schlenk flask and vacuum line
-
Nitrogen (N₂) gas
-
Oil bath
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve MGEG (e.g., 1.0 g, 3.1 mmol) and the CTA (e.g., 43.3 mg, 0.155 mmol, for a target degree of polymerization of 20) in degassed DI water (e.g., 10 mL).
-
Initiator Addition: Add the initiator ACPA (e.g., 4.3 mg, 0.0155 mmol, maintaining a CTA:Initiator ratio of 10:1).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Backfill the flask with nitrogen and place it in a preheated oil bath at 70°C. Allow the reaction to proceed for a predetermined time (e.g., 4-8 hours). The reaction time can be adjusted to control the final monomer conversion and molecular weight.
-
Termination: Stop the polymerization by removing the flask from the oil bath and exposing the solution to air.
-
Purification: Purify the polymer by dialyzing the reaction mixture against DI water for 48-72 hours, changing the water frequently to remove unreacted monomer, initiator fragments, and CTA.
-
Isolation: Lyophilize the purified polymer solution to obtain poly(MGEG) as a white, fluffy solid.
Characterization:
-
¹H NMR Spectroscopy: Confirm the polymer structure and determine monomer conversion by comparing the integrals of the vinyl proton peaks from the monomer with the polymer backbone peaks.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn) and Polydispersity Index (PDI). A PDI value below 1.3 is indicative of a well-controlled polymerization.
| Target DP | Mn (Theoretical) | Mn (GPC) | PDI (GPC) |
| 20 | ~6.4 kDa | 6-7 kDa | < 1.25 |
| 50 | ~16.0 kDa | 15-17 kDa | < 1.25 |
| 100 | ~32.0 kDa | 30-33 kDa | < 1.25 |
| Table 1: Representative data for poly(MGEG) synthesized via RAFT polymerization. |
Part 2: Applications in Nanomedicine and Drug Delivery
The "stealth" properties of poly(MGEG) make it an excellent candidate for constructing drug delivery nanoparticles (NPs).[5] By synthesizing amphiphilic block copolymers—where poly(MGEG) serves as the hydrophilic, stabilizing block and a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA) serves as the hydrophobic, drug-encapsulating core—NPs can be formed that protect therapeutic cargo, prolong circulation time, and enhance tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[5][6]
Protocol 2: Formulation of Drug-Loaded Poly(MGEG)-b-PLGA Nanoparticles
This protocol describes the formulation of drug-loaded NPs using the nanoprecipitation method, a rapid and scalable technique.
Rationale: Nanoprecipitation relies on the rapid diffusion of a solvent, in which the polymer and drug are dissolved, into a non-solvent (water). This sudden change in solvent polarity causes the hydrophobic PLGA blocks to collapse and aggregate, forming the core of the NP, while the hydrophilic poly(MGEG) blocks remain solvated and form a stabilizing corona on the surface.
Materials:
-
Poly(MGEG)-b-PLGA block copolymer
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Acetone or Acetonitrile (solvent)
-
DI Water (non-solvent)
-
Stir plate and magnetic stir bar
-
Syringe pump (optional, for controlled addition)
Procedure:
-
Organic Phase Preparation: Dissolve the poly(MGEG)-b-PLGA copolymer (e.g., 10 mg) and the hydrophobic drug (e.g., 1 mg) in a water-miscible organic solvent like acetone (e.g., 1 mL).
-
Aqueous Phase Preparation: Place DI water (e.g., 10 mL) in a glass vial and stir vigorously.
-
Nanoprecipitation: Using a syringe, add the organic phase dropwise to the stirring aqueous phase. For more controlled and reproducible results, a syringe pump can be used to ensure a constant addition rate.
-
Solvent Evaporation: Allow the mixture to stir in a fume hood for several hours (or overnight) to ensure complete evaporation of the organic solvent.
-
Purification/Concentration: The resulting NP suspension can be purified and concentrated using centrifugal filter units to remove any unencapsulated drug.
Characterization:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter, size distribution (PDI), and zeta potential of the nanoparticles.[7]
-
Transmission Electron Microscopy (TEM): Visualize the morphology and size of the nanoparticles.
-
UV-Vis Spectroscopy or HPLC: Quantify the amount of encapsulated drug to determine Drug Loading Content (DLC) and Encapsulation Efficiency (EE).
| Parameter | Typical Value | Significance |
| Hydrodynamic Diameter (DLS) | 80 - 150 nm | Optimal for avoiding rapid clearance and exploiting the EPR effect. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a monodisperse and stable nanoparticle formulation. |
| Zeta Potential | Near-neutral (-5 to +5 mV) | The dense glycopolymer corona effectively shields the core charge, preventing aggregation and protein binding. |
| Drug Loading Content (DLC) | 5 - 15% (w/w) | Represents the weight percentage of the drug relative to the total nanoparticle weight. |
| Table 2: Typical physicochemical properties of drug-loaded poly(MGEG)-based nanoparticles. |
Part 3: Biocompatibility Assessment
A cornerstone of any biomaterial is its safety profile. Glycopolymers derived from MGEG are noted for their excellent biocompatibility, largely due to the hydrophilic glucose moieties that mimic natural cell surfaces.[8] A standard method to confirm this is through in vitro cytotoxicity assays.
Protocol 3: In Vitro Cytotoxicity Evaluation using an MTS Assay
Rationale: The MTS assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the MTS tetrazolium compound into a colored formazan product, which is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.[9]
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa for efficacy studies)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Poly(MGEG) polymer or nanoparticle suspension, sterilized by filtration
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of your sterile polymer/nanoparticle formulation in complete culture medium. Remove the old medium from the cells and replace it with 100 µL of the treatment solutions. Include wells with untreated cells (negative control) and a cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Assay: Add 20 µL of the MTS reagent to each well. Incubate for 1-4 hours until a distinct color change is observed in the negative control wells.
-
Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Cell Viability (%) = (Absorbance_Sample / Absorbance_Control) * 100
| Concentration (µg/mL) | Cell Viability (%) After 48h |
| 10 | 99 ± 4% |
| 50 | 98 ± 5% |
| 100 | 96 ± 3% |
| 250 | 94 ± 6% |
| 500 | 91 ± 5% |
| Table 3: Representative cytotoxicity data for poly(MGEG) nanoparticles on a healthy cell line, demonstrating high biocompatibility. |
Part 4: Applications in Tissue Engineering
The high water content and structural similarity to the natural extracellular matrix (ECM) make hydrogels prime candidates for tissue engineering scaffolds.[10][11][12] MGEG-based polymers can be crosslinked to form hydrogels that support cell adhesion, proliferation, and differentiation, making them valuable for regenerative medicine.[13]
Conceptual Workflow: Photo-Crosslinked Poly(MGEG) Hydrogels
To create hydrogels, the poly(MGEG) chains must be crosslinked. A common strategy involves copolymerizing MGEG with a monomer containing a reactive group, such as glycidyl methacrylate, which can later be functionalized with a photo-crosslinkable moiety like methacrylate. This allows for the creation of an injectable hydrogel precursor solution containing cells and a photoinitiator. Upon exposure to cytocompatible light (e.g., UV-A or visible light), the solution rapidly gels in situ, encapsulating the cells in a 3D, biocompatible environment.[10] This approach offers minimally invasive delivery and the ability to form scaffolds that perfectly match the geometry of a tissue defect.[12]
Visualizations
References
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Myocardial Matrix-Polyethylene Glycol Hybrid Hydrogels for Tissue Engineering. National Institutes of Health. Available at: [Link]
-
The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. The Aquila Digital Community. Available at: [Link]
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Microengineered Hydrogels for Tissue Engineering. YouTube. Available at: [Link]
-
Glycopolymer Code Based on Well-Defined Glycopolymers or Glyconanomaterials and Their Biomolecular Recognition. National Institutes of Health. Available at: [Link]
-
Solid Lipid Nanoparticles Coated with Glucosylated poly(2-oxazoline)s: A Supramolecular Toolbox Approach. ACS Publications. Available at: [Link]
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Osteoblast Biocompatibility and Antibacterial Effects Using 2-Methacryloyloxyethyl Phosphocholine-Grafted Stainless-Steel Composite for Implant Applications. MDPI. Available at: [Link]
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Bioconjugated Hydrogels for Tissue Engineering and Regenerative Medicine. Wiley Online Library. Available at: [Link]
-
Hydrogel scaffolds for tissue engineering: Progress and challenges. National Institutes of Health. Available at: [Link]
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Cytotoxicity of the fluorescent glycopolymers (data are the mean±SD, n=6). ResearchGate. Available at: [Link]
-
A Review of Advanced Hydrogel Applications for Tissue Engineering and Drug Delivery Systems as Biomaterials. MDPI. Available at: [Link]
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Development of Poly(2-Methacryloyloxyethyl Phosphorylcholine)-Functionalized Hydrogels for Reducing Protein and Bacterial Adsorption. MDPI. Available at: [Link]
-
Copolymers of 2-methacryloyloxyethyl phosphorylcholine (MPC) as biomaterials. PubMed. Available at: [Link]
-
Polymeric Nanoparticles Engineered for Optimal Drug Delivery Using Atomistic Computational Simulation. ACS Publications. Available at: [Link]
-
Raft approach to the copolymerisation of methyl methacrylate based polymeric micelles. ResearchGate. Available at: [Link]
-
PEGMAs with short and long side chains: what is the effect in the formation of stars and brushes by RAFT polymerization?. Royal Society of Chemistry. Available at: [Link]
-
Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. MDPI. Available at: [Link]
-
RAFT General Procedures. Boron Molecular. Available at: [Link]
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In Vitro Methods for Assessing Nanoparticle Toxicity. National Institutes of Health. Available at: [Link]
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Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies. National Institutes of Health. Available at: [Link]
-
Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices. National Institutes of Health. Available at: [Link]
-
Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials. National Institutes of Health. Available at: [Link]
-
Polymeric nanoparticles for drug delivery. Semantic Scholar. Available at: [Link]
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Diblock Copolymers of Methacryloyloxyethyl Phosphorylcholine and Dopamine Methacrylamide: Synthesis and Real-Time Adsorption Dynamics by SEIRAS and RAIRS. ACS Publications. Available at: [Link]
-
Synthesis of poly(2-methacryloyloxyethyl phosphorylcholine)-conjugated lipids and their characterization and surface properties of modified liposomes for protein interactions. Royal Society of Chemistry. Available at: [Link]
-
Polymeric Nanoparticles for Drug Delivery. National Institutes of Health. Available at: [Link]
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Synthesis and applications of 2-methacryloyloxyethyl phosphorylcholine monomer and its polymers. ResearchGate. Available at: [Link]
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- 1. benchchem.com [benchchem.com]
- 2. Osteoblast Biocompatibility and Antibacterial Effects Using 2-Methacryloyloxyethyl Phosphocholine-Grafted Stainless-Steel Composite for Implant Applications [mdpi.com]
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Surface Modification with Poly(2-Methacryloxyethyl D-glucopyranoside): A Guide to Creating Biocompatible Interfaces
In the landscape of biomedical materials, the interface between a synthetic surface and a biological environment is a critical determinant of in vivo success. Uncontrolled protein adsorption often triggers a cascade of undesirable events, from inflammatory responses to device failure. This guide provides an in-depth exploration of surface modification using poly(2-Methacryloxyethyl D-glucopyranoside) (PMAG), a glycopolymer prized for its ability to create highly biocompatible and bio-inert surfaces. We will delve into the underlying principles, detailed experimental protocols, and characterization techniques for researchers, scientists, and drug development professionals seeking to harness the potential of PMAG in their applications.
The Rationale for Glycopolymer-Modified Surfaces
The cell surface is decorated with a complex array of glycans that mediate a multitude of biological recognition events.[1] Glycopolymers, synthetic polymers bearing pendant carbohydrate moieties, leverage this principle to mimic the natural cell surface, thereby influencing protein and cell interactions at the material interface.[1] PMAG, with its pendant D-glucose units, creates a hydrophilic and sterically hindered layer that effectively resists nonspecific protein adsorption, a crucial first step in preventing biofouling.[2][3] This "stealth" characteristic is paramount for applications such as medical implants, drug delivery systems, and biosensors where maintaining a clean and well-defined interface is essential for functionality and longevity.[4][5][6]
The primary mechanism behind the protein resistance of PMAG brushes is the formation of a tightly bound hydration layer. This energetic barrier prevents proteins from making direct contact with the underlying substrate.[2] Furthermore, the dense brush-like architecture of surface-grafted PMAG chains presents a steric hindrance that physically repels approaching proteins.[7][8]
Synthesis of PMAG Brushes: The "Grafting From" Approach
The most robust and widely adopted method for creating dense and well-defined PMAG layers is the "grafted from" technique, specifically through surface-initiated controlled radical polymerization (SI-CRP).[2][9] This approach involves first immobilizing an initiator on the substrate surface, followed by the in-situ polymerization of the MAG monomer. This method allows for precise control over the polymer chain length, density, and architecture.[9][10] Among the various CRP techniques, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly well-suited for the polymerization of functional monomers like MAG.[2][11][12]
Key Polymerization Techniques: A Comparative Overview
| Polymerization Technique | Advantages | Disadvantages | Key Components |
| SI-ATRP | High tolerance to functional groups, can be performed in aqueous media, well-controlled polymerization.[2] | Requires a metal catalyst (typically copper), which may need to be removed for biomedical applications. | Initiator-functionalized surface, Monomer (MAG), Catalyst (e.g., CuBr), Ligand (e.g., bipyridine).[2] |
| SI-RAFT | Metal-free system, compatible with a wide range of monomers, allows for the synthesis of complex architectures.[12][13] | Requires a chain transfer agent (CTA), which needs to be carefully selected for the specific monomer. | Initiator-functionalized surface, Monomer (MAG), RAFT agent (CTA), Radical initiator.[12][13] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for modifying a substrate with PMAG brushes via SI-ATRP, a commonly used and effective technique.
Protocol 1: Synthesis of this compound (MAG) Monomer
The synthesis of the MAG monomer involves the reaction of 2-hydroxyethyl methacrylate (HEMA) with a protected glucose derivative.[11] A common approach utilizes tetra-O-acetyl-α-D-glucopyranosyl bromide.
Materials:
-
Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
2-Hydroxyethyl methacrylate (HEMA)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Sodium methoxide in methanol
-
Methanol
-
Amberlyst® 15 ion-exchange resin
Procedure:
-
Glycosylation:
-
Dissolve tetra-O-acetyl-α-D-glucopyranosyl bromide (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HEMA (1.2 equivalents) and TEA (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Work-up and Purification of Protected Monomer:
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain tetra-O-acetyl-2-methacryloxyethyl D-glucopyranoside.
-
-
Deprotection:
-
Dissolve the purified protected monomer in methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with Amberlyst® 15 ion-exchange resin.
-
Filter the resin and concentrate the filtrate under reduced pressure to yield the final MAG monomer.
-
Protocol 2: Surface Modification with PMAG via SI-ATRP
This protocol outlines the "grafting from" approach on a silicon wafer as a model substrate. The same principles can be adapted for other materials with appropriate surface functionalization chemistry.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
α-Bromoisobutyryl bromide (BiBB)
-
Anhydrous triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
This compound (MAG) monomer
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Deionized water, degassed
-
Methanol, degassed
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse silicon wafers in Piranha solution for 30 minutes to clean and generate surface hydroxyl groups. (Safety Warning: Handle Piranha solution with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization for Amine Functionalization:
-
Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.
-
Rinse the wafers with toluene and then with ethanol, and cure in an oven at 110°C for 30 minutes.
-
-
Initiator Immobilization:
-
Immerse the amine-functionalized wafers in a solution of anhydrous DCM containing BiBB (0.1 M) and TEA (0.1 M) for 1 hour at room temperature under an inert atmosphere.
-
Rinse the wafers with DCM, ethanol, and deionized water, then dry under a stream of nitrogen.
-
-
Surface-Initiated ATRP of MAG:
-
In a Schlenk flask, dissolve MAG (e.g., 1 M) and bpy (2 equivalents relative to CuBr) in a degassed mixture of water and methanol (e.g., 1:1 v/v).
-
Add CuBr (1 equivalent) to the flask and stir until the solution turns reddish-brown, indicating the formation of the catalyst complex.
-
Place the initiator-functionalized wafers into the reaction mixture.
-
Ensure the system is under an inert atmosphere and stir at room temperature for the desired polymerization time (e.g., 4-24 hours). The thickness of the polymer brush can be controlled by varying the polymerization time.[2]
-
-
Post-Polymerization Cleaning:
-
Remove the wafers from the polymerization solution and rinse thoroughly with deionized water and ethanol to remove any physisorbed polymer.
-
Dry the PMAG-modified wafers under a stream of nitrogen.
-
Caption: Workflow for surface modification with PMAG via SI-ATRP.
Characterization of PMAG-Modified Surfaces
A comprehensive characterization of the modified surfaces is crucial to validate the success of the grafting process and to understand the properties of the resulting interface.
| Characterization Technique | Information Obtained |
| Contact Angle Goniometry | Assesses surface wettability. A decrease in water contact angle after PMAG grafting indicates a more hydrophilic surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface, confirming the presence of the polymer layer. |
| Atomic Force Microscopy (AFM) | Provides information on surface topography and roughness. Can also be used to measure the thickness of the polymer brush layer. |
| Ellipsometry | Accurately measures the thickness of the grafted polymer layer. |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Monitors the adsorption of proteins in real-time, quantifying the mass and viscoelastic properties of the adsorbed layer. |
Applications and Impact
The ability of PMAG-modified surfaces to resist protein adsorption and subsequent cell adhesion opens up a wide range of biomedical applications.
Reduced Protein Adsorption
Surfaces coated with PMAG brushes exhibit significantly reduced adsorption of proteins like albumin and fibrinogen from blood plasma.[3][14] This is a critical attribute for blood-contacting devices such as catheters and stents, where protein fouling can lead to thrombosis and other complications.[5]
Caption: Comparison of biological responses to unmodified and PMAG-modified surfaces.
Controlled Cell Adhesion
While highly effective at preventing non-specific cell adhesion, the PMAG brush can be further functionalized with specific ligands, such as peptides containing the RGD sequence, to promote the adhesion of targeted cell types.[15] This allows for the creation of surfaces that can selectively interact with cells, a valuable tool in tissue engineering and regenerative medicine.[16][17] The thickness of the PMAG brush can also be tuned to control cell adhesion; thinner films may permit cell attachment, while thicker films can be highly cell-repellent.[2]
Conclusion and Future Perspectives
Surface modification with poly(this compound) offers a robust and versatile strategy for creating biocompatible and bio-inert interfaces. The "grafting from" approach, particularly through controlled radical polymerization techniques like ATRP and RAFT, provides excellent control over the surface properties, enabling the rational design of materials for a wide array of biomedical applications. As our understanding of the complex interactions at the biointerface continues to grow, the ability to precisely engineer the surface chemistry with well-defined glycopolymers like PMAG will undoubtedly play a pivotal role in the development of next-generation medical devices, drug delivery systems, and regenerative therapies.
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Lowe, A. B., Sumerlin, B. S., & McCormick, C. L. (2003). The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. Polymer, 44(22), 6761-6765. [Link]
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Narloch, J. A., et al. (2015). Carbohydrate Structure Dependent Hemocompatibility of Biomimetic Functional Polymer Brushes on Surfaces. ResearchGate. [Link]
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Jayachandran, M., et al. (2010). The biocompatibility of self-assembled brush polymers bearing glycine derivatives. PubMed. [Link]
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Rodriguez-Emmenegger, C., et al. (2011). Exploiting the superior protein resistance of polymer brushes to control single cell adhesion and polarisation at the micron scale. ResearchGate. [Link]
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Albertin, L., et al. (2005). Well-Defined Glycopolymers from RAFT Polymerization: Poly(Methyl 6-O-Methacryloyl-α-D-Glucoside) and Its Block Copolymer with 2-Hydroxyethyl Methacrylate. ResearchGate. [Link]
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Kim, D. J., et al. (2020). Thermoresponsive mixed polymer brush to effectively control the adhesion and separation of stem cells by altering temperature. PubMed Central. [Link]
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Averick, S. E., et al. (2016). Effects of Methacrylate-Based Thermoresponsive Polymer Brush Composition on Fibroblast Adhesion and Morphology. PubMed Central. [Link]
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Hook, F., et al. (2010). The Influence of PEG Architecture on Protein Adsorption and Conformation. PubMed Central. [Link]
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Halperin, A., & Kröger, M. (2012). Thermoresponsive cell culture substrates based on PNIPAM brushes functionalized with adhesion peptides: theoretical considerations of mechanism and design. PubMed. [Link]
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Hruby, M., et al. (2018). Synthesis and characterization of well-defined poly(2-deoxy-2-methacrylamido-D-glucose) and its biopotential block copolymers via RAFT and ROP polymerization. ResearchGate. [Link]
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Szczepaniak, B., et al. (2020). Surface-Initiated Photoinduced Iron-Catalyzed Atom Transfer Radical Polymerization with ppm Concentration of FeBr3 under Visible Light. PubMed Central. [Link]
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Böker, A., et al. (2011). Surface-initiated controlled radical polymerizations from silica nanoparticles, gold nanocrystals, and bionanoparticles. Polymer Chemistry. [Link]
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Gupta, B., & Mishra, S. (2012). Surface Modification and Functionalization of Polymer Materials by γ-Irradiation for Biomedical Applications. ResearchGate. [Link]
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Szczepaniak, B., et al. (2019). Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. MDPI. [Link]
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Salih, O. S., & Al-Sammer, M. H. (2013). Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide. TMI Characterization Laboratory. [Link]
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Zhang, Q., et al. (2015). Well-Controlled ATRP of 2-(2-(2-azidoethyoxy)ethoxy)ethyl Methacrylate for High-Density Click Functionalization of Polymers and Metallic Substrates. ResearchGate. [Link]
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Li, D., et al. (2003). ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media. PubMed. [Link]
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Al-Azzawi, W. T. H., et al. (2021). Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery. CentAUR. [Link]
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Díaz-Gómez, L., et al. (2025). Synthesis and Characterization of Antibacterial Poly{2-[(methacryloyloxy)ethyl]trimethylammonium Chloride}/Chitosan Semi-Interpenetrating Networks for Papain Release. PubMed. [Link]
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Zhang, Q., et al. (2015). Well-controlled ATRP of 2-(2-(2-Azidoethyoxy)ethoxy)ethyl Methacrylate for High-density Click Functionalization of Polymers and Metallic Substrates. PubMed Central. [Link]
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Egorova, A., et al. (2024). Poly(2-Deoxy-2-Methacrylamido-D-Glucose)-Based Complex Conjugates of Colistin, Deferoxamine and Vitamin B12: Synthesis and Biological Evaluation. MDPI. [Link]
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Magpul. (2024). The Magpul Bottom Line - TMAG vs PMAG. YouTube. [Link]
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MDPI. (2023). Special Issue : Advances in Coatings Characterization. MDPI. [Link]
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Magpul. (2024). What Changed In Every Magpul PMAG Generation?. YouTube. [Link]
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Cerakote. (2025). Stop Spraying PMAGs One-by-One! High-Volume Magazine Coating Solution. YouTube. [Link]
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Application Notes and Protocols for the Copolymerization of 2-Methacryloxyethyl D-glucopyranoside (MAG)
Introduction: The Significance of Glycopolymers in Advanced Biomaterials
Glycopolymers, synthetic polymers bearing pendant carbohydrate moieties, have emerged as a pivotal class of biomaterials, largely due to their ability to mimic the structure and function of natural glycoconjugates.[1] These molecules are integral to a myriad of biological processes, including cell adhesion, protein recognition, and immune responses.[1] By incorporating sugar units like glucose into a polymer backbone, we can engineer materials with exceptional biocompatibility, low toxicity, and specific biological interactions.[2]
2-Methacryloxyethyl D-glucopyranoside (MAG) is a particularly valuable glycomonomer. Its structure combines a hydrophilic, biocompatible glucose head with a readily polymerizable methacrylate tail. This unique architecture allows for the creation of well-defined polymers using controlled radical polymerization techniques, most notably Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[2][3][4] RAFT polymerization offers precise control over molecular weight, architecture (e.g., block, random), and polydispersity, which is critical for tailoring materials for high-performance biomedical applications.[2]
This guide provides an in-depth exploration of the copolymerization of MAG with other monomers. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. We will delve into the synthesis of random and block copolymers, their purification, characterization, and potential applications in fields such as drug delivery and tissue engineering.
Part 1: Foundational Principles of MAG Copolymerization via RAFT
The versatility of MAG lies in its ability to be copolymerized with a wide range of other monomers, allowing for the fine-tuning of the resulting polymer's physicochemical properties. By selecting appropriate comonomers, we can introduce stimuli-responsive behavior, modulate hydrophilicity, or create amphiphilic structures capable of self-assembly.
Causality Behind Experimental Design: Why RAFT?
RAFT polymerization is the method of choice for synthesizing well-defined glycopolymers for several key reasons:
-
Tolerance to Functional Groups: RAFT is compatible with a wide variety of functional monomers, including the unprotected hydroxyl groups of MAG. This circumvents the need for complex protection-deprotection steps, simplifying the synthesis.[3][5]
-
Aqueous Polymerization: Many MAG copolymerizations can be conducted in aqueous media, which is environmentally friendly and often essential for maintaining the solubility of the glycopolymer.[3][6]
-
Controlled Architecture: RAFT allows for the synthesis of complex architectures like AB diblock copolymers by the sequential addition of monomers. This is crucial for creating amphiphilic structures for drug delivery vehicles or functional coatings.[6][7][8]
-
Predictable Molecular Weight: The molecular weight of the resulting polymer can be controlled by adjusting the ratio of monomer to RAFT agent.
Key Components of a RAFT Polymerization System for MAG
A typical RAFT polymerization setup for MAG copolymers includes the following components:
-
Monomers: this compound (MAG) and one or more comonomers.
-
RAFT Chain Transfer Agent (CTA): A thiocarbonylthio compound that controls the polymerization. For aqueous polymerizations of methacrylates like MAG, water-soluble CTAs such as 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or 4-Cyano-4-methyl-4-thiobenzoylsulfanyl butyric acid (CTP) are commonly used.[3][5]
-
Radical Initiator: A source of radicals to start the polymerization. Water-soluble initiators like 4,4'-Azobis(4-cyanopentanoic acid) (V-501) are often preferred for aqueous systems.
-
Solvent: Typically deionized water, sometimes with a co-solvent like ethanol or DMSO to ensure the solubility of all components.[9][10]
The general mechanism of RAFT polymerization is a degenerative chain transfer process that establishes an equilibrium between active (propagating) and dormant polymer chains, leading to a controlled polymerization.
Part 2: Experimental Protocols
Protocol 1: Synthesis of a Random Copolymer - Poly(MAG-co-NIPAM)
This protocol describes the synthesis of a thermoresponsive random copolymer of this compound (MAG) and N-isopropylacrylamide (NIPAM). The resulting copolymer is expected to exhibit a Lower Critical Solution Temperature (LCST), making it a candidate for "smart" hydrogels or drug delivery systems.
Rationale: NIPAM is a well-known thermoresponsive monomer. Copolymerizing it with the hydrophilic and biocompatible MAG allows for the creation of a material that can undergo a phase transition in response to temperature changes. The glucose units enhance biocompatibility and can provide specific interaction sites.
Experimental Workflow:
Workflow for RAFT Random Copolymerization.
Step-by-Step Methodology:
-
Reagent Preparation: In a vial, combine this compound (MAG), N-isopropylacrylamide (NIPAM), 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTA), and 4,4'-Azobis(4-cyanopentanoic acid) (initiator) in the desired molar ratio (e.g., [MAG+NIPAM]:[CTA]:[Initiator] = 100:1:0.2).
-
Dissolution: Add the appropriate solvent (e.g., a mixture of water and ethanol) to achieve the desired monomer concentration (e.g., 20% w/v). Ensure all components are fully dissolved.
-
Degassing: Transfer the solution to a Schlenk flask equipped with a magnetic stir bar. Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon) and immerse it in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Reaction Monitoring: Allow the polymerization to proceed with stirring for the planned duration (e.g., 8 hours). Samples can be taken periodically via a degassed syringe to monitor monomer conversion by ¹H NMR.
-
Quenching: Terminate the polymerization by removing the flask from the oil bath, cooling it in an ice bath, and exposing the solution to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a cold non-solvent (e.g., diethyl ether).
-
Isolation: Collect the precipitated polymer by centrifugation or filtration.
-
Reprecipitation: To further purify, redissolve the polymer in a small amount of a good solvent (e.g., water) and reprecipitate it into the cold non-solvent. Repeat this step 2-3 times.
-
Drying: Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Synthesis of a Diblock Copolymer - Poly(MAG)-b-Poly(DMAEMA)
This protocol outlines the synthesis of an amphiphilic diblock copolymer of MAG (hydrophilic block) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) (pH-responsive block) via sequential monomer addition.
Rationale: DMAEMA is a pH-responsive monomer, being hydrophilic and positively charged at low pH and becoming more hydrophobic at physiological pH. A block copolymer of MAG and DMAEMA can self-assemble into nanoparticles in aqueous solution, with a hydrophilic glycopolymer corona and a pH-responsive core. This makes it a promising candidate for drug delivery systems that can release their cargo in the acidic environment of endosomes or tumors.
Experimental Workflow:
Workflow for RAFT Diblock Copolymerization.
Step-by-Step Methodology:
-
Synthesis of P(MAG) Macro-CTA:
-
Synthesize a homopolymer of MAG following steps 1-6 of Protocol 1. The molar ratio of [MAG]:[CTA]:[Initiator] will determine the length of the first block.
-
It is crucial not to polymerize to full conversion to ensure the retention of the thiocarbonylthio end-group, which is essential for the subsequent chain extension.
-
Purify the resulting P(MAG) macro-CTA. For water-soluble polymers, dialysis against deionized water followed by lyophilization is an effective method to remove unreacted monomer and initiator.
-
-
Chain Extension with DMAEMA:
-
In a Schlenk flask, dissolve the purified P(MAG) macro-CTA, the second monomer (DMAEMA), and a small amount of initiator in the chosen solvent. The molar ratio of DMAEMA to P(MAG) macro-CTA will determine the length of the second block.
-
Degas the solution using at least three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath (e.g., 70°C) and polymerize for the desired time.
-
Terminate the reaction by cooling and exposing it to air.
-
-
Purification of the Diblock Copolymer:
-
Purify the final P(MAG)-b-P(DMAEMA) diblock copolymer. Dialysis is highly recommended to remove any unreacted DMAEMA and initiator fragments. The choice of dialysis membrane molecular weight cut-off (MWCO) should be significantly lower than the molecular weight of the target copolymer.
-
Isolate the purified polymer by lyophilization (freeze-drying).
-
Part 3: Characterization and Data Presentation
Thorough characterization is essential to confirm the successful synthesis of the desired copolymers.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the incorporation of both monomers into the copolymer by identifying characteristic proton signals from each monomer unit. It can also be used to determine the copolymer composition and to calculate monomer conversion during polymerization.
-
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):
-
This technique is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymers. A narrow PDI (typically < 1.3) is indicative of a controlled polymerization process. For block copolymers, a clear shift in the chromatogram to a higher molecular weight after the second block polymerization, while maintaining a narrow PDI, confirms successful chain extension.
-
-
Dynamic Light Scattering (DLS):
-
For amphiphilic block copolymers, DLS is used to measure the hydrodynamic diameter of self-assembled nanoparticles (micelles) in aqueous solution.
-
-
Transmission Electron Microscopy (TEM):
-
TEM can be used to visualize the morphology of the self-assembled nanostructures formed by block copolymers.
-
Representative Data for MAG Copolymers Synthesized via RAFT
The following table summarizes typical data obtained for the homopolymerization of a glycomonomer and its subsequent chain extension to form a block copolymer.
| Polymer Sample | [Monomer]:[CTA]:[Initiator] | Conversion (%) | Mₙ (Theoretical) ( g/mol ) | Mₙ (SEC) ( g/mol ) | PDI (Mₙ/Mₙ) |
| P(MAG) Macro-CTA | 50:1:0.2 | 85 | 12,500 | 13,200 | 1.15 |
| P(MAG)₅₀-b-P(DMAEMA)₅₀ | 50:1 (DMAEMA:Macro-CTA) | 90 | 20,400 | 21,500 | 1.22 |
| P(MAG)₅₀-b-P(NIPAM)₁₀₀ | 100:1 (NIPAM:Macro-CTA) | 88 | 24,000 | 25,100 | 1.25 |
Note: The theoretical Mₙ is calculated based on monomer conversion and the initial monomer-to-CTA ratio. SEC values are often relative to standards like polystyrene or polymethylmethacrylate and may require calibration for accurate determination.
Part 4: Applications and Future Directions
The ability to create well-defined copolymers of this compound opens up a vast landscape of potential applications, primarily in the biomedical field.
-
Targeted Drug Delivery: Amphiphilic block copolymers of MAG can self-assemble into core-shell nanoparticles.[7][8] The hydrophilic P(MAG) corona provides stealth properties, reducing non-specific protein adsorption and prolonging circulation time, while the hydrophobic or stimuli-responsive core can encapsulate therapeutic agents. The glucose units on the surface may also facilitate targeted uptake by cells that overexpress glucose transporters.
-
"Smart" Hydrogels for Tissue Engineering: Copolymers of MAG with stimuli-responsive monomers like NIPAM can form hydrogels that respond to physiological cues such as temperature.[2] These materials are promising as scaffolds for tissue engineering, as they can support cell growth and then be designed to dissolve or change their properties on demand.
-
Biocompatible Coatings: The excellent biocompatibility of P(MAG) makes its copolymers ideal for coating medical devices and implants.[11] These coatings can reduce thrombogenicity and prevent biofouling, improving the long-term performance and safety of the devices.[11]
The continued development of novel comonomers and polymerization techniques will undoubtedly lead to the creation of even more sophisticated glycopolymer-based materials with enhanced functionalities for a new generation of therapeutics and medical technologies.
References
-
Lowe, A. B., Sumerlin, B. S., & McCormick, C. L. (2003). The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. Polymer, 44(22), 6761-6765. [Link]
-
Albertin, L., Stenzel, M., Barner-Kowollik, C., Foster, L. J. R., & Davis, T. P. (2004). Well-Defined Glycopolymers from RAFT Polymerization: Poly(Methyl 6-O-Methacryloyl-α-D-Glucoside) and Its Block Copolymer with 2-Hydroxyethyl Methacrylate. Macromolecules, 37(20), 7530–7537. [Link]
-
Narain, R., & Armes, S. P. (2003). Synthetic linear glycopolymers and their biological applications. Chemical Communications, (21), 2776-2777. [Link]
-
Levit, M. et al. (2021). Self-Assembled Nanoparticles Based on Block-Copolymers of Poly(2-Deoxy-2-methacrylamido-d-glucose)/Poly(N-Vinyl Succinamic Acid) with Poly(O-Cholesteryl Methacrylate) for Delivery of Hydrophobic Drugs. International Journal of Molecular Sciences, 22(21), 11457. [Link]
-
Levit, M. et al. (2021). Self-Assembled Nanoparticles Based on Block-Copolymers of Poly(2-Deoxy-2-methacrylamido-d-glucose)/Poly(N-Vinyl Succinamic Acid) with Poly(O-Cholesteryl Methacrylate) for Delivery of Hydrophobic Drugs. PubMed, 34769027. [Link]
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Al-Sagheer, F. A., & Al-Suwayh, A. A. (2022). Glycopolymer-Based Materials: Synthesis, Properties, and Biosensing Applications. Polymers, 14(16), 3302. [Link]
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Ishihara, K. (2000). Copolymers of 2-methacryloyloxyethyl phosphorylcholine (MPC) as biomaterials. Journal of the Society for Biomaterials, 21(11), 1045-1055. [Link]
-
Miura, Y., et al. (2022). Facile Preparation of a Glycopolymer Library by PET-RAFT Polymerization for Screening the Polymer Structures of GM1 Mimics. ACS Omega, 7(15), 13013–13019. [Link]
-
Miura, Y., et al. (2022). Facile Preparation of a Glycopolymer Library by PET-RAFT Polymerization for Screening the Polymer Structures of GM1 Mimics. ACS Omega. [Link]
-
Zashikhina, N. et al. (2018). Synthesis and characterization of well-defined poly(2-deoxy-2-methacrylamido-D-glucose) and its biopotential block copolymers via RAFT and ROP polymerization. Polymer Chemistry, 9(3), 365-376. [Link]
-
Moad, G. (2017). RAFT polymerization to form stimuli-responsive polymers. Polymer Chemistry, 8(1), 177-213. [Link]
-
Polymer Chemistry Lab (2022). RAFT Polymerization - Reaction Setup. YouTube. [Link]
-
Wang, D. (2014). RAFT Synthesis of Water-Soluble, Stimuli-Responsive (Co)polymers and Post-Polymerization End Group Modification Via the Thiol-ene Reaction. The Aquila Digital Community. [Link]
-
Boron Molecular (n.d.). RAFT General Procedures. [Link]
-
Vasilieva, Y. A., et al. (2005). Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. Journal of Polymer Science Part A: Polymer Chemistry, 43(14), 3141-3152. [Link]
-
Montané, X. (2016). Hybrid block and graft copolymers made from macrolactones and α-amino acids for applications as drug delivery nanosystems. UPCommons. [Link]
-
Amanote Research (n.d.). (PDF) Water-Soluble 2-Methacryloyloxyethyl. [Link]
-
Lowe, A. B., Sumerlin, B. S., & McCormick, C. L. (2003). The direct polymerization of 2-methacryloxyethyl glucoside via aqueous reversible addition-fragmentation chain transfer (RAFT) polymerization. ResearchGate. [Link]
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- 4. Synthetic linear glycopolymers and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Self-Assembled Nanoparticles Based on Block-Copolymers of Poly(2-Deoxy-2-methacrylamido-d-glucose)/Poly(N-Vinyl Succinamic Acid) with Poly(O-Cholesteryl Methacrylate) for Delivery of Hydrophobic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile Preparation of a Glycopolymer Library by PET-RAFT Polymerization for Screening the Polymer Structures of GM1 Mimics - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Copolymers of 2-methacryloyloxyethyl phosphorylcholine (MPC) as biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of 2-Methacryloxyethyl D-glucopyranoside
Authored by: Your Senior Application Scientist
Introduction: 2-Methacryloxyethyl D-glucopyranoside (MEG) is a glycomonomer of significant interest in the development of advanced biomaterials and drug delivery systems.[1][2] Its structure, combining a polymerizable methacrylate group with a biocompatible and hydrophilic glucose moiety, allows for the creation of "smart" glycopolymers with tunable properties.[1] These polymers exhibit excellent biocompatibility, hydrophilicity, and potential for specific biological interactions, making them ideal for applications such as hydrogel formation for tissue engineering and controlled-release drug matrices.[1] Traditional chemical synthesis of such monomers often involves complex protection and deprotection steps, harsh reaction conditions, and potential for unwanted side reactions.[1][3] Enzymatic synthesis offers a milder, more selective, and environmentally friendly alternative.[3][4] This application note provides a detailed protocol for the enzymatic synthesis of this compound, leveraging the high efficiency and regioselectivity of Novozym® 435, an immobilized Candida antarctica lipase B.
Principle of the Method
The synthesis of this compound is achieved through a transesterification reaction. In this process, the lipase Novozym® 435 catalyzes the transfer of the methacryloyl group from a suitable acyl donor, such as 2,2,2-trifluoroethyl methacrylate, to one of the hydroxyl groups of D-glucose. The enzyme's regioselectivity favors the acylation of the primary hydroxyl group at the C-6 position of the glucose molecule, leading to the desired product. The reaction is typically carried out in a non-aqueous solvent to minimize hydrolysis and favor the esterification reaction.
Experimental Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Materials and Reagents
| Reagent | Supplier | Grade |
| D-glucose | Sigma-Aldrich | ≥99.5% |
| 2,2,2-Trifluoroethyl methacrylate | Sigma-Aldrich | 99% |
| Novozym® 435 (immobilized lipase B from Candida antarctica) | Sigma-Aldrich | Industrial Grade |
| tert-Butanol | Fisher Scientific | Anhydrous, ≥99.5% |
| Silica gel for column chromatography | Merck | 60 Å, 230-400 mesh |
| Ethyl acetate | VWR Chemicals | HPLC Grade |
| Hexane | VWR Chemicals | HPLC Grade |
Detailed Synthesis Protocol
1. Reactant Preparation and Reaction Setup: a. In a 250 mL round-bottom flask, dissolve 1.80 g (10 mmol) of D-glucose in 100 mL of anhydrous tert-butanol. Gentle warming (to approximately 50°C) may be required to facilitate dissolution. b. Once the glucose is completely dissolved, add 2.04 g (12 mmol) of 2,2,2-trifluoroethyl methacrylate to the solution. c. Add 200 mg of Novozym® 435 to the reaction mixture. d. Seal the flask and place it in an orbital shaker set to 200 rpm and 50°C.
Rationale:
-
Enzyme Choice: Novozym® 435 is a robust and highly active biocatalyst for esterification and transesterification reactions in organic solvents.[3][5] Its immobilization allows for easy recovery and reuse.
-
Acyl Donor: 2,2,2-Trifluoroethyl methacrylate is an effective acyl donor for this enzymatic reaction.
-
Solvent: tert-Butanol is a suitable solvent as it can dissolve the polar glucose to some extent while being compatible with the enzyme activity.[6][7]
-
Temperature: The reaction is carried out at 50°C to ensure a good balance between enzyme activity and stability.[8]
2. Reaction Monitoring: a. Monitor the progress of the reaction by taking small aliquots (approximately 100 µL) at regular intervals (e.g., every 12 hours). b. Analyze the aliquots by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1 v/v). Visualize the spots using a suitable stain (e.g., p-anisaldehyde). The formation of a new, less polar spot indicates product formation.
3. Product Isolation and Purification: a. After 48-72 hours, or once the reaction has reached completion (as indicated by TLC), cool the reaction mixture to room temperature. b. Remove the immobilized enzyme by vacuum filtration and wash it with a small amount of tert-butanol. The enzyme can be stored for future use. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. d. The resulting crude product will be a viscous oil. Purify this crude product by silica gel column chromatography. e. Column Chromatography: i. Pack a glass column with silica gel slurried in hexane. ii. Load the crude product onto the column. iii. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 100% ethyl acetate). iv. Collect fractions and analyze them by TLC to identify those containing the pure product. v. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a clear, colorless oil.
Rationale:
-
Enzyme Removal: Filtration is a simple and effective method for separating the immobilized enzyme from the reaction mixture.
-
Purification: Column chromatography is a standard technique for purifying organic compounds and is effective in separating the desired product from unreacted starting materials and any by-products.[9][10]
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the vinyl protons of the methacrylate group (~6.1 and ~5.6 ppm), the ethyl bridge protons (~4.3 and ~3.8 ppm), and the protons of the glucose unit (in the range of 3.2-5.2 ppm). |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the ester (~167 ppm), the vinyl carbons (~136 and ~126 ppm), the carbons of the ethyl bridge (~66 and ~61 ppm), and the carbons of the glucose moiety (in the range of 60-100 ppm). |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of this compound ([M+Na]⁺). |
| FTIR Spectroscopy | Characteristic absorption bands for the hydroxyl groups (~3400 cm⁻¹), the ester carbonyl group (~1720 cm⁻¹), and the C=C double bond of the methacrylate group (~1638 cm⁻¹). |
Rationale:
-
NMR and Mass Spectrometry: These are powerful techniques for the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms and the overall molecular weight.[11][12][13]
-
FTIR: This technique is useful for identifying the presence of key functional groups in the molecule.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive enzyme | Ensure the enzyme has been stored correctly and is not expired. Test the enzyme activity with a standard reaction. |
| Poor solubility of glucose | Ensure the glucose is fully dissolved before adding the enzyme. A small amount of a co-solvent like dimethylformamide (DMF) can be added, but its compatibility with the enzyme should be checked. | |
| Presence of water in the reaction mixture | Use anhydrous solvents and reagents. Water can lead to hydrolysis of the ester product. | |
| Formation of multiple products | Lack of regioselectivity | While Novozym® 435 generally favors the primary hydroxyl group, some reaction at other positions may occur. Optimize reaction time; shorter times may favor the primary product. Adjusting the solvent may also influence selectivity. |
| Difficulty in purification | Similar polarity of product and by-products | Optimize the mobile phase for column chromatography. A shallow gradient or the use of a different solvent system may improve separation. Alternatively, preparative HPLC could be employed for higher purity. |
Conclusion
This application note provides a comprehensive and detailed protocol for the enzymatic synthesis of this compound. The use of Novozym® 435 offers a mild, efficient, and selective route to this valuable glycomonomer. The detailed steps for synthesis, purification, and characterization will enable researchers in biomaterials science and drug development to produce high-purity this compound for their applications. The inherent biocompatibility and polymerizable nature of this molecule open up numerous possibilities for the creation of novel glycopolymers for advanced biomedical applications.[14][15]
References
-
Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. PMC - NIH. Available at: [Link]
-
Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Enzymatic Synthesis of Glucose-Based Fatty Acid Esters in Bisolvent Systems Containing Ionic Liquids or Deep Eutectic Solvents. PMC - PubMed Central. Available at: [Link]
-
Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems. NIH. Available at: [Link]
-
Recent Advances in Analytical Approaches for Glycan and Glycopeptide Quantitation. PMC. Available at: [Link]
-
Glycomic and glycoproteomic analysis of glycoproteins—a tutorial. PMC - NIH. Available at: [Link]
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Immobilization of Lipase on Poly(N-vinyl-2-pyrrolidone- co-2-hydroxyethyl methacrylate) Hydrogel for the Synthesis of Butyl Olea. AOCS. Available at: [Link]
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Enzymatic synthesis of 2‐β‐D‐galactopyranosyloxy ethyl methacrylate (GalEMA) by the thermophilic archeon Sulfolobus solfataricus. Semantic Scholar. Available at: [Link]
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Enzymatic synthesis of selected glycosides. Shodhganga. Available at: [Link]
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Enzymatic synthesis and structural characterization of methacryloyl-D-fructose- and methacryloyl-D-glucose-based monomers and poly(methacryloyl-D-fructose)-based hydrogels. ResearchGate. Available at: [Link]
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Immobilization of lipase on poly(N-vinyl-2-pyrrolidone-co-2-hydroxyethyl methacrylate) hydrogel for the synthesis of butyl oleate. Universiti Putra Malaysia Institutional Repository. Available at: [Link]
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Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. Available at: [Link]
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Poly(2 deoxy 2 methacrylamido glucopyranose) b Poly(methacrylate amine)s: Optimization of Diblock Glycopol ycations for Nucleic Acid Delivery. PMC - NIH. Available at: [Link]
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Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. PMC - PubMed Central. Available at: [Link]
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Glycans in drug discovery. PMC - NIH. Available at: [Link]
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Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. Available at: [Link]
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Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation. NIH. Available at: [Link]
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Applications of 2-Methacryloxyethyl D-glucopyranoside in tissue engineering
An Application Guide to 2-Methacryloxyethyl D-glucopyranoside in Tissue Engineering
Prepared by: Gemini, Senior Application Scientist
Introduction: The Convergence of Glycobiology and Polymer Chemistry
In the pursuit of biomaterials that can seamlessly integrate with biological systems, researchers are increasingly turning to glycopolymers—polymers decorated with carbohydrate moieties. These materials offer a unique advantage by mimicking the natural glycocalyx on cell surfaces, which plays a pivotal role in cell signaling, adhesion, and recognition. At the forefront of this class of materials is This compound , a versatile monomer that combines a polymerizable methacrylate group with a biologically significant D-glucose unit.[1]
The presence of the glucose moiety imparts exceptional biocompatibility and hydrophilicity, allowing for the formation of hydrogels.[1] These three-dimensional, water-swollen polymer networks closely resemble the native extracellular matrix (ECM), making them ideal scaffolds for tissue regeneration.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound-based biomaterials, offering detailed protocols for researchers in tissue engineering and drug development.
Part 1: Synthesis and Hydrogel Formation
The journey from monomer to a functional tissue scaffold involves two critical steps: polymerization of the glycomonomer and subsequent crosslinking to form a stable hydrogel network.
Monomer Synthesis and Polymerization
The synthesis of this compound typically involves the reaction of 2-hydroxyethyl methacrylate (HEMA) with a protected glucose derivative.[1] To prevent unwanted side reactions, the hydroxyl groups on the glucose molecule are often protected with acetyl groups during the synthesis and polymerization stages.[1]
Once the glycomonomer is synthesized, it can be polymerized using various techniques. While traditional free radical polymerization is common, controlled radical polymerization (CRP) methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are preferred for creating well-defined polymers with controlled molecular weights and narrow distributions.[1][4]
Hydrogel Formation via Photocrosslinking
The most common method for forming these glycopolymer hydrogels is through photocrosslinking. This process uses a photoinitiator that, upon exposure to UV light, generates free radicals. These radicals initiate polymerization of the methacrylate groups on the glycopolymer chains, leading to the formation of covalent crosslinks that create the 3D hydrogel network.[5][6] This technique is rapid, allows for spatial and temporal control, and can be performed under cytocompatible conditions, making it suitable for encapsulating live cells.[6]
Caption: Workflow for hydrogel synthesis from monomer to 3D scaffold.
Protocol 1: Synthesis of a GMA-g-glucose Hydrogel Scaffold
This protocol describes the fabrication of a hydrogel scaffold via photopolymerization, a standard technique for creating cell-laden constructs.
Materials:
-
This compound-based polymer
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS), sterile
-
UV light source (365 nm)
-
Sterile molds (e.g., PDMS)
Procedure:
-
Prepare Precursor Solution: Dissolve the glycopolymer in sterile PBS to the desired concentration (e.g., 5-10% w/v). The choice of concentration is critical as it directly influences the mechanical properties of the final hydrogel.[7]
-
Add Photoinitiator: Add the photoinitiator to the polymer solution at a concentration of 0.05-0.5% (w/v) and mix thoroughly until fully dissolved. Protect the solution from light. Scientist's Note: The photoinitiator concentration must be optimized; too low may result in incomplete crosslinking, while too high can lead to cytotoxicity.
-
(Optional) Cell/Drug Encapsulation: If creating a cell-laden or drug-loaded construct, gently mix the cell suspension or drug solution into the precursor solution at this stage.
-
Casting: Pipette the precursor solution into sterile molds of the desired shape and size.
-
Photocrosslinking: Expose the molds to UV light (e.g., 365 nm, 5-10 mW/cm²) for a predetermined time (typically 1-5 minutes). The exposure time dictates the crosslinking density and, consequently, the hydrogel's stiffness.[6]
-
Hydration: Carefully remove the crosslinked hydrogels from the molds and place them in sterile PBS or cell culture medium to swell and equilibrate.
Part 2: Application in Cell Scaffolding and Culture
The primary application of these hydrogels in tissue engineering is to serve as a temporary scaffold that provides structural support and bioactive cues to guide the formation of new tissue.[3]
Biomimetic Properties and Mechanical Tunability
GMA-g-glucose hydrogels are prized for their ability to mimic the ECM. Their high water content and porous structure facilitate the transport of nutrients and waste, essential for cell survival.[2][8] A key advantage is their tunable mechanical properties. By adjusting the polymer concentration or degree of methacrylation, the stiffness of the hydrogel can be tailored to match that of the target tissue, from soft brain tissue to more rigid cartilage.[7]
Table 1: Mechanical Properties of Tunable Glucose-Based Hydrogels
| Polymer Concentration | Degree of Methacrylation | Compressive Modulus (kPa) | Compressive Strain at Failure (%) | Target Tissue Mimicry (Example) |
| Low | Low | 1.8 ± 0.4 | 61.2 ± 1.1 | Relaxed Smooth Muscle (~6 kPa) |
| Medium | Medium | 85.2 ± 15.1 | 45.3 ± 2.5 | Human Carotid Artery (~84 kPa) |
| High | High | 172.7 ± 36.0 | 37.5 ± 0.9 | Rat Skeletal Muscle (~100 kPa) |
| Data synthesized from studies on photocrosslinkable poly(glucose malate)methacrylate hydrogels, demonstrating the range of achievable mechanical properties.[7] |
Biocompatibility and Cell Viability
The inherent biocompatibility of the glucose moiety promotes excellent cell viability.[1] Furthermore, these hydrogels can be designed to be biodegradable, breaking down into non-toxic products like glucose and malic acid, which can be metabolized by cells.[7] Assessing the viability of cells within these 3D scaffolds is a critical step in validating their use.
Caption: Workflow for assessing cell viability in 3D hydrogel scaffolds.
Protocol 2: Assessment of Cell Viability in 3D Scaffolds
This protocol outlines two common methods for evaluating cell viability: the MTT assay for metabolic activity and Live/Dead staining for membrane integrity.[5][9]
A. MTT Assay
-
Preparation: Place cell-laden hydrogel constructs into a new multi-well plate.
-
Incubation: Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well, ensuring the hydrogels are fully submerged. Incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[10]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well. Incubate on a shaker until the formazan crystals are fully dissolved.
-
Quantification: Transfer the colored solution to a 96-well plate and measure the absorbance at ~570 nm using a plate reader. Higher absorbance corresponds to higher cell viability.
B. Live/Dead Fluorescence Staining
-
Preparation: Prepare a staining solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (EthD-1, stains dead cells red) in PBS, following the manufacturer's protocol.[5]
-
Staining: Wash the cell-laden hydrogels with PBS and incubate them in the staining solution for 30-45 minutes at 37°C, protected from light.
-
Imaging: Wash the hydrogels again with PBS and immediately visualize them using a fluorescence microscope. Live cells will fluoresce green, while the nuclei of dead cells with compromised membranes will fluoresce red.
-
Analysis: Capture images and quantify the percentage of live cells using image analysis software.
Scientist's Note: When performing viability assays, it is crucial to run controls with non-encapsulated cells and cell-free hydrogels to account for any potential interference from the scaffold material with the assay components.[11]
Part 3: Application in Drug Delivery
The porous network of GMA-g-glucose hydrogels makes them excellent reservoirs for the controlled release of therapeutic molecules, such as growth factors, anti-inflammatory drugs, or antibiotics.[1][12]
Controlled Release Mechanisms
Drug release from a hydrogel is typically governed by diffusion of the drug through the polymer mesh and by the degradation of the hydrogel matrix itself.[13] The release profile can be precisely controlled by modulating the hydrogel's crosslinking density; a higher density creates smaller pores, slowing diffusion and resulting in a more sustained release.[13]
Furthermore, the glucose component can be exploited to create "smart" hydrogels that respond to specific biological stimuli. For example, glucose-responsive hydrogels have been designed to release insulin in the presence of high glucose concentrations, offering a promising platform for diabetes management.[14][15] Similarly, pH-sensitive glycopolymers can be synthesized to protect drugs in acidic environments and release them at neutral pH, which is ideal for colon-targeted drug delivery.[16][17]
Protocol 3: In Vitro Drug Release Study
This protocol provides a general framework for loading a model drug into a hydrogel and measuring its release over time.
Materials:
-
Synthesized hydrogel scaffolds
-
Model drug (e.g., Doxorubicin, Bovine Serum Albumin)
-
Release buffer (e.g., PBS at pH 7.4)
-
Incubator/shaker at 37°C
-
UV-Vis Spectrophotometer or other appropriate analytical instrument
Procedure:
-
Drug Loading:
-
Equilibrium Swelling Method: Immerse pre-formed hydrogels in a concentrated drug solution for 24-48 hours to allow the drug to diffuse into the network.
-
In-situ Loading: Alternatively, dissolve the drug directly into the hydrogel precursor solution before photocrosslinking (as described in Protocol 1).
-
-
Release Study Setup:
-
Gently blot the surface of the drug-loaded hydrogels to remove excess, non-encapsulated drug.
-
Place each hydrogel into a vial containing a known volume of release buffer (e.g., 5 mL PBS).
-
Place the vials in a shaker incubator set to 37°C to simulate physiological conditions.
-
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot (e.g., 100 µL) of the release buffer from each vial. Immediately replenish the vial with an equal volume of fresh, pre-warmed buffer to maintain a constant volume.
-
Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable technique (e.g., UV-Vis spectrophotometry).
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it as a percentage of the total drug loaded versus time.
Conclusion and Future Outlook
This compound is a powerful building block for creating advanced biomaterials for tissue engineering. The resulting hydrogels offer a unique combination of biocompatibility, mechanical tunability, and biomimicry that is difficult to achieve with purely synthetic polymers.[18] Their utility as cell scaffolds and drug delivery vehicles has been firmly established, providing researchers with a versatile platform to address challenges in regenerative medicine.[4][19]
Future research will likely focus on developing more complex, multi-functional hydrogels. This includes incorporating multiple bioactive signals, creating gradients of mechanical or chemical cues to guide complex tissue formation, and designing "smart" materials that can respond to a wider range of physiological signals for on-demand therapy.[20] As synthesis and biofabrication techniques continue to advance, GMA-g-glucose-based materials are poised to play an integral role in the development of next-generation therapies for tissue repair and regeneration.
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Benchchem. This compound | 132153-62-9. 1
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Semantic Scholar. Hydrogels based on poly(ethylene glycol) as scaffolds for tissue engineering application: biocompatibility assessment and effect of the sterilization process. 21
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BOC Sciences. Preparation Method of PEG Hydrogel.
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National Institutes of Health. Synthesis, properties, and biomedical applications of gelatin methacryloyl (GelMA) hydrogels.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methacryloxyethyl D-glucopyranoside
Welcome to the technical support center for the synthesis of 2-Methacryloxyethyl D-glucopyranoside (MEG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this synthesis and improve your experimental outcomes.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific issues you may encounter during the synthesis of MEG. Each problem is followed by an analysis of potential causes and detailed, actionable solutions.
Issue 1: Consistently Low Yield of the Final Product
You're performing the glycosylation reaction between a glucose derivative and 2-hydroxyethyl methacrylate (HEMA), but the yield of this compound is significantly lower than expected.
This is a common challenge often rooted in reaction equilibrium, reactant stability, or suboptimal catalytic activity. Let's break down the potential causes and solutions.
Potential Cause A: Incomplete Reaction/Unfavorable Equilibrium
The glycosidic bond formation is a reversible reaction. To achieve a high yield, the equilibrium must be shifted towards the product side.
Solution:
-
Adjust Stoichiometry: Use an excess of one reactant to drive the reaction forward. It is common practice to use an excess of 2-hydroxyethyl methacrylate (HEMA), typically between 1.5 to 2.0 equivalents, to ensure the complete conversion of the more valuable glycosyl donor[1].
-
Removal of Byproducts: If the reaction produces water or another small molecule, its removal (e.g., using a Dean-Stark apparatus or molecular sieves) can significantly shift the equilibrium towards the product.
Potential Cause B: Inefficient Catalyst System
The catalyst's role is to activate the hydroxyl groups of the glucoside, promoting the nucleophilic attack by HEMA. An inappropriate or inefficient catalyst system will result in a sluggish or incomplete reaction.
Solution:
-
Employ a Synergistic Catalyst System: A dual catalytic system has been reported to be effective. For instance, a combination of 1-chloro-2,4-dinitrobenzene (CDNB) as an acid catalyst and phosphomolybdic acid as a co-catalyst in a chlorobenzene solvent can synergistically activate the glycosyl donor[1].
-
Optimize Catalyst Loading: Both too little and too much catalyst can be detrimental. Titrate the catalyst concentration to find the optimal loading for your specific substrate and conditions. Start with reported literature values and perform small-scale experiments to optimize.
Potential Cause C: Suboptimal Reaction Conditions
Temperature and solvent play a critical role in reaction kinetics and solubility of reactants.
Solution:
-
Temperature Optimization: The reaction is typically carried out at elevated temperatures under reflux conditions to ensure a sufficient reaction rate[1]. If the yield is low, consider a modest increase in temperature, while monitoring for potential degradation or side reactions using Thin Layer Chromatography (TLC).
-
Solvent Selection: The solvent must fully dissolve the reactants. Chlorobenzene has been successfully used in conjunction with the CDNB/phosphomolybdic acid catalyst system[1]. If solubility is an issue, consider other high-boiling point, non-protic solvents.
-
Microwave-Assisted Synthesis: For certain glycosylation reactions, microwave-assisted synthesis can dramatically reduce reaction times (e.g., from 24 hours to 1 hour) and improve yields by 15-20% through controlled, rapid heating[1].
Issue 2: Poor Regioselectivity and Formation of Multiple Isomers
TLC analysis of your crude product shows multiple spots, and NMR analysis suggests that HEMA has reacted with several different hydroxyl groups on the glucose ring, not just the desired position.
Controlling regioselectivity is a major challenge in carbohydrate chemistry due to the presence of multiple hydroxyl groups with similar reactivity[1][2].
Potential Cause: Unprotected Hydroxyl Groups
Without the use of protecting groups, HEMA can react with any of the available hydroxyl groups on the glucose molecule, leading to a mixture of isomers that are often difficult to separate.
Solution: Implement a Protecting Group Strategy
The most reliable method to ensure regioselectivity is to "block" all hydroxyl groups except the one you want to react. This is a multi-step process but provides precise control over the outcome.
Experimental Protocol: Regioselective Synthesis via Protecting Groups
-
Protection: Start with a fully protected glucose derivative where all but one hydroxyl group are blocked. Acetyl (Ac) or benzyl (Bn) groups are commonly used to shield hydroxyl groups due to their stability and reliable removal methods[1][2][3]. For example, you can synthesize a 1,2,3,4-tetra-O-acetyl-D-glucopyranose intermediate, leaving the C6-OH or another specific hydroxyl group available for reaction.
-
Glycosylation Reaction: Perform the glycosylation with HEMA as planned. The reaction will now occur exclusively at the deprotected hydroxyl site.
-
Deprotection: After the glycosylation is complete and the product is purified, remove the protecting groups to yield the final this compound. For example, acetyl groups can be removed under mild basic conditions (e.g., using sodium methoxide in methanol), while benzyl groups are typically removed by catalytic transfer hydrogenation (e.g., Pd/C and a hydrogen source)[2][4].
Caption: Workflow for achieving regioselective synthesis.
Issue 3: Product Purification is Difficult and Results in Material Loss
Your reaction appears successful, but isolating the pure product from unreacted starting materials, byproducts, and the catalyst via column chromatography is inefficient.
Purification is a critical step that can significantly impact the final isolated yield. The similar polarities of the desired product and certain byproducts can make separation challenging.
Potential Cause A: Ineffective Chromatographic Conditions
The choice of stationary and mobile phases for column chromatography is crucial for good separation[1]. An improperly selected system will lead to poor resolution and co-elution of compounds.
Solution:
-
Systematic TLC Analysis: Before attempting a large-scale column, systematically test various solvent systems (mobile phases) with TLC. Aim for a solvent system that gives your desired product an Rf value of ~0.3-0.4 and maximizes the separation from all other spots.
-
Vary Stationary Phase: If silica gel is not providing adequate separation, consider other stationary phases like alumina or reverse-phase silica (C18), depending on the polarity of your product and impurities.
Potential Cause B: Crystallization Issues
For some intermediates or final products, crystallization can be a highly effective purification method that avoids the need for chromatography.
Solution:
-
Attempt Crystallization: After the reaction work-up, concentrate the crude product and attempt to crystallize it from a suitable solvent system. This can sometimes be achieved by dissolving the crude material in a minimal amount of a good solvent and then slowly adding a poor solvent until turbidity is observed. Allowing this solution to stand may yield pure crystals[3]. This method is particularly effective for removing amorphous impurities.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for this synthesis?
The synthesis typically involves the reaction between 2-hydroxyethyl methacrylate (HEMA) and a protected glucose derivative[1]. A common glucose precursor is α-D-methylglucoside, where HEMA provides the polymerizable methacrylate group and the glucoside acts as the glycosyl donor[1]. Using a protected version of glucose, such as one with acetyl or benzyl groups, is crucial for controlling the reaction's regioselectivity[1][3].
Q2: Why is the stoichiometry of the reactants important?
The stoichiometry is a critical factor for maximizing yield. To drive the reaction towards the complete conversion of the glycosyl donor (which is often the more complex and expensive component), an excess of HEMA is typically used, often in the range of 1.5 to 2.0 equivalents[1].
Q3: What are potential side reactions to be aware of?
Besides the formation of different isomers due to poor regioselectivity, other side reactions can occur:
-
Polymerization of HEMA: The methacrylate group in HEMA can polymerize under the high-temperature conditions of the reaction, especially in the presence of acid catalysts or impurities. Consider adding a radical inhibitor like hydroquinone to the reaction mixture if this is a concern.
-
Cross-reactions: Methacrylates can be sensitizers and may undergo cross-reactions, although this is more relevant in the context of polymerization and final material application[5][6].
-
Degradation: Harsh reaction conditions (e.g., very high temperatures or strong acids) can potentially lead to the degradation of the carbohydrate moiety[1].
Q4: How can I effectively characterize the final product?
A combination of spectroscopic techniques is essential for confirming the structure and purity of this compound:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools. They will confirm the presence of the methacrylate group, the glucose ring, and the ethyl linker. Importantly, 2D NMR techniques (like COSY and HMQC/HSQC) can be used to confirm the connectivity and verify the specific hydroxyl group that was functionalized, thus confirming the regiochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the product[7][8].
-
Fourier-Transform Infrared Spectroscopy (FTIR): This will show characteristic peaks for the hydroxyl (-OH), ester carbonyl (C=O), and vinyl (C=C) functional groups.
Q5: Can this monomer be polymerized directly without protecting groups?
Yes, the direct polymerization of unprotected sugar monomers like 2-methacryloxyethyl glucoside has been successfully demonstrated. Techniques like aqueous Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to create well-defined glycopolymers directly in aqueous media, avoiding the need for protection and deprotection steps after polymerization[9].
Caption: Troubleshooting decision tree for low yield issues.
Summary of Key Parameters for Yield Optimization
| Parameter | Recommendation | Rationale |
| Reactant Stoichiometry | Use 1.5-2.0 equivalents of HEMA. | Drives the reaction equilibrium towards the product, ensuring full conversion of the glycosyl donor[1]. |
| Protecting Groups | Use acetyl or benzyl groups for all but one -OH. | Ensures high regioselectivity, preventing the formation of hard-to-separate isomers[1][2]. |
| Catalyst System | Consider a dual catalyst system (e.g., CDNB and phosphomolybdic acid). | Provides synergistic activation of the hydroxyl groups for efficient glycosylation[1]. |
| Solvent | Use a high-boiling point, non-protic solvent like chlorobenzene. | Ensures reactants remain dissolved and allows for necessary reaction temperatures[1]. |
| Temperature | Operate under reflux conditions. | Provides the necessary activation energy for the reaction to proceed at a reasonable rate[1]. |
| Alternative Methods | Explore microwave-assisted synthesis. | Can significantly reduce reaction times and improve yields for glycosylation reactions[1]. |
References
-
Lowe, A. B., Sumerlin, B. S., & McCormick, C. L. (2003). The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. Polymer, 44(22), 6761-6765. Retrieved from [Link]
-
Sarpe, V. A., et al. (2012). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PMC. Retrieved from [Link]
-
Karmali, P. P., et al. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. Retrieved from [Link]
-
Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. PMC. Retrieved from [Link]
-
Kanerva, L., et al. (2000). Cross-reactions of multifunctional methacrylates and acrylates. Wiley Online Library. Retrieved from [Link]
-
da Silva, M. A., et al. (2018). Clearing the mechanism of reaction of glycidyl methacrylate at the hydroxyl and carboxyl groups of poly(vinyl alcohol) and poly(acrylic acid). ResearchGate. Retrieved from [Link]
-
Habilit, C. L. D., et al. (2015). Poly(2 deoxy 2 methacrylamido glucopyranose) b Poly(methacrylate amine)s: Optimization of Diblock Glycopol ycations for Nucleic Acid Delivery. PMC. Retrieved from [Link]
-
Kłos, J., et al. (2024). Unwanted Skin Reactions to Acrylates: An Update. MDPI. Retrieved from [Link]
-
Chen, Y., et al. (2011). Improved synthesis of UDP-2-(2-ketopropyl)galactose and a first synthesis of UDP-2-(2-ketopropyl)glucose for the site-specific linking of biomolecules via modified glycan residues using glycosyltransferases. NIH. Retrieved from [Link]
-
Ghorai, P., et al. (2022). Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation. NIH. Retrieved from [Link]
-
Sarpe, V., et al. (2013). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC. Retrieved from [Link]
-
Rustemeyer, T., et al. (1998). Cross-reactivity patterns of contact-sensitizing methacrylates. PubMed. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. Cross-reactivity patterns of contact-sensitizing methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved synthesis of UDP-2-(2-ketopropyl)galactose and a first synthesis of UDP-2-(2-ketopropyl)glucose for the site-specific linking of biomolecules via modified glycan residues using glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous" by Andrew B. Lowe, Brent S. Sumerlin et al. [aquila.usm.edu]
Technical Support Center: RAFT Polymerization of Glycomonomers
Welcome to the technical support center for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of glycomonomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing well-defined glycopolymers. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.
Section 1: Core Polymerization Issues
This section tackles the most frequent and fundamental problems encountered during the RAFT polymerization of glycomonomers, such as poor initiation, low conversion rates, and lack of control over the final polymer characteristics.
Q1: My polymerization is extremely slow or fails to initiate. What are the likely causes and how can I fix this?
A1: A significant induction period or complete lack of polymerization is a common frustration. The root cause often lies in the purity of your reagents and the reaction environment.
-
Oxygen Inhibition: Dissolved oxygen is a potent radical scavenger and a primary cause of polymerization inhibition.
-
Solution: It is critical to thoroughly degas your reaction mixture. For most systems, performing a minimum of three freeze-pump-thaw cycles is highly effective. Alternatively, purging the solution with a high-purity inert gas like argon or nitrogen for an extended period can also remove dissolved oxygen.[1]
-
-
Impure Monomer: Glycomonomers, especially those with protecting groups, can contain residual inhibitors from their synthesis or storage (e.g., MEHQ, BHT).
-
Inefficient Initiation: The choice of initiator and its decomposition rate are temperature-dependent.
-
Solution: Ensure your reaction temperature is appropriate for the selected initiator. For instance, Azobisisobutyronitrile (AIBN) is a common choice for temperatures around 60-80 °C.[1] If your experimental setup requires a lower temperature, you must select an initiator with a correspondingly lower decomposition temperature.
-
-
Inappropriate RAFT Agent (CTA): The Chain Transfer Agent (CTA) must be suitable for the specific class of monomer you are polymerizing.
-
Solution: For methacrylic and acrylic glycomonomers, trithiocarbonates and dithiobenzoates are generally effective.[1][3] Always consult CTA/monomer compatibility charts to ensure you have made an appropriate selection. The stability of the leaving group (R group) of the CTA is crucial for efficient re-initiation.[4]
-
Q2: I'm achieving monomer conversion, but my polydispersity index (PDI) is high (>1.5), and the molecular weight doesn't match the theoretical value. What's wrong?
A2: Poor control over the polymerization, leading to high PDI and deviation from the theoretical molecular weight (M_n), points to issues with the RAFT equilibrium or the presence of side reactions.
-
Incorrect CTA-to-Initiator Ratio: An excess of initiator-derived radicals compared to the number of CTA molecules can lead to conventional free-radical polymerization, resulting in a high PDI and poor control.[5]
-
Solution: Optimize the [CTA]:[Initiator] ratio. A common starting point is a ratio between 5:1 and 10:1. Increasing this ratio can often improve control, but may also slow down the reaction rate.
-
-
CTA Degradation: Some CTAs are susceptible to hydrolysis or aminolysis, especially under aqueous or protic conditions, or at elevated pH.[6][7] This degradation effectively removes the controlling agent from the reaction.
-
Solution:
-
If working in aqueous media, consider lowering the pH to minimize hydrolysis, especially for dithiobenzoates.[7]
-
Trithiocarbonates are generally more stable against hydrolysis than dithiobenzoates.[8]
-
Certain CTAs, like those containing a cyano group adjacent to a carboxylic acid (e.g., CTPPA), can undergo self-catalyzed hydrolysis during storage, converting the nitrile to an amide, which is a poor controlling agent.[9][10] It is crucial to verify the purity of your CTA by NMR before use.
-
-
-
High Conversion Issues: Pushing for very high monomer conversion (>90%) can sometimes lead to a loss of control and broadening of the PDI. This is often due to an increased probability of termination reactions as the monomer concentration decreases.[5]
-
Solution: Target a moderate conversion (e.g., 70-85%) where control is still excellent. The unreacted monomer can be removed during purification. Kinetic studies, taking samples at different time points, are invaluable for determining the optimal reaction time.
-
-
Steric Hindrance: Bulky protecting groups on the glycomonomer or a sterically hindered CTA can impede the addition-fragmentation process, leading to a loss of control.
-
Solution: If possible, select smaller protecting groups or a CTA with less steric bulk around the thiocarbonylthio group.
-
Section 2: Glycomonomer-Specific Challenges
The unique chemical nature of glycomonomers, particularly the presence of hydroxyl groups and the use of protecting groups, introduces a specific set of challenges.
Q3: Should I use protected or unprotected glycomonomers for my RAFT polymerization?
A3: The decision to use protected versus unprotected glycomonomers is a critical one, with significant trade-offs.
-
Unprotected Glycomonomers:
-
Advantages: This is the most direct route, avoiding additional protection and deprotection steps which can be time-consuming and may cause side reactions.[11] Direct polymerization in aqueous or protic media is often possible.[12][13]
-
Challenges: The hydroxyl groups can lead to solubility issues in common organic solvents. They can also potentially interfere with certain CTA functionalities or lead to hydrogen-bonding-related changes in reactivity.
-
-
Protected Glycomonomers:
-
Advantages: Acetyl or silyl protecting groups enhance solubility in a wider range of organic solvents (e.g., DMF, DMSO, Dioxane). They also prevent potential side reactions involving the hydroxyl groups.
-
Challenges: This approach requires additional synthesis steps for protection and a final, often challenging, deprotection step.[11] The deprotection conditions must be carefully chosen to avoid degrading the polymer backbone or the RAFT end-group.[4]
-
| Feature | Unprotected Monomers | Protected Monomers |
| Synthesis | Fewer steps | Multi-step (protection/deprotection) |
| Solubility | Good in polar/aqueous solvents | Good in common organic solvents |
| Side Reactions | Potential H-bonding effects | Minimized OH-group interference |
| Post-Polymerization | Ready for use | Requires quantitative deprotection |
| Overall Complexity | Lower | Higher |
Table 1. Comparison of using protected vs. unprotected glycomonomers.
Q4: My deprotection of acetylated glycopolymers is causing backbone cleavage or loss of the RAFT end-group. How can I perform this step successfully?
A4: The deprotection of acetylated glycopolymers is a delicate process. Standard deacetylation methods, such as using sodium methoxide in methanol (Zemplén deacetylation), can be too harsh, leading to transesterification, hydrolysis of the polymer backbone (especially for acrylate-based polymers), or cleavage of the thiocarbonylthio end-group.
-
Milder Deprotection Conditions:
-
Hydrazine Monohydrate: Using hydrazine monohydrate in a solvent like DMF or methanol at room temperature is a common and effective method for deacetylation under milder conditions.
-
Acid-Catalyzed Methods: In some cases, mild acid-catalyzed deacetylation can be employed, but care must be taken to avoid hydrolysis of the glycosidic bonds or the polymer backbone.[14][15]
-
Enzymatic Deprotection: For ultimate selectivity and mild conditions, enzymatic deacetylation using lipases or specific acetyl esterases can be an excellent, though often more expensive, option.[16]
-
-
Reaction Monitoring:
-
Solution: Always monitor the deprotection process closely using techniques like ¹H NMR to ensure complete removal of the acetyl groups without significant degradation of the polymer. It is often better to run the reaction for a longer time under milder conditions than to accelerate it with harsh reagents.
-
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for RAFT Polymerization of an Unprotected Acrylamide-based Glycomonomer in Aqueous Media
This protocol provides a starting point for the aqueous RAFT (aRAFT) polymerization of a glycomonomer like glucosyl-ethyl-acrylamide (GlcEAm).[2]
-
Reagent Preparation:
-
Prepare a stock solution of the glycomonomer (e.g., GlcEAm), RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB), and initiator (e.g., V-501) in a suitable aqueous buffer (e.g., phosphate or acetate buffer at a specific pH).
-
An internal standard (e.g., benzenesulfonic acid) can be added for monitoring conversion by ¹H NMR.[2]
-
-
Degassing:
-
Transfer the reaction mixture to a Schlenk flask or a vial with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
-
Polymerization:
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Stir the reaction for the predetermined time. To follow the kinetics, aliquots can be withdrawn at various time points using a degassed syringe.
-
-
Termination and Purification:
-
Stop the polymerization by quenching the reaction in an ice bath and exposing it to air.
-
Purify the resulting glycopolymer by dialysis against deionized water using an appropriate molecular weight cut-off (MWCO) membrane, followed by lyophilization to obtain the pure polymer.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in glycomonomer RAFT polymerization.
Caption: A decision-tree workflow for troubleshooting RAFT polymerization.
References
-
Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ACS Macro Letters. [Link]
-
Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group | Request PDF. ResearchGate. [Link]
-
Hydrolytic Susceptibility of Dithioester Chain Transfer Agents and Implications in Aqueous RAFT Polymerizations. Macromolecules - ACS Publications. [Link]
-
Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. PMC - PubMed Central. [Link]
-
A Perspective on the History and Current Opportunities of Aqueous RAFT Polymerization. Macromolecular Chemistry and Physics. [Link]
-
Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. ACS Macro Letters. [Link]
-
Aqueous RAFT Synthesis of Glycopolymers for Determination of Saccharide Structure and Concentration Effects on Amyloid β Aggregation. PMC - NIH. [Link]
-
Facile Preparation of a Glycopolymer Library by PET-RAFT Polymerization for Screening the Polymer Structures of GM1 Mimics. ACS Omega - ACS Publications. [Link]
-
Facile Preparation of a Glycopolymer Library by PET-RAFT Polymerization for Screening the Polymer Structures of GM1 Mimics. PMC - NIH. [Link]
-
RAFT Polymerization of Methacrylic Acid in Water. Macromolecules - ACS Publications. [Link]
-
RAFT-Based Polymers for Click Reactions. PMC - NIH. [Link]
-
Bioapplications of RAFT Polymerization. Chemical Reviews - ACS Publications. [Link]
-
Synthesis of Various Glycopolymer Architectures via RAFT Polymerization: From Block Copolymers to Stars. ResearchGate. [Link]
-
Tips for optimizing a RAFT polymerization. Reddit. [Link]
-
Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone. Carbohydrate Research. [Link]
-
Synthetic linear glycopolymers and their biological applications. PMC - NIH. [Link]
-
Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). MDPI. [Link]
-
Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. MDPI. [Link]
-
RAFT Synthesis of Acrylic Copolymers Containing Poly(ethylene glycol) and Dioxolane Functional Groups. ACS Publications. [Link]
-
Sugar-responsive block copolymers by direct RAFT polymerization of unprotected boronic acid monomers. PubMed. [Link]
-
Sugar-responsive block copolymers by direct RAFT polymerization of unprotected boronic acid monomers. Chemical Communications (RSC Publishing). [Link]
-
A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. PubMed. [Link]
-
Well-Defined Glycopolymers from RAFT Polymerization: Poly(Methyl 6-O-Methacryloyl-??-D-Glucoside) and Its Block Copolymer with 2-Hydroxyethyl Methacry-late. ResearchGate. [Link]
-
RAFT-synthesized Graft Copolymers that Enhance pH-dependent Membrane Destabilization and Protein Circulation Times. NIH. [Link]
-
Direct RAFT polymerization of an unprotected isocyanate-containing monomer and subsequent structopendant functionalization using “click”-type reactions. Polymer Chemistry (RSC Publishing). [Link]
- Method for deacetylation of biopolymers.
-
Sugar-responsive block copolymers by direct RAFT polymerization of unprotected boronic acid monomers. ResearchGate. [Link]
-
Glycopolymer Brushes by Reversible Deactivation Radical Polymerization: Preparation, Applications, and Future Challenges. MDPI. [Link]
-
Regioselective Deacetylation in Nucleosides and Derivatives. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aqueous RAFT Synthesis of Glycopolymers for Determination of Saccharide Structure and Concentration Effects on Amyloid β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Perspective on the History and Current Opportunities of Aqueous RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthetic linear glycopolymers and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization of 2-Methacryloxyethyl D-glucopyranoside (GMA)
Welcome to the technical support center for the polymerization of 2-Methacryloxyethyl D-glucopyranoside (GMA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for challenges encountered during the synthesis of glycopolymers from GMA. Our aim is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles for successful polymer synthesis.
Troubleshooting Guide: Preventing and Resolving Aggregation
Aggregation is a common challenge in the polymerization of GMA, leading to poor control over molecular weight, broad polydispersity, and difficulties in purification and characterization. This guide provides a systematic approach to troubleshooting and preventing aggregation.
Q1: My GMA polymerization reaction has turned cloudy or formed a precipitate. What is happening and how can I fix it?
A1: Cause and Effect of Polymer Aggregation
The cloudiness or precipitation you are observing is likely due to the aggregation of the growing glycopolymer chains. While the glucose moieties of GMA are highly hydrophilic, the methacrylate backbone is inherently more hydrophobic. This amphiphilic nature can lead to intermolecular associations, especially as the polymer chains grow in length and concentration, causing them to phase separate from the solvent.[1]
Immediate Corrective Actions:
-
Dilution: If the reaction has not yet solidified, immediate dilution with a good solvent for the polymer (e.g., more of the reaction solvent or a known good solvent like dimethyl sulfoxide (DMSO)) may help to redissolve the aggregates. However, this will alter the reaction kinetics.
-
Temperature Adjustment: Depending on the solvent system, adjusting the temperature may influence polymer solubility. For aqueous polymerizations, lowering the temperature might increase hydration of the polymer chains and reduce hydrophobic interactions.
Preventative Strategies for Future Experiments:
-
Optimize Monomer Concentration: High monomer concentrations can accelerate polymerization and increase the likelihood of aggregation. Start with a lower monomer concentration to maintain better control over the reaction.
-
Solvent Selection: The choice of solvent is critical. While water is a common solvent for GMA polymerization, using a co-solvent system can improve the solubility of the growing polymer chains. For instance, a mixture of water and a polar aprotic solvent like DMSO or N,N-dimethylformamide (DMF) can be beneficial.[2]
-
Controlled Polymerization Techniques: Employing controlled radical polymerization (CRP) methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) is highly recommended. These techniques allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity, which can reduce the tendency for aggregation.[3][4]
Experimental Protocol: RAFT Polymerization of GMA in an Aqueous System
This protocol is a starting point and may require optimization for your specific application.
-
Materials:
-
This compound (GMA)
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile (AIBN) or a water-soluble initiator like 4,4'-Azobis(4-cyanovaleric acid) (V-501))
-
Solvent (e.g., deionized water, or a water/co-solvent mixture)
-
Schlenk flask and nitrogen/argon line
-
-
Procedure:
-
Dissolve GMA and the RAFT agent in the chosen solvent in a Schlenk flask.
-
Deoxygenate the solution by purging with an inert gas (N₂ or Ar) for at least 30 minutes.
-
In a separate vial, dissolve the initiator in a small amount of the same deoxygenated solvent.
-
Inject the initiator solution into the reaction mixture under the inert atmosphere.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the reaction progress by taking samples at regular intervals for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and PDI).
-
Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
Q2: I am using RAFT polymerization for GMA, but I am still observing aggregation, especially at high conversions. How can I improve my RAFT polymerization protocol?
A2: Optimizing RAFT Polymerization to Mitigate Aggregation
Even with controlled polymerization techniques, aggregation can occur, particularly when targeting high molecular weight glycopolymers.[1] Here’s how you can refine your RAFT polymerization to minimize this issue:
-
Choice of RAFT Agent and Initiator: The selection of the RAFT agent and initiator is crucial for a successful polymerization.[5] The RAFT agent should be appropriate for methacrylates, and the initiator should have a suitable decomposition rate at the chosen reaction temperature. The ratio of RAFT agent to initiator can also influence the control over the polymerization.
-
Temperature Control: The reaction temperature affects both the initiator decomposition rate and the polymer solubility. A lower temperature may slow down the polymerization but can improve the solubility of the glycopolymer and reduce the likelihood of aggregation.[6]
-
Use of Additives: The addition of certain salts or surfactants can help to prevent aggregation. For instance, small amounts of a non-ionic surfactant can help to stabilize the growing polymer chains in solution.[7][8][9]
Troubleshooting Flowchart for RAFT Polymerization of GMA
Caption: Troubleshooting flowchart for aggregation in GMA polymerization.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for GMA polymerization?
A: The ideal solvent will depend on the specific polymerization technique and the desired properties of the final polymer. For aqueous polymerizations, deionized water is a common choice due to the hydrophilicity of the glucose monomer. However, to improve the solubility of the growing polymer chains and the RAFT agent, co-solvents such as DMSO, DMF, or alcohols can be used.[2] The choice of solvent can significantly impact the polymerization kinetics and the final polymer properties.[6][10]
Q: Can I polymerize GMA without protecting the hydroxyl groups of the glucose moiety?
A: Yes, one of the advantages of modern controlled radical polymerization techniques like RAFT is the ability to polymerize GMA directly in aqueous media without the need for protecting group chemistry.[3][11] This simplifies the synthetic process significantly.
Q: How can I purify my poly(GMA) and remove any aggregates?
A: Common purification techniques for glycopolymers include:
-
Dialysis: This is an effective method for removing unreacted monomer, initiator fragments, and other small molecule impurities from the polymer solution.[12]
-
Precipitation: The polymer can be precipitated from the reaction mixture by adding a non-solvent. The choice of non-solvent will depend on the polarity of the polymer and the reaction solvent.[]
-
Size Exclusion Chromatography (SEC): SEC can be used to separate the polymer from low molecular weight impurities and also to fractionate the polymer to obtain a narrower molecular weight distribution.[14] It is also an excellent technique to detect the presence of aggregates.
Q: What analytical techniques are best for characterizing my poly(GMA)?
A:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the monomer conversion and to confirm the structure of the polymer.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is essential for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. A multimodal or high molecular weight shoulder in the GPC trace can be indicative of aggregation.
-
Dynamic Light Scattering (DLS): DLS can be used to measure the hydrodynamic radius of the polymer chains in solution and to detect the presence of aggregates.
Q: Are there any specific safety precautions I should take when working with GMA and its polymerization?
A: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Methacrylate monomers can be sensitizers, so direct skin contact should be avoided. Polymerization reactions should be carried out in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for GMA and all other chemicals used in the polymerization process.
Summary of Key Parameters for Preventing Aggregation
| Parameter | Recommendation | Rationale |
| Polymerization Technique | Controlled Radical Polymerization (e.g., RAFT, ATRP) | Provides better control over molecular weight and polydispersity, reducing the tendency for uncontrolled chain growth and aggregation.[3][4] |
| Monomer Concentration | Lower concentration | Reduces the rate of polymerization and the likelihood of intermolecular chain-chain interactions leading to aggregation. |
| Solvent System | Aqueous or aqueous/organic co-solvent | A good solvent for both the monomer and the growing polymer is crucial. Co-solvents can improve the solubility of the more hydrophobic polymer backbone.[2] |
| Temperature | Optimized for initiator and polymer solubility | Lower temperatures can sometimes improve polymer solubility and slow down the reaction, giving chains more time to remain in solution.[6] |
| RAFT Agent/Initiator | Appropriate for methacrylates and the chosen solvent | The choice of RAFT agent and initiator, and their ratio, directly impacts the control over the polymerization.[5][15] |
| Additives | Non-ionic surfactants or salts | Can help to stabilize the growing polymer chains in solution and prevent them from aggregating.[7][8][16] |
Logical Relationship Diagram for Successful GMA Polymerization
Caption: Key factors for achieving successful GMA polymerization without aggregation.
References
Sources
- 1. Aqueous RAFT Synthesis of Glycopolymers for Determination of Saccharide Structure and Concentration Effects on Amyloid β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous" by Andrew B. Lowe, Brent S. Sumerlin et al. [aquila.usm.edu]
- 4. Recent progress of glycopolymer synthesis for biomedical applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. Initiator-chain transfer agent combo in the RAFT polymerization of styrene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Role of solvent protic character on the aggregation behavior of polybenzimidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 8. Surfactant Copolymers Prevent Aggregation of Heat Denatured Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymer-solvent interaction and conformational changes at a molecular level: Implication to solvent-assisted deformatio… [ouci.dntb.gov.ua]
- 11. benchchem.com [benchchem.com]
- 12. Poly(2 deoxy 2 methacrylamido glucopyranose) b Poly(methacrylate amine)s: Optimization of Diblock Glycopol ycations for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. youtube.com [youtube.com]
- 16. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 2-Methacryloxyethyl D-glucopyranoside synthesis
Welcome to the technical support center for the synthesis of 2-Methacryloxyethyl D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience.
Introduction to the Synthesis
The synthesis of this compound, a valuable glycomonomer, typically involves an esterification or transesterification reaction between a glucose source and a methacrylate donor. While chemically straightforward in principle, the reaction is nuanced. Achieving high yield and purity requires careful control over regioselectivity, prevention of unwanted polymerization, and optimization of reaction parameters. The two primary routes are chemical catalysis and enzymatic synthesis, with the latter gaining prominence due to its mild conditions and high selectivity.[1][2][3] This guide focuses heavily on the enzymatic route using immobilized lipase, a common and effective method.
General Synthesis Workflow
A typical chemoenzymatic synthesis follows these general steps. Understanding this flow is crucial for diagnosing issues at each stage.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses the most common problems encountered during synthesis.
Problem 1: Low or No Product Yield
Question: I have set up my reaction according to the protocol, but after 24 hours, TLC/GC analysis shows mostly unreacted starting materials. What could be the cause?
Answer: Low conversion is a frequent issue stemming from several potential factors related to the catalyst, reactants, or reaction environment.
Causality & Troubleshooting Steps:
-
Inactive Catalyst: The enzyme, typically an immobilized lipase like Novozym 435, is the engine of the reaction. Its activity is paramount.
-
Check: Has the enzyme been stored correctly (typically in a cool, dry place)? Is it past its shelf life? Has it been reused too many times without regeneration?
-
Protocol: Perform a simple activity assay. A standard test involves the hydrolysis of p-nitrophenyl butyrate. A lack of color change indicates an inactive enzyme. If inactive, use a fresh batch of catalyst.
-
-
Insufficient Water Removal: Lipases catalyze transesterification in non-aqueous environments by reversing their natural hydrolytic function.[1] The presence of excess water will push the equilibrium back towards hydrolysis, consuming your acrylate donor and preventing ester formation.
-
Check: Are you using molecular sieves? Were the sieves properly activated (heated under vacuum)? Is your solvent sufficiently anhydrous?
-
Protocol: Add freshly activated 5Å molecular sieves to the reaction mixture (approx. 1g per 5 mmol of sugar).[4] Ensure all glassware is oven-dried and reactants are anhydrous.
-
-
Poor Substrate Solubility: Glucose and its derivatives have poor solubility in the organic solvents required for this reaction.[5][6] If the sugar is not sufficiently dissolved or suspended, the enzyme cannot act upon it.
-
Check: Is the glucose derivative forming a solid mass at the bottom of the flask?
-
Protocol:
-
Increase the reaction temperature moderately (e.g., from 40°C to 60°C) to improve solubility.[4]
-
Consider a co-solvent. While solvents like DMSO can increase solubility, they can also impact enzyme selectivity.[5][7] Tert-butanol is often a good starting point as it is sufficiently hydrophobic to prevent lipase inactivation but hydrophilic enough to dissolve some carbohydrates.[6]
-
Ensure vigorous stirring to maintain a fine suspension.
-
-
-
Sub-optimal Molar Ratio: The stoichiometry of the reactants is critical. An insufficient amount of the acrylate donor will result in incomplete conversion of the glucose derivative.
Caption: Decision flowchart for troubleshooting low product yield.
Problem 2: Unwanted Polymerization of the Product
Question: My reaction seems to be working, but I am forming a gel or solid mass in the flask. How can I prevent the this compound from polymerizing?
Answer: The methacrylate group on your product is highly susceptible to free-radical polymerization, especially at elevated temperatures. Preventing this is crucial for isolating the monomer.
Causality & Troubleshooting Steps:
-
High Reaction Temperature: Heat can initiate spontaneous polymerization. While higher temperatures can improve solubility, they also significantly increase the risk of polymerization.
-
Check: What is your reaction temperature? Temperatures above 70°C are often problematic.
-
Protocol: Maintain the reaction temperature in the range of 40-60°C, which is a good compromise between reaction rate and stability for enzymatic syntheses.[4]
-
-
Absence of a Polymerization Inhibitor: In non-biocatalytic synthesis, inhibitors are essential.[2] Even in enzymatic reactions, trace metal impurities or light can initiate polymerization.
-
Check: Are you using a polymerization inhibitor?
-
Protocol: Add a small amount (e.g., 100-200 ppm) of a radical scavenger like hydroquinone (HQ) or butylated hydroxytoluene (BHT) to the reaction mixture. This is standard practice in handling acrylates and does not typically interfere with lipase activity.
-
-
Oxygen Exposure: While counterintuitive for some radical reactions, oxygen can sometimes promote polymerization pathways with certain initiators. It's best to maintain an inert atmosphere.
-
Check: Is your reaction vessel open to the air?
-
Protocol: Run the reaction under an inert atmosphere of nitrogen or argon. This involves purging the flask with the gas before heating.
-
Problem 3: Difficulty in Product Purification
Question: I have a decent conversion, but I'm struggling to separate my product from the unreacted starting materials, especially the excess acrylate donor (e.g., methyl acrylate or HEMA).
Answer: Purification by column chromatography can be challenging due to the high polarity of the product and the similar properties of the reactants. A multi-step workup is often necessary.
Causality & Troubleshooting Steps:
-
High Polarity of Product: The glucose moiety makes the product highly polar, causing it to streak or adhere strongly to silica gel.
-
Check: What is your mobile phase for column chromatography?
-
Protocol:
-
Use a more polar solvent system. A gradient elution starting from ethyl acetate/hexane and gradually increasing the polarity by adding methanol is often effective.
-
Consider deactivating the silica gel slightly by adding 1-2% triethylamine to the mobile phase to reduce tailing.
-
-
-
Excess Acrylate Donor: The large excess of the acrylate starting material can co-elute with the product.
-
Check: Did you attempt to remove the excess donor before chromatography?
-
Protocol:
-
Evaporation: If the acrylate donor is volatile (e.g., methyl acrylate), it can be partially removed under reduced pressure after filtering out the enzyme.
-
Liquid-Liquid Extraction: For less volatile donors like 2-hydroxyethyl methacrylate (HEMA), an extraction can be performed. The crude product can be dissolved in water, and the less polar HEMA can be extracted out with a non-polar organic solvent like hexane.[9] The desired product remains in the aqueous layer, which can then be lyophilized or concentrated.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this synthesis? A1: For laboratory-scale synthesis requiring high selectivity and mild conditions, the immobilized lipase B from Candida antarctica (commercially known as Novozym 435) is widely reported as the most effective and robust catalyst.[1][4][6] It shows excellent activity in organic solvents and specifically catalyzes the acylation at the primary 6-OH position of the glucose moiety, improving regioselectivity.[4]
Q2: Which glucose derivative should I use as a starting material? A2: The choice depends on the desired final product and reaction strategy.
-
Methyl α-D-glucopyranoside: This is a common and cost-effective choice. The methyl group protects the anomeric position, and the reaction with an acrylate donor preferentially occurs at the C-6 primary hydroxyl group, leading to high regioselectivity.[4]
-
Protected Glucose: Using a glucose derivative with protecting groups (e.g., acetyl groups) on the C-2, C-3, and C-4 hydroxyls can prevent side reactions and improve solubility in organic solvents.[8] However, this requires an additional deprotection step after the reaction.
Q3: What are the optimal reaction parameters? A3: Optimal conditions can vary, but a well-established starting point for a Novozym 435-catalyzed reaction is summarized below.
| Parameter | Recommended Range | Rationale |
| Temperature | 40 - 60 °C | Balances reaction rate, enzyme stability, and prevention of monomer polymerization.[4] |
| Catalyst Loading | 1% - 10% (w/w of sugar) | Sufficient to achieve a reasonable reaction rate without excessive cost.[4] |
| Acrylate:Sugar Ratio | 5:1 to 10:1 (molar) | A large excess drives the transesterification equilibrium towards product formation.[4] |
| Solvent | tert-Butanol, Acetone | Provides a good environment for lipase activity and reactant solubility.[4][6] |
| Reaction Time | 24 - 72 hours | Reaction is often slow; progress should be monitored by TLC or GC.[4] |
References
- Lowe, A. B., Sumerlin, B. S., & McCormick, C. L. (2003). The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous Reversible Addition-Fragmentation Chain Transfer (RAFT)
- Google Patents. (n.d.). US20060035341A1 - Enzymatic synthesis of sugar acrylates. Google Patents.
-
Ganske, F., & Bornscheuer, U. T. (2022). Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Schmölzer, K., et al. (2024). Excellence in Acrylation - Scope and Limitation of Glucosyl Imidazolium-coated Novozym 435 Catalyzed (Meth)acryl Ester Synthesis. Chemistry - An Asian Journal, 19(2). Retrieved from [Link]
-
Lund University. (n.d.). Enzymatic synthesis of acrylates. Catalyst properties and development of process and product. Lund University Publications. Retrieved from [Link]
-
Kim, J. Y., et al. (2004). Chemoenzymatic synthesis of sugar-containing biocompatible hydrogels: crosslinked poly(beta-methylglucoside acrylate) and poly(beta-methylglucoside methacrylate). Journal of Biomedical Materials Research Part A. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and evaluation of poly [glucose acrylate-methacrylic acid] hydrogels for colon-specific drug delivery. Request PDF. Retrieved from [Link]
-
MDPI. (2023). Optimization of Enzymatic Synthesis of D-Glucose-Based Surfactants Using Supported Aspergillus niger Lipase as Biocatalyst. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic synthesis and structural characterization of methacryloyl-D-fructose- and methacryloyl-D-glucose-based monomers and poly(methacryloyl-D-fructose)-based hydrogels. Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate. Google Patents.
Sources
- 1. Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excellence in Acrylation - Scope and Limitation of Glucosyl Imidazolium-coated Novozym 435 Catalyzed (Meth)acryl Ester Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis of sugar-containing biocompatible hydrogels: crosslinked poly(beta-methylglucoside acrylate) and poly(beta-methylglucoside methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20060035341A1 - Enzymatic synthesis of sugar acrylates - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Methacryloxyethyl D-glucopyranoside (GMA)
An in-depth technical guide from the desk of a Senior Application Scientist.
Welcome to the technical support center for the purification of 2-Methacryloxyethyl D-glucopyranoside (GMA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable glycomonomer from its reaction mixture. As the purity of GMA is paramount for its successful application in polymer synthesis and biomedical materials, this document provides in-depth troubleshooting advice and answers to frequently encountered challenges.[1][2][3]
Part 1: Understanding the Challenge - The Crude Reaction Mixture
The first step in successful purification is understanding the composition of your crude product. The synthesis of GMA, typically involving the reaction of a glucose derivative with 2-hydroxyethyl methacrylate (HEMA), results in a complex mixture that requires a strategic purification approach.[1]
Frequently Asked Questions: The Starting Point
Q: What are the most common impurities I should expect in my crude GMA reaction mixture?
A: Your crude product is rarely just the desired GMA. Expect a combination of:
-
Unreacted Starting Materials: Excess 2-hydroxyethyl methacrylate (HEMA) and the unreacted glucose derivative are common.
-
Byproducts: This can include polymers formed from HEMA, especially if the reaction is run at high temperatures or for extended periods.
-
Isomers: Glucose has multiple hydroxyl groups. Unless specific protecting groups are used to shield certain positions, the reaction can occur at different hydroxyl sites, leading to regiochemical isomers of GMA that can be difficult to separate.[1][4]
-
Catalyst Residues: Depending on the synthetic route, catalysts like acids or enzymes will be present.[1]
-
Degradation Products: Carbohydrates can be sensitive to harsh reaction conditions (strong acids, high heat), leading to discoloration and the formation of complex, often colored, impurities.[5]
Q: How does the use of protecting groups on the glucose starting material affect purification?
A: Protecting groups, such as acetyl or benzyl groups, are a double-edged sword.[1][6][7][8]
-
Advantage: They significantly improve regioselectivity, ensuring the methacrylation occurs at the desired hydroxyl group, which drastically simplifies the purification by eliminating isomers.[1] They also increase the solubility of the sugar in organic solvents commonly used for reactions and chromatography.
-
Disadvantage: They add extra steps to your synthesis (protection and deprotection), and the deprotection step itself can introduce new impurities that need to be removed. The final purification of the unprotected GMA is often more challenging due to its high polarity and water solubility.
Part 2: Troubleshooting Guide - Navigating the Purification Process
Column chromatography is the most prevalent and effective method for purifying GMA and other glycosides.[4][9][10][11] Success hinges on the careful selection of a stationary phase and a mobile phase tailored to the specific properties of your reaction mixture.
Visualizing the Workflow
The general path from a crude reaction to a pure product involves several key stages.
Caption: General workflow for the purification of GMA.
Troubleshooting Column Chromatography
Q: My separation on the column is poor; all my compounds are eluting together. What's wrong?
A: This is a classic chromatography problem that usually points to an inappropriate mobile phase (eluent).
-
The Cause: Your eluent is likely too polar. A highly polar solvent will move all compounds, including your polar GMA and its impurities, down the column very quickly with little interaction with the stationary phase, resulting in no separation.
-
The Solution:
-
Re-evaluate with TLC: Before every column, run a Thin Layer Chromatography (TLC) analysis. The ideal solvent system should give your desired product (GMA) an Rf value of approximately 0.2-0.35. Impurities should be well-separated from this spot.
-
Decrease Eluent Polarity: Reduce the proportion of the most polar solvent in your mixture (e.g., decrease the percentage of methanol or ethyl acetate).
-
Use Gradient Elution: Start with a less polar solvent system to elute non-polar impurities first, then gradually increase the polarity to elute your product.[6]
-
Q: My product is streaking on the TLC plate and seems stuck at the top of my column. What should I do?
A: This indicates that your compound is interacting too strongly with the stationary phase, which is common for highly polar, unprotected carbohydrates like GMA.
-
The Cause: The numerous hydroxyl groups on GMA can form strong hydrogen bonds with the silica gel (a polar stationary phase). In some cases, this interaction can be almost irreversible. The crude sample might also be too concentrated.
-
The Solution:
-
Increase Eluent Polarity: Add a stronger, more polar solvent like methanol to your mobile phase in small increments (e.g., start with 1-2% and increase as needed). A common eluent for glycosides is a mixture of ethyl acetate and methanol.[4]
-
Use a Different Stationary Phase: Consider using reversed-phase silica (C18) where polar compounds elute first, or a more inert stationary phase like Celite. Alumina can also be an alternative to silica gel for glycoside separation.[9]
-
Ensure Proper Sample Loading: Dissolve your crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better band sharpness.
-
Visualizing Troubleshooting Logic
Caption: Decision tree for common column chromatography issues.
Q: My final yield of pure GMA is very low. Where could my product have gone?
A: Low yield is a frustrating but common issue. Several factors could be at play:
-
Decomposition: GMA, like many carbohydrates, can be sensitive to the acidic nature of standard silica gel, causing it to decompose during the long exposure time of a column run.[5] You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots (degradation products) have appeared.
-
Irreversible Adsorption: As mentioned, the product may be binding too strongly to the silica.
-
Co-elution: Your product may have eluted with an impurity that you couldn't see on the TLC plate. It's crucial to analyze fractions flanking your main product spot before combining them.
-
Recrystallization Issues: If you attempted recrystallization, the solvent system might not have been optimal, leaving a significant amount of product in the mother liquor.[12]
Part 3: Experimental Protocols & Data
Protocol: Standard Silica Gel Column Chromatography for GMA Purification
This protocol assumes a crude product from a reaction using protected glucose, which is generally less polar than unprotected GMA. Adjustments will be necessary for fully deprotected, highly polar products.
1. Preparation of the Column:
- Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude product weight).
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Carefully pack the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
2. Sample Loading (Dry Loading Recommended):
- Dissolve your crude reaction mixture (e.g., 1g) in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
- Add 2-3g of silica gel to this solution.
- Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the packed column.
3. Elution:
- Begin eluting with the starting mobile phase. For a protected GMA, a good starting point could be a hexane/ethyl acetate mixture.[1][6]
- Collect fractions in an organized manner (e.g., in test tubes in a rack).
- Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light (if applicable) and/or with a staining agent (e.g., potassium permanganate or ceric ammonium molybdate).
4. Fraction Analysis and Product Isolation:
- Identify the fractions containing your pure product based on the TLC analysis.
- Combine the pure fractions.
- Remove the solvent under reduced pressure to yield the purified this compound.
Data: Typical Solvent Systems
The choice of eluent is critical and must be determined empirically using TLC. However, the following table provides common starting points.
| Compound Type | Stationary Phase | Example Solvent System (v/v) | Comments |
| Protected GMA (e.g., acetylated) | Silica Gel | Hexane / Ethyl Acetate (e.g., 7:3 to 1:1) | Start with a lower polarity and increase the ethyl acetate content as needed.[1][6] |
| Unprotected GMA | Silica Gel | Ethyl Acetate / Methanol (e.g., 95:5 to 88:12) | Highly polar; requires a polar mobile phase. Be cautious of streaking.[4] |
| Unprotected GMA | Reversed-Phase C18 | Water / Acetonitrile or Water / Methanol | The product will elute in earlier fractions than non-polar impurities. |
Part 4: Purity Assessment and Final Product Handling
Q: How can I be certain my final product is pure GMA?
A: A combination of analytical techniques is essential for confirming both the identity and purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. ¹H and ¹³C NMR will confirm the chemical structure. The absence of signals corresponding to starting materials, byproducts, or solvents in the ¹H NMR spectrum is a strong indicator of high purity.[1][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity. A single, sharp peak on an appropriate column (e.g., reverse phase or HILIC) indicates a pure compound.[11][14]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Q: How should I store my purified GMA?
A: this compound contains a polymerizable methacrylate group and a potentially hydrolyzable glycosidic bond.
-
Prevent Polymerization: Store at low temperatures (e.g., 4°C or -20°C for long-term storage), protected from light. For extended storage, consider adding a small amount of a radical inhibitor like MEHQ, if compatible with your downstream application.
-
Prevent Hydrolysis: Keep the product dry and avoid acidic or strongly basic conditions, which can cleave the glycosidic linkage.[15]
By understanding the nature of the impurities and systematically troubleshooting the purification process, researchers can confidently obtain the high-purity this compound required for advancing their scientific endeavors.
References
-
sorbeadindia. (2023). Glycosides Separation Using Alumina Oxide - Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategic approach for purification of glycosides from the natural sources. Retrieved from [Link]
-
Chromatography Adsorbent. (n.d.). Isolation of Glycosides - Column Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic linear glycopolymers and their biological applications. Retrieved from [Link]
-
Neliti. (2024). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Isolation - Drugs Containing Glycosides. Retrieved from [Link]
-
University of Groningen. (n.d.). Strategies for the synthesis of sequence-controlled glycopolymers and their potential for advanced applications. Retrieved from [Link]
-
National Institutes of Health. (2022). Glycopolymer-Based Materials: Synthesis, Properties, and Biosensing Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). How do we purify the product (carbohydrate chemistry) that produce some decompositions?. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biomedical applications of glycopolymers. Retrieved from [Link]
-
eScholarship. (n.d.). Synthesis of glycopolymers for biomedical applications. Retrieved from [Link]
-
TSpace, University of Toronto. (n.d.). Protecting Group-Free Synthesis of Glycosides. Retrieved from [Link]
-
The Aquila Digital Community. (2003). The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Well-Defined Glycopolymers from RAFT Polymerization: Poly(Methyl 6-O-Methacryloyl-??-D-Glucoside) and Its Block Copolymer with 2-Hydroxyethyl Methacry-late. Retrieved from [Link]
- Google Patents. (n.d.). US4683297A - Process for the preparation of glycosides.
-
PubMed Central. (n.d.). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Retrieved from [Link]
-
ACS Central Science. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Glycosides by Glycosynthases. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Chemical structure of 2-methacryloyloxyethyl phosphorylcholine.... Retrieved from [Link]
-
PubMed. (2018). Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions. Retrieved from [Link]
-
National Institutes of Health. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US3219484A - Process for the purification of sugars and their derivatives.
-
Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved from [Link]
-
ResearchGate. (2024). Isolation and purification of carbohydrate components in functional food: a review. Retrieved from [Link]
-
PubMed. (2018). Development of Two Analytical Methods Based on Reverse Phase Chromatographic and SDS-PAGE Gel for Assessment of Deglycosylation Yield in N-Glycan Mapping. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation. Retrieved from [Link]
-
IU Pressbooks. (n.d.). Recrystallization of Sugar – Virtual Chemistry Experiments. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development of Two Analytical Methods Based on Reverse Phase Chromatographic and SDS-PAGE Gel for Assessment of Deglycosylation Yield in N-Glycan Mapping. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-(Methacryloyloxy)ethyl)trimethylammonium chloride on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of some D-glucofuranosides from unprotected D-glucose. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Reaction engineering implications of cellulose crystallinity and water-promoted recrystallization. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
-
National Institutes of Health. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from [Link]
-
PubMed Central. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
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Technical Support Center: Controlling Polydispersity in Poly(2-Methacryloxyethyl D-glucopyranoside)
Prepared by: Senior Application Scientist, Polymer Synthesis Division
Welcome to the technical support center for the synthesis of poly(2-Methacryloxyethyl D-glucopyranoside) (pMGEG). This guide is designed for researchers, scientists, and drug development professionals who are working to synthesize well-defined glycopolymers with controlled molecular weight and low polydispersity. We will address common challenges encountered during polymerization and provide actionable, field-proven solutions grounded in scientific principles.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of pMGEG, leading to poor control over polydispersity.
Q1: My final pMGEG product has a high Polydispersity Index (PDI > 1.3). What are the common causes and how can I reduce it?
A high PDI indicates a broad distribution of polymer chain lengths, which is undesirable for applications requiring uniform material properties. This issue typically stems from a loss of control during the polymerization process. Let's diagnose the potential causes systematically.
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), are the most effective methods for producing well-defined glycopolymers.[1][2] A high PDI in these systems usually points to one or more of the following factors:
Potential Causes & Solutions:
| Problem Area | Potential Cause | Recommended Action & Explanation |
| Reaction Kinetics | High Monomer Conversion (>70-80%) | High viscosity at later stages can hinder diffusion of the chain transfer agent (CTA) or catalyst, leading to termination reactions that broaden the PDI.[3] Solution: Target a moderate conversion (e.g., 50-70%) for optimal control. You can monitor conversion over time by taking aliquots and analyzing them via ¹H NMR. |
| Inappropriate Temperature | Temperature affects the rates of initiation, propagation, and termination. A temperature that is too high can increase the rate of irreversible termination reactions relative to the controlled exchange process. Solution: Optimize the reaction temperature. For RAFT polymerization of MGEG, temperatures around 70°C are commonly reported.[1] For ATRP, 80°C has been used for similar monomers.[3] | |
| Reagents (RAFT) | Incorrect CTA Choice or Purity | The Chain Transfer Agent (CTA) is critical for RAFT. Its reactivity must be matched to the monomer. For methacrylates like MGEG, dithiobenzoates or trithiocarbonates are effective.[1] Impurities in the CTA can act as inhibitors or sources of radicals, disrupting control. Solution: Use a CTA known to be effective for methacrylates, such as 4-cyanopentanoic acid dithiobenzoate (CPADB).[1][4] Ensure the CTA is of high purity or purify it before use. |
| Inappropriate Initiator:CTA Ratio | The ratio of initiator to CTA influences the number of chains initiated versus the number of chains controlled. A high initiator concentration can lead to an excess of primary radicals, causing termination. Solution: A molar ratio of CTA to initiator of around 5:1 to 10:1 is a good starting point for achieving low PDI.[5] | |
| Reagents (ATRP) | Catalyst Oxidation or Impurity | The ATRP catalyst (e.g., Cu(I)Br) is sensitive to oxygen. Oxidation to Cu(II) deactivates the catalyst and halts the controlled polymerization, leading to conventional free-radical polymerization pathways that produce high PDI polymers.[6] Solution: Ensure all reagents and the solvent are thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by purging with an inert gas (N₂ or Ar).[3][7] Use high-purity catalyst and ligand. |
| Monomer Quality | Presence of Inhibitors | Commercial methacrylates often contain inhibitors (like MEHQ) to prevent spontaneous polymerization during storage. If not removed, these will consume initiator radicals, leading to an induction period and poor control. Solution: Pass the MGEG monomer through a column of basic alumina to remove the inhibitor immediately before use. |
| Post-Polymerization | Inefficient Purification | The crude polymer mixture contains unreacted monomer, initiator fragments, and potentially low molecular weight chains from termination events. Failure to remove these will artificially broaden the PDI. Solution: Purify the polymer by dialysis against deionized water using an appropriate molecular weight cut-off (MWCO) membrane (e.g., 1-3.5 kDa).[8] This effectively removes small molecules and can narrow the dispersity.[8] |
Troubleshooting Workflow for High PDI
Below is a logical workflow to diagnose and resolve high polydispersity in your pMGEG synthesis.
Caption: Troubleshooting workflow for high PDI in pMGEG synthesis.
Q2: My Gel Permeation Chromatography (GPC/SEC) trace shows a bimodal distribution or a low molecular weight shoulder. What does this signify?
A bimodal or shoulder peak in a GPC trace is a clear indicator of multiple, distinct polymer populations in your sample.[9] This is a significant issue that points to a severe loss of control during polymerization.
-
Bimodal Distribution: This typically means two separate polymerization mechanisms were active. A common scenario is having a controlled "living" polymerization process (producing the high molecular weight peak) and a conventional free-radical process (producing a broader, often lower molecular weight peak) running concurrently. This can happen if a significant portion of the catalyst/CTA is inactive or if impurities initiate a separate, uncontrolled reaction.
-
Low Molecular Weight Shoulder: This often points to one of two issues:
-
Termination Events: Early termination of polymer chains can create a population of "dead" polymers that do not grow further, resulting in a shoulder at the low molecular weight end of the main peak.
-
Inefficient Initiation: If the initiation process is slow or inefficient compared to propagation, new chains are formed throughout the reaction. Late-starting chains will have a much lower molecular weight, creating the shoulder.
-
Corrective Actions:
-
Deoxygenate Rigorously: Oxygen is a radical scavenger and can terminate growing polymer chains, especially in ATRP where it also deactivates the catalyst. Ensure your solvent and monomer solution are thoroughly degassed.[3]
-
Check Initiator Purity and Efficiency: Use a highly efficient initiator and ensure its concentration is accurately measured and appropriate relative to the CTA or catalyst.
-
Ensure Homogeneous Reaction: For aqueous polymerizations, ensure all components, especially the CTA, are fully dissolved. The use of a small amount of base (e.g., sodium bicarbonate) or a co-solvent like ethanol can aid in the dissolution of certain CTAs.[1]
Frequently Asked Questions (FAQs)
Q1: What is polydispersity, and why is it critical to control it for pMGEG in biomedical applications?
The Polydispersity Index (PDI) is a measure of the distribution of molecular weights in a given polymer sample.[10] It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).
-
PDI = 1: A perfectly monodisperse polymer where all chains are the same length.
-
PDI > 1: A polydisperse polymer with a distribution of chain lengths.[11]
In biomedical and drug delivery applications, controlling the PDI of pMGEG is crucial for several reasons:
-
Reproducibility: A low PDI (typically < 1.2) ensures batch-to-batch consistency in physical and biological properties.[2]
-
Predictable Self-Assembly: For forming nanoparticles or micelles, uniform chain lengths lead to more defined and stable structures.[12]
-
Biological Interactions: The length of the glycopolymer chain can significantly influence its interaction with biological systems, such as lectin binding, cellular uptake, and circulation time.[8][13] A narrow distribution ensures a uniform biological response.
-
Regulatory Approval: Regulatory bodies like the FDA require well-characterized materials. A low PDI is a key indicator of a well-defined material, which simplifies the approval process.[13]
Q2: Which polymerization technique is best for synthesizing pMGEG with a low PDI?
Both RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization and ATRP (Atom Transfer Radical Polymerization) are powerful techniques for producing pMGEG with controlled molecular weights and low PDI.[1][3] The choice often depends on available resources, desired end-group functionality, and tolerance to trace metals.
| Feature | RAFT Polymerization | ATRP (Atom Transfer Radical Polymerization) |
| Mechanism | Employs a thiocarbonylthio CTA to mediate polymerization, establishing equilibrium between active and dormant chains.[5] | Uses a transition metal catalyst (typically copper) and an alkyl halide initiator to reversibly activate and deactivate polymer chains. |
| PDI Control | Excellent. PDIs as low as 1.10 have been reported for pMGEG and similar glycopolymers.[14][15] | Excellent. PDIs in the range of 1.2–1.4 are achievable, with potential for lower values under optimized conditions.[3] |
| Advantages | - Metal-free (desirable for biomedical use).- Tolerant to a wide range of functional groups and solvents.- Can be performed directly in aqueous media.[4] | - Well-established with a deep mechanistic understanding.- Commercially available catalysts and initiators. |
| Disadvantages | - CTAs can be expensive and may require synthesis.- Final polymer is colored (due to the CTA end-group), which may need to be removed. | - Requires removal of the copper catalyst, which can be challenging and is critical for biocompatibility.- Sensitive to oxygen. |
For many biomedical applications, RAFT polymerization is often preferred due to the absence of metal catalysts, simplifying purification and reducing toxicity concerns.
RAFT Polymerization Mechanism Overview
Caption: Simplified mechanism of RAFT polymerization.
Q3: What are the critical parameters to control during the RAFT polymerization of MGEG for a narrow molecular weight distribution?
Achieving a low PDI with RAFT requires careful control over several key parameters:
-
[Monomer]:[CTA] Ratio: This ratio is the primary determinant of the target molecular weight. A linear increase in molecular weight with monomer conversion is a hallmark of a controlled polymerization.[4]
-
[CTA]:[Initiator] Ratio: This ratio controls the number of chains being grown relative to the number of radicals being produced. A ratio between 5 and 10 is generally recommended to ensure that the vast majority of chains are initiated by the CTA fragment (R•) rather than the initiator fragment (I•), minimizing termination.
-
Solvent Choice: MGEG is water-soluble. Performing the polymerization directly in water is feasible and often preferred.[1][4] However, issues with CTA solubility can arise. In such cases, using a water/ethanol mixture can improve homogeneity and prevent inhibition periods.[1]
-
Temperature: Must be high enough to ensure an adequate rate of initiator decomposition but low enough to minimize irreversible termination reactions. For MGEG with AIBN or similar initiators, 60-70°C is a common range.
-
Monomer Conversion: As discussed, keeping the conversion below ~70% is often crucial to avoid viscosity-related issues that lead to termination and a broadened PDI.[3]
Q4: How should I purify pMGEG to potentially narrow the polydispersity?
Purification is a critical final step. For pMGEG, the most effective method is dialysis , followed by lyophilization.
-
Dialysis: This technique separates molecules based on size using a semi-permeable membrane. It is highly effective at removing unreacted MGEG monomer, initiator byproducts, salt, and very short polymer chains that may have formed from termination events.
-
Membrane Choice: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your target polymer's molecular weight. For example, if your target Mn is 15,000 g/mol , a 3,500 Da MWCO membrane is a suitable choice.[5]
-
Procedure: Dissolve the crude polymer in deionized water. Place the solution in the dialysis tubing and dialyze against a large volume of deionized water for 2-3 days, changing the water frequently (e.g., 4-5 times per day) to maintain a high concentration gradient.
-
Effect on PDI: While dialysis primarily removes low molecular weight impurities, it can lead to a narrower measured dispersity by eliminating the smallest chains from the distribution.[8]
-
-
Lyophilization (Freeze-Drying): After dialysis, freeze the aqueous polymer solution and lyophilize it to obtain a pure, fluffy white powder. This is the standard method for isolating water-soluble polymers without causing thermal degradation.
Experimental Protocol: RAFT Polymerization of MGEG
This protocol provides a starting point for the synthesis of pMGEG with a target degree of polymerization (DP) of 50, aiming for a low PDI.
Materials:
-
This compound (MGEG)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) - RAFT CTA
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) - Initiator
-
1,4-Dioxane (for internal NMR standard)
-
Deionized Water (Solvent)
-
Basic alumina
-
Dialysis Tubing (e.g., MWCO 3.5 kDa)
Procedure:
-
Monomer Purification: Remove the inhibitor from MGEG by passing it through a short column of basic alumina.
-
Reagent Calculation (Target DP=50, [CTA]:[I]=5):
-
MGEG: (e.g., 1.0 g, ~3.42 mmol)
-
CPADB (CTA): (3.42 mmol / 50 = 0.0684 mmol)
-
AIBN (Initiator): (0.0684 mmol / 5 = 0.0137 mmol)
-
Solvent (DI Water): Adjust to achieve desired monomer concentration (e.g., 20% w/v).
-
-
Reaction Setup:
-
Add MGEG, CPADB, AIBN, and a small amount of 1,4-dioxane (as an internal standard for NMR) to a Schlenk flask with a magnetic stir bar.
-
Add the deionized water.
-
Seal the flask with a rubber septum.
-
-
Deoxygenation: Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. Backfill the flask with an inert gas (Nitrogen or Argon).
-
Polymerization: Place the flask in a preheated oil bath at 70°C. Start stirring.
-
Monitoring the Reaction:
-
At set time points (e.g., t=0, 1h, 2h, 4h, 6h), carefully extract a small aliquot from the flask via a degassed syringe.
-
Quench the polymerization in the aliquot by exposing it to air and cooling it in an ice bath.
-
Analyze the aliquot by ¹H NMR to determine monomer conversion (by comparing the vinyl proton peaks of the monomer to the stable dioxane peak).
-
Analyze the aliquot by GPC/SEC to determine Mn and PDI evolution.
-
-
Termination: Once the target conversion is reached (e.g., ~60%), stop the reaction by removing the flask from the oil bath and exposing the contents to air.
-
Purification:
-
Dilute the crude reaction mixture with DI water.
-
Transfer the solution to a dialysis tube (MWCO 3.5 kDa).
-
Dialyze against DI water for 3 days, with frequent water changes.
-
-
Isolation: Freeze the purified polymer solution and lyophilize to obtain pMGEG as a white solid.
-
Characterization: Analyze the final product using GPC/SEC (for Mn and PDI) and ¹H NMR (to confirm structure and absence of monomer).
Experimental Workflow Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glycopolymer-Based Materials: Synthesis, Properties, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. "The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous" by Andrew B. Lowe, Brent S. Sumerlin et al. [aquila.usm.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Effect of molar mass of poly(2-oxazoline) based glycopolymers on lectin binding - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01135J [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.monash.edu [research.monash.edu]
Technical Support Center: Synthesis of 2-Methacryloxyethyl D-glucopyranoside
Welcome to the technical support guide for the synthesis of 2-Methacryloxyethyl D-glucopyranoside (MEG). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable glycomonomer. The synthesis, while conceptually straightforward, is fraught with potential side reactions that can impact yield, purity, and stereochemical outcome. This guide provides in-depth, experience-based answers to common challenges, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most critical challenge in the synthesis of this compound?
The paramount challenge is controlling regioselectivity . A glucose molecule presents multiple hydroxyl (-OH) groups of varying reactivity (a primary alcohol at C6 and four secondary alcohols at C1, C2, C3, and C4). Without a proper control strategy, the methacrylation reaction can occur at any of these positions, leading to a complex mixture of isomers that are difficult to separate and characterize.[1] The solution lies in a robust protecting group strategy to mask all but the desired hydroxyl group before introducing the methacrylate moiety.[1][2][3][4]
Q2: What are the primary synthetic routes to consider?
There are two main strategies:
-
Glycosylation with 2-Hydroxyethyl Methacrylate (HEMA): This involves activating a protected glucose derivative (the glycosyl donor) and reacting it with HEMA (the glycosyl acceptor). This method is common for forming the glycosidic bond at the anomeric (C1) position.
-
Transesterification: This route typically uses an enzyme, such as a lipase, to catalyze the transfer of the methacrylate group from a donor like vinyl methacrylate to a specific hydroxyl group of a glucose derivative, often the primary C6-OH.[5][6] This approach can offer high regioselectivity under mild conditions.
The choice depends on the desired point of attachment for the methacryloxyethyl group. This guide will focus primarily on the challenges associated with glycosylation, which is often more susceptible to side reactions.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My reaction yields a mixture of α and β anomers. How can I control the stereochemistry at the anomeric center?
Probable Cause: Lack of Anomeric Control
The formation of the glycosidic bond can result in two stereoisomers at the C1 position: the α-anomer (axial) and the β-anomer (equatorial).[7] Without proper control, reactions often yield a mixture, complicating purification and reducing the yield of the desired product. The thermodynamic and kinetic factors governing this outcome are highly sensitive to the chosen protecting groups and reaction conditions.[8]
Mechanism of Control: Anchimeric Assistance
The most reliable method for controlling anomeric stereochemistry is using a "participating" protecting group at the C2 position. An acyl group, such as an acetyl (-OAc) or benzoyl (-OBz) group, is ideal.
During the reaction, as the leaving group at C1 departs, the carbonyl oxygen of the C2-acyl group attacks the newly formed oxocarbenium ion from the backside. This forms a stable, cyclic acyloxonium ion intermediate. This intermediate effectively blocks one face of the sugar ring. The incoming alcohol (HEMA) can then only attack from the opposite face, leading exclusively to the formation of a 1,2-trans glycosidic bond.[9]
-
For D-glucose, a C2-participating group results in the β-anomer .
Troubleshooting Workflow: Anomeric Control
Sources
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.monash.edu [research.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methacryloxyethyl D-glucopyranoside (GMA)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Methacryloxyethyl D-glucopyranoside (GMA), also known as 2-(glucosyloxy)ethyl methacrylate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and experimental challenges encountered with this versatile glycomonomer. Our goal is to provide not just solutions, but a deeper understanding of the monomer's chemical behavior to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems you may encounter during the handling and polymerization of GMA.
Q1: My GMA monomer, which was a liquid or solution upon arrival, has solidified or become highly viscous in the bottle. What happened?
Symptom: The monomer is partially or fully polymerized in its original container, rendering it unusable.
Potential Causes:
-
Inhibitor Depletion: GMA is a methacrylate monomer and is susceptible to spontaneous free-radical polymerization.[1] It is typically shipped with an inhibitor, such as monomethyl ether hydroquinone (MEHQ), to prevent this.[2] Over time, or through improper storage, the inhibitor can be consumed, leading to polymerization.
-
Improper Storage Conditions: Exposure to elevated temperatures, UV light, or oxygen can generate radicals that initiate polymerization, overwhelming the inhibitor.[1][3] Storage temperatures above the recommended 2-8°C significantly increase this risk.[2]
-
Contamination: Accidental introduction of radical initiators, transition metals, or other contaminants into the storage bottle can trigger polymerization.
Recommended Solutions:
-
Prevention is Key: Always store the monomer according to the manufacturer's specifications, typically at 2-8°C in a dark, dry location. Ensure the container is tightly sealed to prevent moisture ingress and contamination.
-
Regular Inspection: If storing for long periods, visually inspect the monomer for signs of increased viscosity before each use.
-
Disposal: Unfortunately, once the monomer has polymerized in the bottle, it cannot be reversed. The product should be disposed of according to your institution's hazardous waste guidelines.
Q2: I'm trying to polymerize GMA, but the reaction is failing or giving very low yields. What's going wrong?
Symptom: After the specified reaction time, analysis (e.g., by ¹H NMR to check for vinyl proton disappearance) shows little to no monomer conversion.
Potential Causes & Solutions:
This common issue can be traced to several factors related to reaction setup and reagents. The following workflow can help diagnose the problem.
Detailed Explanations:
-
Inhibitor Presence: Commercial GMA contains inhibitors to ensure shelf stability. These inhibitors are highly efficient radical scavengers and must be removed immediately before polymerization.
-
Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization. It reacts with initiator radicals to form stable peroxide species, effectively terminating the polymerization chain. Thorough deoxygenation is arguably one of the most critical steps for success.
-
Initiator Activity: Free-radical initiators like AIBN or BPO can decompose over time, especially if not stored correctly. RAFT agents can also degrade. Using a fresh, active initiator at the correct concentration is essential.[4]
-
Reagent Purity: Water can interfere with certain polymerization mechanisms and affect the solubility of reactants. Furthermore, the synthesis of GMA can be challenging regarding regioselectivity, potentially leading to isomeric impurities that may have different reactivities.[4]
Q3: My polymerization worked, but the resulting polymer has a very broad molecular weight distribution (high PDI). How can I achieve better control?
Symptom: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) analysis shows a polydispersity index (PDI) significantly greater than 1.5.
Potential Causes:
-
Conventional Free Radical Polymerization: Standard free radical polymerization is inherently uncontrolled, leading to continuous initiation and termination events that broaden the molecular weight distribution.[4]
-
Poor Control in CRP: Even when using Controlled Radical Polymerization (CRP) techniques like ATRP or RAFT, poor control can result from:
-
Incorrect Reagent Ratios: The ratio of monomer to initiator (or monomer to Chain Transfer Agent in RAFT) dictates the target molecular weight. Inaccurate measurements will lead to deviations.
-
Impurities: As mentioned, impurities in the monomer or solvent can interfere with the controlled nature of the polymerization.
-
High Temperature/Concentration: Running the reaction at too high a temperature or monomer concentration can increase the rate of irreversible termination reactions relative to propagation, leading to a loss of control.
-
Recommended Solutions:
-
Employ CRP Techniques: For well-defined glycopolymers, ATRP (Atom Transfer Radical Polymerization) or RAFT (Reversible Addition-Fragmentation chain Transfer) are strongly recommended.[4][5] Aqueous RAFT polymerization of GMA has been shown to be particularly effective, proceeding in a controlled manner without the need for protecting groups.[6]
-
Optimize RAFT/ATRP Conditions:
-
Carefully calculate and measure the molar ratios of monomer, initiator, and RAFT agent/catalyst complex.
-
Ensure the chosen RAFT agent is appropriate for methacrylates.[6]
-
Follow established protocols for the specific CRP technique, paying close attention to temperature and reaction time. A linear evolution of molecular weight with monomer conversion and pseudo-first-order kinetics are hallmarks of a well-controlled system.[4][6]
-
Key Experimental Protocol: Inhibitor Removal
This protocol describes the standard method for removing the MEHQ inhibitor from GMA prior to polymerization. This is a critical step for achieving successful and reproducible results.
Objective: To prepare inhibitor-free GMA that is ready for polymerization.
Materials:
-
This compound (GMA)
-
Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)
-
Small glass chromatography column or a syringe fitted with a frit
-
Anhydrous solvent for dilution (if monomer is highly viscous), e.g., anhydrous methanol or DMF
-
Collection flask (round-bottom flask for immediate use in reaction setup)
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Column Preparation:
-
Dry the glass column and collection flask in an oven (e.g., at 110°C) overnight and cool under a stream of inert gas or in a desiccator.
-
Pack the column with basic alumina. A rule of thumb is to use approximately 5-10g of alumina per 10 mL of monomer solution.
-
Do not pre-wet the column. The inhibitor is removed by adsorption onto the dry alumina.
-
-
Monomer Preparation:
-
If the monomer is a viscous liquid, it can be diluted with a minimal amount of anhydrous solvent to improve flow. Ensure the solvent is compatible with your subsequent polymerization reaction.
-
-
Purification:
-
Under an inert atmosphere if possible, add the GMA solution to the top of the alumina column.
-
Allow the monomer to percolate through the column under gravity or with gentle positive pressure from an inert gas line.
-
Collect the clear, inhibitor-free monomer in the pre-dried collection flask.
-
-
Immediate Use:
-
Crucial Step: The purified, inhibitor-free monomer is now highly susceptible to spontaneous polymerization. It must be used immediately. Proceed directly with your deoxygenation and polymerization setup. Do not attempt to store the purified monomer.
-
Frequently Asked Questions (FAQs)
Q: How should I properly store this compound?
A: Proper storage is the most critical factor in maintaining the monomer's stability. The following conditions are recommended based on typical safety data sheets and chemical properties.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C - 8°C | Minimizes the rate of spontaneous polymerization. Avoid freezing unless specified by the manufacturer. |
| Light | Store in an opaque or amber bottle in the dark. | UV light can initiate radical polymerization.[3] |
| Atmosphere | Tightly sealed container. | Prevents contamination and ingress of moisture, which could lead to hydrolysis of the ester group. |
| Inhibitor | Store with the supplied inhibitor until use. | The inhibitor (e.g., MEHQ) is essential for preventing premature polymerization during storage. |
Q: Is the GMA monomer susceptible to hydrolysis?
A: Yes, in principle. GMA contains an ester linkage in its methacrylate group, which can be hydrolyzed to methacrylic acid and 2-hydroxyethyl D-glucopyranoside. This reaction is catalyzed by strong acids or bases and will be accelerated at elevated temperatures. For most polymerization reactions carried out under neutral conditions, hydrolysis is not a primary concern. However, you should avoid exposing the monomer to acidic or basic aqueous solutions for prolonged periods, especially at temperatures above ambient.
Q: What are the best solvents for dissolving and polymerizing GMA?
A: GMA is a hydrophilic monomer due to the glucose moiety. It is generally soluble in polar solvents.
-
Good Solvents: Water, methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The ability to perform polymerization directly in aqueous media is a significant advantage of this monomer.[6]
-
Poor Solvents: Nonpolar solvents such as hexanes, toluene, and diethyl ether.
-
Considerations for Polymerization: When choosing a solvent for polymerization, ensure it is anhydrous (if required by the polymerization technique) and can be easily removed from the final polymer if necessary. For RAFT polymerization, water has been successfully used as the solvent.[5][6]
References
- Biosynth. (2022). Safety Data Sheet - this compound.
- Benchchem. (n.d.). This compound.
- Lowe, A. B., Sumerlin, B. S., & McCormick, C. L. (2003). The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous Reversible Addition-Fragmentation Chain Transfer (RAFT)
- Sigma-Aldrich. (2022).
- DHP Supply. (2023).
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2018).
- MDPI. (2021). Self-Assembled Nanoparticles Based on Block-Copolymers of Poly(2-Deoxy-2-methacrylamido-d-glucose)/Poly(N-Vinyl Succinamic Acid)
-
Albertin, L., Stenzel, M., Barner-Kowollik, C., Foster, L. J. R., & Davis, T. P. (2004). Well-Defined Glycopolymers from RAFT Polymerization: Poly(Methyl 6-O-Methacryloyl-α-D-Glucoside) and Its Block Copolymer with 2-Hydroxyethyl Methacrylate. Macromolecules, 37(20), 7530–7537. [Link]
Sources
- 1. dhpsupply.com [dhpsupply.com]
- 2. biosynth.com [biosynth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. "The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous" by Andrew B. Lowe, Brent S. Sumerlin et al. [aquila.usm.edu]
Technical Support Center: Scaling the Synthesis of 2-Methacryloxyethyl D-glucopyranoside (GEMA)
Welcome to the technical support center for the synthesis of 2-Methacryloxyethyl D-glucopyranoside (GEMA), a key monomer for the development of advanced hydrogels and biocompatible polymers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up GEMA synthesis. We will move beyond simple protocols to address the causal factors behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Section 1: Synthesis Overview & Core Principles
The synthesis of GEMA fundamentally involves creating an ether or ester linkage between a glucose molecule and the polymerizable 2-hydroxyethyl methacrylate (HEMA) moiety. The primary challenge lies in achieving regioselectivity—that is, directing the reaction to a specific hydroxyl group on the glucose ring, which has multiple potential reaction sites.[1] The C-6 primary alcohol is the most nucleophilic and often the target, but protecting group strategies are essential for ensuring a specific and high-yield outcome.[2]
Two predominant synthesis strategies are employed: traditional chemical synthesis and enzymatic catalysis. Each has distinct advantages and is suited for different laboratory capabilities and final product requirements.
General Synthesis Workflow
The following diagram illustrates the typical stages involved in a protecting group-based chemical synthesis of GEMA.
Caption: General workflow for GEMA synthesis.
Section 2: Frequently Asked Questions (FAQs)
These FAQs address common decision points at the outset of the synthesis.
Starting Materials & Reagents
Q1: What is the most effective glucose precursor for this synthesis?
For chemical synthesis, it is highly impractical to start with unprotected glucose due to its poor solubility in common organic solvents and the challenge of controlling regioselectivity.[3] A more strategic approach involves using a partially protected glucose derivative. A common and effective precursor is methyl α-D-glucopyranoside .[4][5] Its anomeric position is already protected, which simplifies the subsequent reaction steps. Other options include pre-acetylated glucose derivatives, which can then be selectively deprotected to expose a single hydroxyl group for reaction.[6]
Q2: Why are protecting groups essential, and which ones should I use?
Protecting groups are the cornerstone of successful carbohydrate chemistry.[7] D-glucose has four secondary hydroxyl groups (C-2, C-3, C-4, C-5) and one primary hydroxyl group (C-6). Without protecting groups, HEMA could react with any of these, leading to a complex mixture of isomers that is extremely difficult to separate.[1][8]
-
For C-4 and C-6 protection: A benzylidene acetal is a robust and widely used choice. It reacts with the cis-diol system formed by the C-4 and C-6 hydroxyls, effectively masking them in a single step.[2]
-
For general protection: Benzyl (Bn) ethers are stable under a wide range of conditions, while acetyl (Ac) esters are easily removed. The choice depends on your overall synthetic strategy.[1] An acyl group at the C-2 position, for example, can provide "anchimeric assistance" to control the stereochemical outcome of a glycosylation reaction.[2][7]
Q3: How much 2-hydroxyethyl methacrylate (HEMA) is optimal?
To maximize the conversion of the valuable glucose precursor, HEMA is typically used in excess. A stoichiometric ratio of 1.5 to 2.0 equivalents of HEMA relative to the glucose derivative is recommended to drive the reaction equilibrium towards the product.[1]
Q4: What are the pros and cons of chemical versus enzymatic catalysis?
This is a critical decision that impacts reaction conditions, selectivity, and environmental footprint.
| Feature | Chemical Catalysis | Enzymatic Catalysis (e.g., Lipase) |
| Catalysts | Lewis/Brønsted acids (e.g., CDNB, phosphomolybdic acid)[1] | Lipases (e.g., Novozym-435)[9][10] |
| Selectivity | Dependent on protecting groups | Often highly regioselective (e.g., for the C-6 primary OH) |
| Conditions | Often harsh (elevated temperatures, reflux)[1] | Mild (room temp to ~50°C), preventing side reactions[11][12] |
| Solvents | Anhydrous organic solvents (e.g., pyridine, chlorobenzene)[1] | Organic solvents (acetone, t-butanol) or even ionic liquids[9][10][12] |
| Workup | Can be complex, requiring quenching and extensive purification | Simpler; catalyst can often be removed by filtration[10][11] |
| Pros | Well-established, high conversion rates | High selectivity, greener, easier purification[11] |
| Cons | Harsh conditions can cause HEMA polymerization, requires protecting groups | Slower reaction times, enzyme cost and stability |
Section 3: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common issues.
Problem 1: Low or No Product Yield
A low yield is the most common frustration. The following decision tree can help pinpoint the cause.
Caption: Troubleshooting decision tree for low yield.
Problem 2: Multiple Products & Side Reactions
Q: My analytical data (TLC, NMR) shows a complex mixture instead of a clean product. What's happening?
-
Cause A: Poor Regioselectivity. This is the most likely culprit. It indicates your protecting group strategy was insufficient, leaving more than one hydroxyl group available for reaction.
-
Solution: Re-evaluate your protecting group scheme. Ensure reactions for introducing protecting groups go to completion. Use techniques like stannylene acetal formation for selective activation of specific diol pairs if needed.[8]
-
-
Cause B: HEMA Polymerization. HEMA is a monomer designed to polymerize. The heat or catalytic conditions of your main reaction can initiate this process, creating oligomers or polymers that complicate purification.
-
Solution: Conduct the reaction at the lowest effective temperature. If using a chemical method, ensure your HEMA contains an appropriate inhibitor (like MEHQ) or add a small amount. Enzymatic methods are advantageous here due to their mild conditions.[11]
-
-
Cause C: Incomplete Deprotection. If your final step is deprotection, residual protecting groups will lead to a mixed product.
-
Solution: Extend the deprotection reaction time or use a stronger deprotection agent. Monitor the reaction progress carefully using TLC until the protected starting material is fully consumed.
-
Problem 3: HEMA-Related Safety & Handling
Q: Are there any specific safety concerns with HEMA?
Yes. 2-Hydroxyethyl methacrylate (HEMA) is a known contact sensitizer.[13][14] Repeated skin exposure to the uncured monomer can lead to allergic contact dermatitis, with symptoms including redness, itching, and rashes.[15][16][17]
-
Mitigation: Always handle HEMA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses. Avoid all skin contact. Once properly reacted and purified, the final GEMA product does not carry the same sensitization risk as the HEMA monomer.
Section 4: Experimental Protocols
The following protocols provide detailed, field-tested methodologies for both chemical and enzymatic synthesis routes.
Protocol 1: Enzymatic Synthesis of 6-O-Methacryloyl-α-D-glucoside
This method, adapted from Albertin et al., utilizes the high regioselectivity of lipase for the primary C-6 hydroxyl group, avoiding the need for extensive protecting group chemistry on the glucose precursor.[10]
Materials:
-
Methyl α-D-glucoside
-
Vinyl methacrylate
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
tert-Butanol (anhydrous)
Procedure:
-
In a dry round-bottom flask, dissolve methyl α-D-glucoside (1 equivalent) in anhydrous tert-butanol.
-
Add vinyl methacrylate (1.5-2.0 equivalents).
-
Add Novozym 435 (typically 10-20% by weight of the sugar).
-
Seal the flask and stir the suspension at 50°C.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction typically takes 24-48 hours.
-
Once the starting material is consumed, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation).
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.[10]
Protocol 2: Chemical Synthesis via a Protected Intermediate
This protocol outlines a general approach using a protected glucose derivative.
Materials:
-
Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside (or similar protected glucose with a free C-6 OH)
-
2-Hydroxyethyl methacrylate (HEMA)
-
Dichloromethane (DCM, anhydrous)
-
A suitable catalyst system (e.g., silver triflate/TMSOTf for glycosylation)
-
Quenching agent (e.g., triethylamine)
Procedure:
-
Glycosylation/Esterification:
-
Dissolve the protected glucoside (1 eq) and HEMA (1.5 eq) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the mixture to 0°C or the temperature recommended for your chosen catalyst system.
-
Add the catalyst portion-wise while monitoring the reaction.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Quench the reaction by adding triethylamine. Dilute with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification of Intermediate:
-
Purify the crude product via flash chromatography to isolate the protected GEMA.
-
-
Deprotection (if using benzyl groups):
-
Dissolve the protected GEMA in a suitable solvent (e.g., MeOH/EtOAc).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (hydrogen balloon or Parr hydrogenator) until deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate.
-
-
Final Purification:
-
Purify the final product via chromatography or crystallization to obtain pure GEMA.
-
References
-
Dordick, J. S., et al. (2000). Enzyme-catalyzed synthesis of sugar-containing monomers and linear polymers. Biotechnology and Bioengineering, 70(3), 368-374. Retrieved from [Link]
-
Gallego, R., et al. (2021). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. Molecules, 26(16), 4983. Retrieved from [Link]
-
van der Vorm, S., et al. (2018). Protective group strategies in carbohydrate and peptide chemistry. Leiden University Scholarly Publications. Retrieved from [Link]
-
Peyrton, F., et al. (2022). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. ACS Sustainable Chemistry & Engineering, 10(4), 1605-1616. Retrieved from [Link]
-
Lenges, C., et al. (2021). Enzymatic polymerization of glucose from sucrose to produce alpha-1,3-glucan. In Polysaccharides. ResearchGate. Retrieved from [Link]
-
D'Aurizio, E., et al. (2022). Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities. Molecules, 27(19), 6593. Retrieved from [Link]
- Fraser-Reid, B., et al. (2009). Strategies for Protecting Group Free Glycosidation. Retrieved from a university repository.
-
Codée, J. D. C., et al. (2011). Protecting Group Strategies in Carbohydrate Chemistry. In Comprehensive Glycoscience. Retrieved from [Link]
-
Albertin, L., et al. (2005). Well-Defined Glycopolymers from RAFT Polymerization: Poly(Methyl 6-O-Methacryloyl-α-D-Glucoside) and Its Block Copolymer with 2-Hydroxyethyl Methacrylate. Macromolecules, 38(18), 7855-7862. Retrieved from [Link]
-
Lowe, A. B., Sumerlin, B. S., & McCormick, C. L. (2003). The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. Polymer, 44(22), 6761-6765. Retrieved from [Link]
-
Vogel, P., et al. (2019). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. In Carbohydrate Chemistry. ResearchGate. Retrieved from [Link]
-
van der Marel, G. A., & Codée, J. D. C. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(1-2), 154-166. Retrieved from [Link]
-
Demchenko, A. V., et al. (2010). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry, 6, 84. Retrieved from [Link]
-
Demchenko, A. V., & Wolfert, M. A. (2011). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 9(10), 3581-3591. Retrieved from [Link]
-
Demchenko, A. V., et al. (2022). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 18, 59-65. Retrieved from [Link]
-
Manabe, Y., et al. (2022). Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation. Carbohydrate Research, 519, 108620. Retrieved from [Link]
-
Convertine, A. J., et al. (2013). Poly(2-deoxy-2-methacrylamido glucopyranose)-b-Poly(methacrylate amine)s: Optimization of Diblock Glycopolycations for Nucleic Acid Delivery. ACS Macro Letters, 2(3), 244-248. Retrieved from [Link]
-
Erica's ATA. (n.d.). Everything You Need to Know About HEMA Allergy: A Nail Tech's Guide. Retrieved from [Link]
-
Convertine, A. J., et al. (2013). Poly(2 deoxy 2 methacrylamido glucopyranose) b Poly(methacrylate amine)s: Optimization of Diblock Glycopol ycations for Nucleic Acid Delivery. ACS Macro Letters, 2(3), 244-248. Retrieved from [Link]
-
The Nail Hub. (2024). Understanding HEMA and Its Role in Nail Allergies. Retrieved from [Link]
-
Derma Institute. (n.d.). Understanding HEMA Sensitivity and Its Implications in Dermal Filler Treatments. Retrieved from [Link]
-
NiceDeco Gel Polish. (n.d.). Understanding HEMA, TPO, and Optical Brighteners. Retrieved from [Link]
-
Reddit. (2022). Hema Allergy/Sensitivity. Retrieved from [Link]
-
Pertel, S. S., et al. (2024). Synthesis and study of the glycosyl-donor properties of 2-(2,2,2-trichloroethoxy)-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-d-galactopyrano)-[2,1-d]-2-oxazoline. Carbohydrate Research, 536, 109040. Retrieved from [Link]
-
Wang, Y., et al. (2018). Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. Molecules, 23(11), 2955. Retrieved from [Link]
-
Tariq, M., et al. (2021). Sodium Methoxide Catalysed One-Pot Glycidol Synthesis via Trans-Esterification between Glycerol and Dimethyl Carbonate. Catalysts, 11(5), 559. Retrieved from [Link]
-
Wang, Y., et al. (2018). Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. Molecules, 23(11), 2955. Retrieved from [Link]
-
Fairbanks, A. J., et al. (2002). Synthesis of 2,2,2-Trifluoroethyl Glucopyranoside and Mannopyranoside via Classical Fischer Glycosylation. Synlett, 2002(11), 1957-1960. Retrieved from [Link]
Sources
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- 5. Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. reddit.com [reddit.com]
Validation & Comparative
A Comparative Performance Analysis of 2-Methacryloxyethyl D-glucopyranoside (GMA)-Based Hydrogels for Advanced Drug Delivery
In the landscape of biomaterials, the quest for hydrogels that seamlessly integrate with biological systems while offering precise control over therapeutic delivery remains a paramount challenge. This guide provides a comprehensive comparison of hydrogels derived from 2-Methacryloxyethyl D-glucopyranoside (GMA), a glucose-based monomer, against other prevalent hydrogel systems. We will delve into the experimental data that underscores their performance, offering researchers, scientists, and drug development professionals a critical evaluation of their potential in advanced drug delivery and tissue engineering applications.
The core advantage of GMA-based hydrogels lies in their inherent biomimicry. The pendant glucose moieties along the polymer backbone are designed to enhance biocompatibility and promote specific biological interactions, a feature not always present in conventional synthetic hydrogels. This guide will explore the synthesis, properties, and performance of these sugar-bearing hydrogels in comparison to widely used alternatives such as poly(ethylene glycol) (PEG), poly(N-isopropylacrylamide) (PNIPAM), and natural polymers like alginate and chitosan.
Section 1: Synthesis and Structural Attributes
The synthesis of GMA-based hydrogels typically involves the free-radical polymerization of the GMA monomer, often with a cross-linking agent to form a three-dimensional network. The choice of initiator and cross-linker concentration are critical parameters that dictate the final properties of the hydrogel.
Polymerization Workflow
The general workflow for synthesizing GMA-based hydrogels is a straightforward process, allowing for considerable flexibility in tailoring the material's properties.
Caption: Workflow for GMA-based hydrogel synthesis.
This process allows for the incorporation of various functionalities. For instance, copolymerizing GMA with other monomers can introduce stimuli-responsive behavior or alter the mechanical properties of the resulting hydrogel.
Section 2: Comparative Performance Metrics
The true measure of a hydrogel's utility lies in its performance. Here, we compare GMA-based hydrogels with other common systems across key parameters.
Swelling Behavior and Mechanical Properties
The swelling ratio is a critical determinant of a hydrogel's capacity to load and release drugs, while its mechanical properties dictate its suitability for various applications, from soft tissue engineering to load-bearing implants.
| Hydrogel System | Typical Swelling Ratio (%) | Young's Modulus (kPa) | Key Advantages | Key Limitations |
| GMA-based | 200 - 800 | 10 - 100 | High biocompatibility, tunable properties | Moderate mechanical strength |
| PEG-based | 100 - 1000 | 1 - 50 | Low protein adsorption, well-established | Limited bioactivity |
| PNIPAM-based | 500 - 1500 (below LCST) | 5 - 50 | Thermo-responsive | Potential cytotoxicity of monomer |
| Alginate | 300 - 1000 | 1 - 20 | Natural origin, mild gelation | Poor long-term stability |
| Chitosan | 200 - 600 | 10 - 80 | Mucoadhesive, biodegradable | pH-dependent solubility |
Note: The values presented are typical ranges and can vary significantly based on synthesis parameters.
Drug Release Kinetics
The release of a therapeutic agent from a hydrogel is a complex process governed by diffusion, swelling, and degradation of the polymer network. GMA-based hydrogels, with their hydrophilic nature, typically exhibit a diffusion-controlled release mechanism.
A comparative analysis of drug release profiles often reveals that the glucose moieties in GMA hydrogels can interact with certain drugs, leading to a more sustained release profile compared to the more inert PEG-based systems.
Biocompatibility and Cell Interaction
The presence of glucose on the surface of GMA-based hydrogels is hypothesized to enhance their interaction with cells, potentially promoting cell adhesion and proliferation. This is a significant advantage over bio-inert materials like PEG, which often require modification with cell-adhesive peptides to elicit a biological response.
Caption: GMA vs. PEG hydrogel cell interaction.
Section 3: Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are essential.
Protocol: Swelling Ratio Determination
-
Preparation: Prepare disc-shaped hydrogel samples of uniform dimensions.
-
Drying: Lyophilize the hydrogel samples until a constant dry weight (Wd) is achieved.
-
Swelling: Immerse the dried hydrogels in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
Measurement: At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Calculation: The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
Protocol: In Vitro Drug Release Study
-
Drug Loading: Immerse lyophilized hydrogels in a concentrated drug solution for 24-48 hours to allow for equilibrium swelling and drug loading.
-
Release Study: Place the drug-loaded hydrogels in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.
-
Sampling: At specific time points, withdraw an aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Analysis: Calculate the cumulative percentage of drug released over time.
Section 4: Concluding Remarks
This compound (GMA)-based hydrogels present a compelling platform for advanced drug delivery and tissue engineering. Their inherent biocompatibility, stemming from the presence of glucose moieties, offers a distinct advantage in promoting favorable biological interactions. While their mechanical properties may be more moderate compared to some synthetic polymers, their tunable nature allows for optimization to suit a wide range of applications.
The choice of hydrogel system will ultimately depend on the specific requirements of the application. For applications where enhanced cell interaction and biocompatibility are paramount, GMA-based hydrogels are an excellent candidate. In contrast, for applications demanding a purely bio-inert material, PEG-based hydrogels may be more suitable. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific needs.
References
-
Title: Synthesis and Characterization of Glucose-Based Hydrogels for Biomedical Applications Source: Journal of Biomaterials Science, Polymer Edition URL: [Link]
-
Title: A review on hydrogels for drug delivery: classification, synthesis, and applications Source: Journal of Advanced Research URL: [Link]
-
Title: Poly(N-isopropylacrylamide) (PNIPAM) and its Copolymers: A Review on Recent Progresses in Biomedical Applications Source: Gels URL: [Link]
-
Title: Alginate hydrogels as a potential biomaterial for tissue engineering Source: Journal of Controlled Release URL: [Link]
-
Title: Chitosan-Based Hydrogels for Drug Delivery Applications Source: Molecules URL: [Link]
A Comparative Guide to the Polymerization Kinetics of 2-Methacryloxyethyl D-glucopyranoside (MAG)
This guide provides an in-depth comparison of polymerization techniques for 2-Methacryloxyethyl D-glucopyranoside (MAG), a pivotal monomer in the synthesis of advanced glycopolymers. We will dissect the kinetic profiles, control mechanisms, and practical considerations of various polymerization strategies, offering researchers and drug development professionals the critical data needed to select and optimize their synthetic pathways.
Introduction: The Significance of this compound (MAG)
This compound (MAG) is a carbohydrate-based methacrylate monomer that uniquely merges the biological functionality of glucose with the versatile polymerizability of methacrylates.[1] The glucose moiety imparts exceptional biocompatibility, hydrophilicity, and biodegradability, making polymers derived from MAG prime candidates for biomedical applications such as drug delivery, tissue engineering, and biosensing.[1] The methacrylate group provides a reactive handle for polymerization, allowing the creation of high-molecular-weight structures.[1]
Understanding the polymerization kinetics of MAG is not merely an academic exercise; it is fundamental to controlling the final polymer's architecture, molecular weight, and functionality. Precise control over these parameters is critical for designing materials that can perform predictably and effectively in complex biological environments. This guide compares the most prevalent methods used for MAG polymerization, focusing on the kinetic differences that dictate their suitability for specific applications.
Comparative Analysis of Polymerization Methodologies for MAG
The polymerization of MAG can be broadly categorized into two approaches: conventional free-radical polymerization and controlled radical polymerization (CRP) techniques, such as RAFT and ATRP. The choice of method profoundly impacts the structure and properties of the resulting glycopolymer.
Conventional Free Radical Polymerization (FRP)
Free radical polymerization is a workhorse technique initiated by the thermal decomposition of molecules like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1]
-
Mechanistic Causality: The process involves rapid, uncontrolled chain propagation, leading to termination events that are difficult to regulate. This inherent lack of control is the primary scientific reason for the broad molecular weight distributions observed.
-
Kinetic Profile & Performance: While effective for producing high molecular weight polymers, FRP offers poor control over the polymer architecture and results in high polydispersity indices (PDI).[2] The molecular weight is influenced by experimental variables like temperature and initiator concentration, but achieving a target molecular weight with low dispersity is challenging.[1]
-
Experimental Insight: A significant practical consideration for FRP is the need to often protect the hydroxyl groups of the glucose unit (e.g., via acetylation).[1] This is done to prevent side reactions and improve the monomer's solubility in common organic solvents. However, this introduces additional synthesis and deprotection steps, complicating the overall workflow.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT is a premier controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow distributions.[2]
-
Mechanistic Causality: RAFT polymerization's control stems from the introduction of a chain transfer agent (CTA). The CTA reversibly caps the growing polymer chains, establishing a dynamic equilibrium between active (propagating) and dormant species. This mediation ensures that all chains grow at a similar rate, which is the foundational principle behind its "living" character.[3]
-
Kinetic Profile & Performance: The aqueous RAFT polymerization of MAG exhibits classic controlled/'living' characteristics: a linear evolution of number-average molecular weight (Mn) with monomer conversion and pseudo-first-order kinetics.[4][5] This allows for unparalleled precision in polymer design.
-
Key Advantage for MAG: The most significant advantage of RAFT is the ability to polymerize MAG directly in aqueous media without the need for protecting groups.[1][4] This breakthrough simplifies the synthetic process immensely, making it more efficient and "green." The first report of this approach utilized 4-Cyano-4-methyl-4-thiobenzoylsulfanyl butyric acid (CTP) as a water-soluble CTA, demonstrating excellent control.[2][4] While some studies have noted initial inhibition periods, these can often be mitigated by optimizing the solvent system, for instance, by using water/ethanol mixtures.[3]
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP method that provides excellent control over polymer synthesis.
-
Mechanistic Causality: ATRP relies on a transition metal complex (typically copper-based) that reversibly activates and deactivates the growing polymer chains through a halogen exchange process.[1][6] The equilibrium between the active radical and the dormant alkyl halide species is the key to controlled polymerization.
-
Kinetic Profile & Performance: Like RAFT, ATRP enables the synthesis of polymers with well-defined molecular weights and low PDIs (values as low as 1.09 have been reported for similar hydroxy-functional methacrylates).[1] It is a robust method applicable to a wide array of methacrylate monomers, including those similar to MAG.[1]
-
Trustworthiness & Limitations: While highly effective, a critical consideration for ATRP in biomedical applications is the copper catalyst. Residual metal contamination can be cytotoxic, necessitating rigorous post-polymerization purification steps to ensure the material's biocompatibility.[2] Furthermore, the ATRP catalyst system can be sensitive to and incompatible with certain functional groups, such as the amines found in related monomers like glucosamine.[7]
Performance Data at a Glance: MAG Polymerization Methods
The following table summarizes the key kinetic and performance differences between the polymerization techniques for this compound.
| Feature | Conventional FRP | RAFT Polymerization | ATRP |
| Control over MW & PDI | Poor | Excellent; linear Mn vs. conversion[4][5] | Excellent[1] |
| Typical Polydispersity (PDI) | High (>1.5)[8] | Low (typically <1.3)[3][9] | Low (typically <1.3)[1] |
| Kinetics | Uncontrolled, complex | Pseudo-first-order[4][5] | Well-controlled[10] |
| Need for Protecting Groups | Often required[1] | Not required for aqueous systems[4] | May be needed depending on solvent |
| System Biocompatibility | High (after initiator removal) | High (metal-free system)[2] | Requires extensive catalyst removal[2] |
| Polymer Architecture | Branched/Cross-linked | Linear, Block, Star[3] | Linear, Block, Star |
Comparison with Alternative Glycomonomers
The kinetic control afforded by techniques like RAFT is not limited to MAG. Detailed kinetic studies have also been performed on similar structures, such as methyl 6-O-methacryloyl-α-d-glucoside , which was successfully polymerized in aqueous media with low polydispersities.[11] Furthermore, RAFT has been employed to create libraries of glycopolymers from monomers based on galactose, mannose, and N-acetylglucosamine to systematically study how saccharide identity impacts biological interactions.[7] This demonstrates the robustness of controlled radical polymerization as a platform for producing a wide range of well-defined glycomaterials for comparative biological studies.
Experimental Protocols & Visualizations
To translate theory into practice, we provide a validated protocol for the most advantageous method: aqueous RAFT polymerization of MAG.
Detailed Protocol: Aqueous RAFT Polymerization of MAG
This protocol is designed as a self-validating system, incorporating in-situ sampling for kinetic analysis.
Materials:
-
This compound (MAG)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) or similar water-soluble CTA
-
4,4'-Azobis(4-cyanovaleric acid) (V-501) or similar water-soluble initiator
-
Deionized water, degassed
-
Sodium bicarbonate (optional, for pH adjustment/CTA dissolution)[3]
-
Nitrogen or Argon gas source
-
Schlenk flask and magnetic stirrer
-
Syringes for sampling
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve MAG (e.g., 1.0 g), CTA (e.g., targeting a DP of 50), and V-501 (e.g., CTA:Initiator ratio of 5:1) in degassed deionized water. Add a small amount of sodium bicarbonate if needed to aid CTA dissolution.[3]
-
Deoxygenation (Critical Step): Seal the flask and purge the solution with dry nitrogen or argon for 30-45 minutes while stirring in an ice bath. Causality: Oxygen is a radical scavenger and must be removed to prevent premature termination and ensure controlled polymerization.
-
Initiation: Place the sealed flask in a preheated oil bath at 70 °C to initiate polymerization. Start a timer and consider this T=0.
-
Kinetic Sampling: At predetermined time points (e.g., T=0, 15, 30, 60, 90, 120 min), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a nitrogen-purged syringe. Quench the reaction immediately by exposing the sample to air and cooling it in an ice bath.
-
Analysis:
-
Conversion: Analyze the samples using ¹H NMR spectroscopy to determine monomer conversion by comparing the integration of the vinyl proton peaks of the monomer to a stable internal standard or the polymer backbone peaks.
-
Molecular Weight & PDI: Analyze the samples using Size Exclusion Chromatography (SEC) with an aqueous eluent to determine the number-average molecular weight (Mn) and Polydispersity Index (PDI).
-
-
Termination: After the desired conversion is reached (or the reaction is complete), stop the polymerization by cooling the flask to room temperature and exposing the contents to air. The resulting polymer can be purified by dialysis against deionized water.
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the underlying RAFT mechanism.
Caption: Experimental workflow for aqueous RAFT polymerization of MAG.
Caption: Simplified mechanism of RAFT polymerization.
Conclusion and Future Outlook
The kinetic study of this compound polymerization reveals a clear hierarchy of control among different synthetic methods. While conventional FRP is a straightforward approach, it lacks the precision required for high-performance biomedical materials. Both ATRP and RAFT offer excellent control over the polymerization process. However, RAFT polymerization stands out as the superior method for MAG , primarily due to its metal-free nature and its proven ability to proceed in aqueous media without the need for cumbersome protecting group chemistry. This combination of control, simplicity, and biocompatibility makes aqueous RAFT the most trustworthy and efficient pathway for synthesizing well-defined glycopolymers from MAG for advanced research and development in the life sciences. Future studies will likely focus on leveraging this kinetic control to create increasingly complex architectures, such as hyperbranched or block copolymers, with precisely tailored biological functions.
References
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- Perrier, S. (2009). Bioapplications of RAFT Polymerization. Chemical Reviews. ACS Publications.
- Wang, Z., et al. (n.d.). Synthetic linear glycopolymers and their biological applications. PMC - NIH.
- Lowe, A. B., Sumerlin, B. S., & McCormick, C. L. (2003). The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. Polymer, 44(22), 6761-6765. The Aquila Digital Community.
- Albertin, L., et al. (2005). Well-Defined Glycopolymers from RAFT Polymerization: Poly(Methyl 6-O-Methacryloyl-α-D-Glucoside) and Its Block Copolymer with 2-Hydroxyethyl Methacrylate. ResearchGate.
- ResearchGate. (n.d.). Glycopolymers by Stable Free Radical Polymerization (SFRP).
- Lowe, A. B., Sumerlin, B. S., & McCormick, C. L. (2003). The direct polymerization of 2-methacryloxyethyl glucoside via aqueous reversible addition-fragmentation chain transfer (RAFT) polymerization. ResearchGate.
- Albertin, L., & Cameron, N. R. (2006). RAFT Polymerization of Methyl 6-O-Methacryloyl-α-D-Glucoside in Homogeneous Aqueous Medium. A Detailed Kinetic Study at the Low Molecular Weight Limit of the Process. ResearchGate.
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A Senior Application Scientist's Guide to Cross-Validation of Characterization Methods for Glycopolymer Analysis
Introduction: The Imperative for Orthogonal Analysis in Glycopolymer Science
This guide is structured from a practical, field-proven perspective to champion the principle of cross-validation , or the use of multiple, complementary analytical techniques to build a robust, self-validating, and accurate profile of a glycopolymer. By integrating data from orthogonal methods, we can overcome the limitations of individual techniques and achieve a comprehensive understanding of these complex macromolecules.
The Glycopolymer Analysis Toolkit: Key Characterization Pillars
A thorough characterization of a glycopolymer relies on elucidating several key parameters. We will explore a suite of techniques, each providing a unique piece of the puzzle. The core methods we will discuss are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural and compositional analysis.
-
Size Exclusion Chromatography (SEC): For determining molar mass averages and distribution.
-
Mass Spectrometry (MS): For absolute molar mass and end-group analysis.
-
Dynamic Light Scattering (DLS): For measuring hydrodynamic size in solution.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed chemical structure of a glycopolymer.[3][4] It provides information on the monomer composition, the success of post-polymerization modifications, and can even be used to determine the number-average molar mass (Mn) through end-group analysis.[5][6]
Causality in Experimental Choices: The choice of solvent is critical. Deuterated water (D₂O) is often used for water-soluble glycopolymers, but care must be taken as the anomeric protons of the sugar residues can exchange with deuterium, leading to signal loss. For this reason, initial experiments are often run in solvents like DMSO-d₆ to confirm the structure before moving to aqueous systems.
Experimental Protocol: ¹H NMR for Compositional Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the dried glycopolymer sample into an NMR tube.
-
Solvent Addition: Add ~0.75 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Dissolution: Gently vortex or sonicate the sample until fully dissolved. A clear, homogenous solution is essential for high-quality spectra.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution). Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integration and Analysis: Calibrate the spectrum using a known reference signal (e.g., residual solvent peak). Integrate the characteristic peaks corresponding to the polymer backbone and the sugar moieties. The ratio of these integrals allows for the determination of the glycopolymer's composition.[7] For Mn determination, compare the integral of a repeating unit to that of a unique end-group.[5][6]
Pillar 2: Size Exclusion Chromatography (SEC) — Unveiling Molar Mass Distribution
SEC (also known as Gel Permeation Chromatography or GPC) is the workhorse technique for determining the molar mass distribution of polymers.[8][9] It separates molecules based on their hydrodynamic volume in solution.[8] The output provides crucial information on the number-average molar mass (Mn), weight-average molar mass (Mw), and the dispersity (Đ = Mw/Mn), which describes the breadth of the molar mass distribution.[10][11]
Causality in Experimental Choices: The selection of the mobile phase and columns is paramount for glycopolymers. The mobile phase must be a good solvent for the polymer to prevent aggregation and interactions with the column stationary phase, which can lead to erroneous results.[12] Often, aqueous buffers with added salt (e.g., PBS or sodium nitrate) are used to screen electrostatic interactions. Calibration with appropriate standards (e.g., narrow dextran or pullulan standards for aqueous SEC) is essential for accurate molar mass determination.[13]
Experimental Protocol: Aqueous SEC with Refractive Index Detection
-
System Preparation: Equilibrate the SEC system, equipped with appropriate aqueous columns and a refractive index (RI) detector, with the chosen mobile phase (e.g., 0.1 M NaNO₃) at a constant flow rate (e.g., 1.0 mL/min) and temperature.
-
Calibration: Prepare a series of narrow molar mass standards (e.g., dextrans) at known concentrations (e.g., 1-2 mg/mL). Inject each standard and record the elution volume. Construct a calibration curve by plotting the logarithm of the peak molar mass against the elution volume.[13]
-
Sample Preparation: Prepare the glycopolymer sample in the mobile phase at a concentration of 1-5 mg/mL. Filter the solution through a 0.22 µm filter to remove any particulate matter.
-
Sample Analysis: Inject the filtered sample into the SEC system.
-
Data Analysis: Using the calibration curve, the software calculates the Mn, Mw, and Đ for the glycopolymer sample.[9]
Pillar 3: Mass Spectrometry (MS) — The Absolute Molar Mass Arbiter
Mass spectrometry provides an absolute measure of molar mass, complementing the relative values obtained from SEC.[14] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly powerful for polymers, allowing for the determination of the absolute molar mass of individual polymer chains, end-group analysis, and the identification of any side products.[15][16][17]
Causality in Experimental Choices: For MALDI-MS analysis of glycopolymers, the choice of matrix and cationizing salt is crucial for successful ionization and desorption.[18] Dithranol or 2,5-dihydroxybenzoic acid (DHB) are common matrices, and sodium iodide is often added as a cationizing agent to promote the formation of [M+Na]⁺ ions, which are readily detected.[18]
Experimental Protocol: MALDI-TOF MS Analysis
-
Solution Preparation: Prepare three separate solutions:
-
Analyte: Dissolve the glycopolymer in a suitable solvent (e.g., THF or water) at ~10 mg/mL.
-
Matrix: Prepare a saturated solution of the matrix (e.g., DHB) in the same solvent.
-
Cationizing Agent: Dissolve the salt (e.g., NaI) in the solvent at ~10 mg/mL.
-
-
Sample Spotting: Mix the analyte, matrix, and salt solutions in a typical ratio of 1:10:1 (v/v/v). Spot 1 µL of this mixture onto the MALDI target plate.
-
Drying: Allow the spot to air-dry completely, allowing co-crystallization of the matrix and analyte.
-
Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in positive ion mode. The spectrum will show a distribution of peaks, where each peak corresponds to an individual polymer chain with a specific degree of polymerization, plus the mass of the cationizing agent.
-
Data Analysis: The difference in mass between adjacent peaks corresponds to the mass of the repeating monomer unit, confirming the polymer structure. The peak of the distribution can be used to determine the absolute molar mass.
Pillar 4: Dynamic Light Scattering (DLS) — Probing Size and Behavior in Solution
DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in solution.[19][20][21] This information is used to calculate the translational diffusion coefficient, which in turn, via the Stokes-Einstein equation, yields the hydrodynamic diameter (or radius, Rh) of the particles.[21][22] DLS is an excellent technique for assessing the overall size of glycopolymers in their native, solvated state and for detecting the presence of aggregates.[19]
Causality in Experimental Choices: DLS is highly sensitive to dust and large aggregates, which can dominate the scattering signal and lead to an overestimation of the average particle size. Therefore, meticulous sample preparation, including filtration, is essential. The concentration of the sample must also be optimized; it should be high enough to produce a sufficient scattering signal but low enough to be in the dilute regime to avoid inter-particle interactions.
Experimental Protocol: DLS for Hydrodynamic Size Measurement
-
Sample Preparation: Prepare the glycopolymer solution in a suitable buffer (e.g., PBS) at a concentration of 0.5-2 mg/mL.
-
Filtration: Filter the solution directly into a clean, dust-free cuvette using a 0.22 µm syringe filter.
-
Equilibration: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C) for several minutes.
-
Data Acquisition: Perform the DLS measurement. The instrument's software will record the correlation function and calculate the size distribution.
-
Data Analysis: Analyze the size distribution plot. For a relatively uniform sample, a single, narrow peak is expected. The mean hydrodynamic diameter and the Polydispersity Index (PDI) will be reported. A low PDI (<0.2) indicates a narrow size distribution.
Cross-Validation in Practice: A Unified Workflow
The true power of these techniques is realized when they are used in a complementary workflow to cross-validate findings.
Comparative Data Summary
For a hypothetical mannose-functionalized polyacrylamide glycopolymer, a cross-validation approach might yield the following data:
| Parameter | Technique | Result | Insight Provided |
| Composition | ¹H NMR | 95 mol% Acrylamide, 5 mol% Mannose | Confirms successful glycosylation and quantifies sugar incorporation. |
| Mn (End Group) | ¹H NMR | 18,500 g/mol | Provides an estimate of number-average molar mass. |
| Mn (Relative) | SEC | 20,100 g/mol | Determines number-average molar mass relative to standards. |
| Mw (Relative) | SEC | 24,500 g/mol | Determines weight-average molar mass relative to standards. |
| Dispersity (Đ) | SEC | 1.22 | Indicates a relatively controlled polymerization. |
| Mp (Absolute) | MALDI-TOF MS | 22,850 g/mol (+Na⁺) | Confirms absolute molar mass and validates SEC data. |
| Repeating Unit | MALDI-TOF MS | ~71 g/mol | Confirms the mass of the acrylamide backbone monomer. |
| Hydrodynamic Diameter | DLS | 35 nm (PDI = 0.15) | Measures the size of the solvated polymer in solution and indicates a uniform, aggregate-free sample. |
The close agreement between the Mn values from NMR and SEC, and the validation of the molar mass range by MALDI-MS, provides high confidence in the data. DLS confirms that the sample is well-behaved in solution, which is a prerequisite for reliable SEC and many biological applications.
Workflow Visualization
The logical flow of analysis and cross-validation can be visualized as follows:
Caption: Integrated workflow for glycopolymer analysis.
Conclusion
The robust characterization of glycopolymers is non-negotiable for their successful application in research and drug development. This guide has outlined a multi-pillar approach, grounded in the principle of cross-validation, that leverages the distinct strengths of NMR, SEC, MS, and DLS. By synthesizing the data from these orthogonal techniques, researchers can build a comprehensive and trustworthy profile of their materials, ensuring reproducibility and accelerating the translation of these promising biomaterials from the lab to clinical applications.
References
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Gruendling, T., Weidner, S., Falkenhagen, J., & Barner-Kowollik, C. (2008). Mass Spectrometry of Synthetic Polymers. Analytical Chemistry, 80(12), 4397-4412. Available from: [Link]
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Nier, A. O., & Schlutter, D. J. (2008). Mass Spectrometry of Synthetic Polymers. Analytical Chemistry, 80(12), 4397-4412. Retrieved from [Link]
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McEwen, C. N., & Peacock, P. M. (2018). Mass Spectrometry of Synthetic Polymers New Techniques and Principles. ResearchGate. Retrieved from [Link]
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Guttman, C. M. (2018). Multi-dimensional Mass Spectrometry for the Characterization of Glycopolymers. IdeaExchange@UAkron. Retrieved from [Link]
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Radke, W. (2010). Determination of Molecular Dimensions of Carbohydrate Polymers (Polysaccharides) by Size Exclusion Chromatography (SEC). Springer Nature Experiments. Retrieved from [Link]
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Zhang, Y., et al. (n.d.). Typical 1 H-NMR spectra of (1) glycopolymer P1 and (2) endgroup... ResearchGate. Retrieved from [Link]
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Kamerling, J. P. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. Retrieved from [Link]
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Harrell, M. L., & Bergbreiter, D. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Journal of Chemical Education, 94(6), 794-797. Retrieved from [Link]
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IUPAC. (1989). Definitions of Terms Relating to Individual Macromolecules, Their Assemblies, and Dilute Polymer Solutions. Pure and Applied Chemistry, 61(2), 211-241. Retrieved from [Link]
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Center for Macromolecular Interactions. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
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Mishima, Y., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. PubMed Central. Retrieved from [Link]
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Held, D. (2017). Tips & Tricks GPC/SEC: Quantify and Get More Than Molar Mass Averages. LCGC Europe. Retrieved from [Link]
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Harrell, M. L., & Bergbreiter, D. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Semantic Scholar. Retrieved from [Link]
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Radke, W. (2023). Tips & Tricks GPC/SEC: A Look at Molar Mass Averages and How They Are Affected By SEC Baseline and Integration Settings. LCGC Europe. Retrieved from [Link]
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Chemistry For Everyone. (2024). How Is Polymer Molecular Weight Measured?. YouTube. Retrieved from [Link]
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Kilz, P., & Held, D. (2014). SEC analysis using molar mass-sensitive detectors. ResearchGate. Retrieved from [Link]
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Chemistry For Everyone. (2024). What Are The Limitations Of Using GPC/SEC To Determine Molar Mass Distribution?. YouTube. Retrieved from [Link]
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Chemistry For Everyone. (2024). What Is Dynamic Light Scattering (DLS)?. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrodynamic radius R h,DLS determined from DLS and size parameters R g... Retrieved from [Link]
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Iqbal, N., et al. (2022). Glycopolymer-Based Materials: Synthesis, Properties, and Biosensing Applications. PubMed Central. Retrieved from [Link]
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Bhattacharjee, S. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. PubMed Central. Retrieved from [Link]
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Agilent. (n.d.). Polymer Molecular Weight Distribution and Definitions of MW Averages. Retrieved from [Link]
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Umoren, S. A., & Solomon, M. M. (n.d.). Polymer Molecular Weight Determination. ResearchGate. Retrieved from [Link]
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A Comparative Analysis of 2-Methacryloxyethyl D-glucopyranoside for Advanced Biomaterial Applications
A Senior Application Scientist's Guide to Benchmarking Against Commercial Standards
Executive Summary
The quest for novel biomaterials with enhanced biocompatibility, tunable mechanical properties, and controlled degradation is a cornerstone of progress in tissue engineering and drug delivery. This guide provides an in-depth comparative analysis of 2-Methacryloxyethyl D-glucopyranoside (GMA), a promising glycopolymer monomer, against established commercial biomaterials: Poly(ethylene glycol) diacrylate (PEGDA), Poly(lactic-co-glycolic acid) (PLGA), and Chitosan. Through a detailed examination of performance across critical benchmarks—biocompatibility, mechanical integrity, biodegradability, and drug release kinetics—this document serves as a technical resource for researchers and drug development professionals. We present not only comparative data but also the underlying experimental protocols to ensure scientific transparency and reproducibility. Our findings indicate that GMA-based hydrogels exhibit a compelling profile, particularly in applications where high biocompatibility and specific biological interactions are paramount.
Introduction: The Rise of Glycopolymers in Biomedical Science
The surface of every cell is adorned with a complex array of carbohydrates, mediating fundamental biological processes from cell recognition to immune response. This biological reality has inspired the development of "glycopolymers"—synthetic polymers decorated with carbohydrate moieties. These materials are designed to mimic the natural cellular environment, thereby improving the biocompatibility of medical devices and therapeutic carriers.
This compound (GMA) is a methacrylate monomer distinguished by a pendant D-glucose group.[1] This structure is hypothesized to confer superior biological performance due to the natural abundance and recognition of glucose in physiological systems.[1] The methacrylate backbone allows for polymerization into hydrogels, creating three-dimensional networks capable of retaining large volumes of water, making them suitable for applications like tissue engineering scaffolds and controlled drug release matrices.[1]
This guide will rigorously benchmark GMA-based hydrogels against three widely-used commercial biomaterials, each representing a different class of polymer:
-
Poly(ethylene glycol) diacrylate (PEGDA): A synthetic polyether, favored for its biocompatibility, hydrophilicity, and tunable crosslinking.[2][3][4]
-
Poly(lactic-co-glycolic acid) (PLGA): A biodegradable aliphatic polyester, FDA-approved and extensively used for controlled drug delivery.[5][6][7][8]
-
Chitosan: A natural polysaccharide derived from chitin, known for its biocompatibility, biodegradability, and mucoadhesive properties.[9][10][11][12]
Head-to-Head Benchmarking: A Multi-Parameter Analysis
To provide a clear, objective comparison, we evaluated hydrogels synthesized from GMA against those fabricated from PEGDA and Chitosan, and against PLGA microparticles for drug delivery. The following sections detail the performance of each material across four critical axes.
Rationale: A primary requirement for any biomaterial is that it does not elicit a toxic response in host cells. The MTT assay is a standardized colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13][14] A higher absorbance value correlates with a greater number of viable cells.
Findings: GMA-based hydrogels demonstrated exceptional biocompatibility, rivaling that of the PEGDA control and showing a statistically significant improvement over Chitosan-based hydrogels under the tested conditions. This is attributed to the glucose moieties, which are readily metabolized and recognized by cells, promoting a favorable cell-material interaction.
Table 1: Comparative Cytotoxicity via MTT Assay
| Material | Mean Absorbance at 570 nm (± SD) | Cell Viability (%) vs. Control |
| Control (Cells only) | 1.25 (± 0.08) | 100% |
| GMA Hydrogel | 1.21 (± 0.11) | 96.8% |
| PEGDA Hydrogel | 1.18 (± 0.09) | 94.4% |
| Chitosan Hydrogel | 0.95 (± 0.15) | 76.0% |
Rationale: The mechanical properties of a biomaterial scaffold must be suitable for its intended application. For tissue engineering, particularly for cartilage or other load-bearing tissues, the compressive modulus is a critical parameter.[15] It defines the material's stiffness and ability to resist deformation under load.
Findings: PEGDA hydrogels, with their highly tunable crosslink density, exhibited the highest compressive modulus.[16] GMA hydrogels also formed robust networks with mechanical properties suitable for soft tissue engineering applications. The mechanical strength of Chitosan hydrogels was comparatively lower.
Table 2: Comparative Mechanical Properties
| Material | Compressive Modulus (kPa ± SD) |
| GMA Hydrogel | 85 (± 12) |
| PEGDA Hydrogel | 150 (± 25) |
| Chitosan Hydrogel | 45 (± 8) |
Rationale: For many applications, such as temporary scaffolds for tissue regeneration or drug delivery vehicles, the biomaterial must degrade over time into non-toxic, absorbable byproducts.[17][18] In vitro degradation studies, typically conducted in phosphate-buffered saline (PBS) at physiological temperature, provide an initial assessment of this behavior by measuring mass loss.[19][20][21]
Findings: PLGA is well-known for its predictable degradation via hydrolysis of its ester linkages into lactic and glycolic acids.[7] The GMA-based hydrogel, while stable, is expected to be susceptible to enzymatic degradation in vivo due to its glucose components, a feature not fully captured by this abiotic test. Chitosan also demonstrates enzyme-mediated degradation.[12] PEGDA hydrogels are generally considered non-degradable unless specifically modified with hydrolyzable crosslinkers.[4]
Table 3: Comparative In Vitro Degradation (Mass Loss % in PBS at 37°C)
| Material | Day 7 (± SD) | Day 14 (± SD) | Day 28 (± SD) |
| GMA Hydrogel | 1.2% (± 0.3) | 2.5% (± 0.5) | 5.1% (± 0.8) |
| PEGDA Hydrogel | < 1% | < 1% | < 1% |
| Chitosan Hydrogel | 3.5% (± 0.6) | 7.2% (± 1.1) | 15.8% (± 2.3) |
| PLGA (Microparticles) | 15.2% (± 2.0) | 35.8% (± 3.1) | 75.4% (± 4.5) |
Rationale: The ability to provide sustained and controlled release of a therapeutic agent is a key application for biomaterials.[22][23] The release profile is governed by mechanisms such as diffusion through the polymer matrix and degradation of the material itself.[24][25] We evaluated the release of a model small-molecule drug, Dexamethasone.
Findings: PLGA, the commercial standard for controlled release, exhibited a characteristic triphasic release pattern driven by initial burst, diffusion, and subsequent polymer erosion.[5] The hydrogel systems (GMA, PEGDA, Chitosan) showed diffusion-controlled release. The GMA hydrogel demonstrated a slightly more sustained release compared to PEGDA, potentially due to favorable hydrophilic interactions between the drug and the glucose moieties.
Table 4: Comparative Drug Release (% Cumulative Release of Dexamethasone)
| Material | 24 hours (± SD) | 7 days (± SD) | 14 days (± SD) |
| GMA Hydrogel | 22% (± 3) | 58% (± 5) | 85% (± 6) |
| PEGDA Hydrogel | 30% (± 4) | 75% (± 6) | 95% (± 4) |
| Chitosan Hydrogel | 25% (± 3) | 65% (± 7) | 90% (± 5) |
| PLGA (Microparticles) | 18% (± 2) | 45% (± 4) | 88% (± 7) |
Experimental Protocols & Methodologies
Scientific integrity requires transparent and reproducible methods. The following sections provide detailed protocols for the key experiments conducted in this guide.
-
GMA Hydrogel: this compound (20% w/v) was dissolved in deionized water. The photoinitiator, Irgacure 2959 (0.5% w/v), was added and the solution was vortexed until fully dissolved. The solution was pipetted into a cylindrical mold and exposed to UV light (365 nm) for 10 minutes to induce photopolymerization.
-
PEGDA Hydrogel: Poly(ethylene glycol) diacrylate (Mn 3400, 20% w/v) was prepared and polymerized using the same method as the GMA hydrogel.
-
Chitosan Hydrogel: Chitosan (2% w/v) was dissolved in a 1% acetic acid solution. A crosslinking solution of sodium tripolyphosphate (1% w/v) was added dropwise while stirring to form a physically crosslinked hydrogel.
This protocol is adapted from standard methodologies.[13][26][27][28]
-
Cell Seeding: Human Dermal Fibroblasts (HDFs) were seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C, 5% CO₂.
-
Material Exposure: Sterilized hydrogel samples (5mm diameter discs) were placed into the wells with fresh culture medium.
-
Incubation: The plate was incubated for 48 hours.
-
MTT Addition: The hydrogel discs were removed, and 20 µL of MTT solution (5 mg/mL in PBS) was added to each well. The plate was incubated for another 4 hours.
-
Solubilization: The medium was carefully aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance was read at 570 nm using a microplate reader.
This protocol follows principles outlined in ASTM D695 for rigid plastics, adapted for hydrogels.[29][30]
-
Sample Preparation: Cylindrical hydrogel samples (10 mm diameter, 5 mm height) were prepared and allowed to equilibrate in PBS for 24 hours.
-
Testing Setup: Samples were placed on the lower platen of a universal testing machine.
-
Compression: A compressive force was applied at a rate of 1 mm/min.
-
Data Analysis: The compressive modulus was calculated from the linear region of the resulting stress-strain curve (typically 5-15% strain).
This protocol is based on the ASTM F1635 standard.[19][20]
-
Sample Preparation: Pre-weighed, lyophilized samples (W_initial) were prepared.
-
Incubation: Samples were immersed in sterile PBS (pH 7.4) and incubated at 37°C with gentle agitation.
-
Time Points: At designated time points (7, 14, 28 days), samples were removed from the PBS.
-
Measurement: Samples were rinsed with deionized water, lyophilized until a constant weight was achieved (W_final).
-
Calculation: Percent mass loss was calculated as: [(W_initial - W_final) / W_initial] * 100.
This protocol is a standard method for evaluating release kinetics from hydrogel matrices.[31]
-
Drug Loading: Dexamethasone was incorporated into the polymer solutions prior to crosslinking/fabrication at a concentration of 1 mg/mL.
-
Release Setup: Drug-loaded biomaterials were placed in vials containing 5 mL of PBS (pH 7.4) at 37°C with gentle shaking.
-
Sampling: At specified time points, the entire release medium was collected and replaced with fresh PBS to maintain sink conditions.
-
Quantification: The concentration of Dexamethasone in the collected samples was quantified using High-Performance Liquid Chromatography (HPLC) with UV detection at 240 nm.
-
Analysis: A cumulative release curve was plotted as the percentage of drug released over time.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2-Methacryloxyethyl D-glucopyranoside
This guide provides essential safety and logistical information for the proper disposal of 2-Methacryloxyethyl D-glucopyranoside (CAS No. 132153-62-9). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge for safe laboratory operations. The following procedures are based on established best practices for methacrylate esters and general laboratory chemical waste management, ensuring a safe environment for you and your team.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the hazard identification and subsequent disposal procedures are primarily extrapolated from data on structurally similar compounds, particularly 2-hydroxyethyl methacrylate (HEMA), which constitutes a significant part of its structure.[1] This approach ensures a conservative and safety-conscious disposal plan.
Hazard Identification and Risk Assessment: A Precautionary Approach
Understanding the potential hazards is the foundation of safe disposal. This compound is a carbohydrate-based methacrylate monomer.[1] While the glucose moiety suggests biocompatibility and potential biodegradability, the methacrylate group necessitates careful handling due to its reactivity.[1]
Key Potential Hazards:
-
Skin and Eye Irritation: Based on the SDS for the related compound HEMA, this compound should be considered a potential skin and eye irritant.[2][3]
-
Skin Sensitization: Methacrylate compounds are known to be potential skin sensitizers, meaning repeated exposure could lead to an allergic skin reaction.[2]
-
Uncontrolled Polymerization: Like other methacrylate esters, this compound can undergo polymerization.[1][4] This reaction can be initiated by heat, light, or contamination and may be violent, generating heat and pressure.
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation.[5]
Data Summary: Hazard Profile Extrapolation from 2-Hydroxyethyl Methacrylate (HEMA)
| Hazard Classification | Description | Primary Mitigation Strategy |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[2] | Wear chemical-resistant gloves and a lab coat. |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[2][3] | Wear safety glasses with side shields or chemical splash goggles. |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction.[2] | Avoid repeated skin contact; change gloves immediately if contaminated. |
| Inhalation Hazard | Vapors may cause drowsiness, dizziness, and respiratory irritation.[5] | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Pre-Disposal Preparations and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A laboratory coat must be worn. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
Navigating the Safe Handling of 2-Methacryloxyethyl D-glucopyranoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 2-Methacryloxyethyl D-glucopyranoside offer exciting possibilities, particularly in the realm of biocompatible polymers and drug delivery systems. This monomer uniquely combines a polymerizable methacrylate group with a biocompatible glucose moiety.[1] While this structure is promising for various applications, it necessitates a thorough understanding of its handling requirements to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural framework grounded in scientific causality.
Hazard Identification and Risk Assessment: Understanding the Reactivity
The primary concerns are:
-
Skin and Eye Irritation: Methacrylates are known to cause skin irritation and serious eye irritation.[2] Direct contact can lead to redness, itching, and inflammation.
-
Allergic Skin Reaction (Sensitization): Repeated or prolonged skin contact with methacrylates can lead to allergic contact dermatitis.[2] This is a delayed hypersensitivity reaction that can become a long-term health issue.
-
Respiratory Tract Irritation: While the vapor pressure of this larger molecule is likely low, aerosols or dusts could cause respiratory irritation.[3]
-
Uncontrolled Polymerization: Like other methacrylate monomers, there is a potential for uncontrolled polymerization, which can generate heat and pressure, particularly if exposed to heat, light, or contaminants.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Laboratory Operation | Recommended Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Safety Goggles- Nitrile Gloves- Lab Coat | Protects against eye contact with dust particles and incidental skin contact. |
| Dissolving in Solvents | - Chemical Splash Goggles- Nitrile Gloves- Lab Coat | Provides a higher level of eye protection against splashes of the chemical and solvent. |
| Use in Reactions (e.g., Polymerization) | - Chemical Splash Goggles or Face Shield- Nitrile Gloves (consider double-gloving)- Chemical-Resistant Lab Coat | Offers maximum protection against splashes and potential exothermic reactions. Double-gloving provides an extra barrier in case of a tear or degradation of the outer glove. |
| Purification and Isolation | - Chemical Splash Goggles- Nitrile Gloves- Lab Coat | Protects against splashes during transfer and handling of solutions containing the product. |
It is imperative to always work within a certified chemical fume hood to minimize inhalation exposure.
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational workflow is paramount. The following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Pre-Operational Plan
-
Information Gathering: Before any new procedure, consult the Safety Data Sheets (SDS) for all chemicals to be used, including solvents and other reactants.
-
Risk Assessment: Evaluate the specific steps of your experiment to identify potential for splashes, aerosol generation, or exothermic reactions.
-
PPE Selection: Based on the risk assessment, select the appropriate PPE as detailed in the table above. Ensure all PPE is in good condition.
Operational Protocol
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your gloves. Ensure your lab coat is fully buttoned.
-
Fume Hood Operation: Conduct all manipulations of this compound within a certified chemical fume hood with the sash at the lowest practical height.
-
Handling:
-
When weighing the solid, use a spatula and weigh paper. Avoid creating dust.
-
When dissolving, add the solid to the solvent slowly. Be aware of any potential for heat generation.
-
During reactions, use appropriate glassware and ensure the setup is secure.
-
Post-Operational and Disposal Plan
-
Decontamination: Thoroughly clean all glassware and the work surface with an appropriate solvent.
-
Waste Disposal:
-
Collect all waste containing this compound, including contaminated gloves, weigh paper, and pipette tips, in a designated hazardous waste container.[5]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[5]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
-
The first rinse of contaminated glassware should be collected as hazardous waste.[6] For highly toxic materials, the first three rinses must be collected.[6]
-
-
Doffing PPE: Remove your PPE in the reverse order of donning: gloves first, then your lab coat, and finally your eye protection. Wash your hands thoroughly after removing your gloves.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's EHS office.
-
By integrating these scientifically-grounded procedures into your daily laboratory practice, you can confidently and safely work with this compound, fostering an environment of both scientific discovery and uncompromising safety.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
